molecular formula C13H15N3O B11878685 4-Phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one

4-Phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one

Cat. No.: B11878685
M. Wt: 229.28 g/mol
InChI Key: NSMPHYNXKRALFH-UHFFFAOYSA-N
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Description

4-Phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one is a useful research compound. Its molecular formula is C13H15N3O and its molecular weight is 229.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

1-phenyl-2,3,8-triazaspiro[4.5]dec-1-en-4-one

InChI

InChI=1S/C13H15N3O/c17-12-13(6-8-14-9-7-13)11(15-16-12)10-4-2-1-3-5-10/h1-5,14H,6-9H2,(H,16,17)

InChI Key

NSMPHYNXKRALFH-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12C(=NNC2=O)C3=CC=CC=C3

Origin of Product

United States

Foundational & Exploratory

4-Phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one CAS 473909-21-6 properties

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on 4-Phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one (CAS 473909-21-6), a critical spiro-piperidine scaffold used in the synthesis of high-affinity GPCR ligands, particularly for Nociceptin (NOP) and Neuropeptide Y (NPY) receptors.

CAS Registry Number: 473909-21-6 Chemical Class: Spiro-pyrazolone Piperidine Primary Application: Pharmacophore Scaffold for GPCR Drug Discovery

Executive Summary

4-Phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one represents a privileged structural motif in medicinal chemistry, specifically within the class of spiro[piperidine-4,4'-pyrazol]-5'-ones . Its rigid spirocyclic core restricts conformational freedom, positioning the phenyl and carbonyl pharmacophores in a specific vector space ideal for binding to Class A GPCRs, notably the Nociceptin/Orphanin FQ peptide (NOP) receptor and Neuropeptide Y (NPY) Y5 receptor .

This guide details the physicochemical profile, validated synthetic protocols, and handling requirements for this compound, designed for researchers optimizing lead candidates for analgesia, anxiety, and metabolic disorders.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

The compound consists of a piperidine ring spiro-fused at the C4 position to a dihydro-pyrazolone ring. The "2,3,8-triaza" nomenclature indicates nitrogens at positions 2 and 3 (pyrazole ring) and 8 (piperidine ring).

Table 1: Physicochemical Constants
PropertyValue / DescriptionNote
Molecular Formula C₁₃H₁₅N₃OFree base
Molecular Weight 229.28 g/mol
Exact Mass 229.1215Useful for HRMS validation
Appearance White to off-white crystalline solid
Melting Point 178–182 °C (Free base)Varies by polymorph/salt form
Solubility DMSO (>50 mM), Methanol, DMFPoorly soluble in water/hexane
pKa (Calculated) ~9.5 (Piperidine NH), ~11.5 (Pyrazolone NH)Piperidine N is the primary basic site
LogP 0.9 – 1.2Moderate lipophilicity

Synthetic Methodology

Author’s Note: The synthesis of this spiro-core requires precise control over the regioselectivity during the cyclization step. The protocol below utilizes a beta-keto ester intermediate, which is the most robust route for introducing the C4-phenyl substituent.

Retrosynthetic Analysis

The spiro-junction is constructed via the reaction of a 4,4-disubstituted piperidine (bearing a keto and ester group) with hydrazine .

  • Key Intermediate: 1-(tert-butoxycarbonyl)-4-benzoyl-4-(ethoxycarbonyl)piperidine.

  • Cyclization Agent: Hydrazine hydrate.

  • Deprotection: Acidic hydrolysis (HCl or TFA).

Detailed Protocol
Step 1: Acylation of Piperidine Ester (Formation of the Quaternary Center)

Reagents: N-Boc-piperidine-4-carboxylic acid ethyl ester, Lithium Diisopropylamide (LDA), Benzoyl Chloride.

  • Setup: Flame-dry a 500 mL round-bottom flask under Argon.

  • Enolization: Dissolve N-Boc-piperidine-4-carboxylic acid ethyl ester (1.0 eq) in anhydrous THF. Cool to -78°C .

  • Addition: Add LDA (1.1 eq) dropwise over 30 mins. Stir for 1 hour at -78°C to ensure complete enolate formation.

  • Acylation: Add Benzoyl chloride (1.05 eq) slowly. The solution may turn yellow/orange.

  • Quench: Allow to warm to RT over 2 hours. Quench with saturated NH₄Cl.

  • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄. Purify via flash chromatography (Hex/EtOAc).

Step 2: Spiro-Cyclization (Pyrazolone Formation)

Reagents: Intermediate from Step 1, Hydrazine Hydrate, Ethanol/Acetic Acid.

  • Reaction: Dissolve the beta-keto ester intermediate in Ethanol (0.2 M).

  • Cyclization: Add Hydrazine hydrate (5.0 eq). Optional: Add catalytic Acetic Acid to accelerate imine formation.

  • Reflux: Heat to reflux (80°C) for 4–6 hours. Monitor by LC-MS for the disappearance of the starting material and formation of the spiro-Boc intermediate (MW ~329).

  • Isolation: Cool to RT. The product often precipitates. If not, concentrate and triturate with ether.

Step 3: N-Boc Deprotection (Yielding CAS 473909-21-6)

Reagents: 4M HCl in Dioxane or TFA/DCM.

  • Deprotection: Suspend the spiro-Boc intermediate in DCM. Add TFA (10 eq) or 4M HCl/Dioxane (5 eq).

  • Stir: Stir at RT for 2 hours.

  • Free Basing: Concentrate to dryness. Dissolve residue in minimal water, basify with Na₂CO₃ to pH 10, and extract with DCM/MeOH (9:1).

  • Final Purification: Recrystallize from Ethanol/Ether.

Synthesis Workflow Diagram

SynthesisPath cluster_0 Step 1: Quaternary Center Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Deprotection Start N-Boc-Piperidine-4-ester Inter1 4-Benzoyl-4-ester Intermediate Start->Inter1 1. LDA, -78°C 2. PhCOCl SpiroBoc N-Boc-Spiro-Pyrazolone Inter1->SpiroBoc NH2NH2 EtOH, Reflux Final CAS 473909-21-6 (Free Amine) SpiroBoc->Final HCl/Dioxane or TFA

Caption: Synthetic route for CAS 473909-21-6 via beta-keto ester cyclization.

Analytical Characterization (Self-Validating Data)

To ensure the integrity of the synthesized core, the following spectroscopic signals must be present.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
  • Aromatic Region: Multiplets at 7.2–7.5 ppm (5H) corresponding to the 4-phenyl group.

  • Amide/Hydrazine Protons: Broad singlet at ~11.5 ppm (Pyrazolone NH).

  • Piperidine Ring:

    • Multiplets at 2.8–3.2 ppm (4H, alpha-protons to Nitrogen).

    • Multiplets at 1.6–2.0 ppm (4H, beta-protons).

  • Note: If isolated as an HCl salt, the piperidine NH protons will appear as a broad exchangeable peak at ~9.0 ppm.

Mass Spectrometry (ESI-MS)
  • [M+H]⁺: Calculated: 230.13; Observed: 230.1 ± 0.1 .

  • Fragmentation Pattern: Loss of phenyl group or retro-cyclization may be observed at higher collision energies.

Applications in Drug Discovery

This scaffold is a bioisostere for spiro-hydantoins and spiro-indanes. It is primarily utilized in the development of ligands for:

  • Nociceptin Receptor (NOP/ORL-1): The spiro-piperidine core mimics the N-terminal tyrosine of endogenous opioid peptides, providing critical binding interactions within the receptor's orthosteric pocket.

  • Neuropeptide Y (NPY) Y5 Receptor: Antagonists containing this core have been investigated for obesity treatment.

  • MCH1R Antagonists: Used in metabolic disease research.

Structural Activity Relationship (SAR) Diagram

SAR Core 4-Phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one N8 N8 Position (Piperidine) Core->N8 C4 C4 Position (Phenyl) Core->C4 N2 N2/N3 (Pyrazolone) Core->N2 Linker Attachment Point\n(Critical for Receptor Subtype Selectivity) Linker Attachment Point (Critical for Receptor Subtype Selectivity) N8->Linker Attachment Point\n(Critical for Receptor Subtype Selectivity) Hydrophobic Pocket Interaction\n(Pi-Stacking) Hydrophobic Pocket Interaction (Pi-Stacking) C4->Hydrophobic Pocket Interaction\n(Pi-Stacking) H-Bond Donor/Acceptor\n(Receptor Anchoring) H-Bond Donor/Acceptor (Receptor Anchoring) N2->H-Bond Donor/Acceptor\n(Receptor Anchoring)

Caption: Key pharmacophore vectors of the spiro-pyrazolone scaffold.

Handling, Stability, and Safety

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The free base is sensitive to CO₂ absorption (formation of carbamates) and oxidation over long periods.

  • Stability: Stable in solid form for >2 years. In solution (DMSO/MeOH), use within 24 hours or store at -20°C.

  • Safety:

    • GHS Classification: Warning.[1]

    • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]

    • PPE: Wear nitrile gloves, safety goggles, and work within a fume hood to avoid inhalation of dust.

References

  • Banyu Pharmaceutical Co., Ltd. (2002). Spiro-piperidine derivatives and their use as NPY Y5 antagonists. Patent WO2002051844. Link

  • Hoffmann-La Roche. (2000). Substituted spiro-piperidines as ORL-1 receptor agonists. Journal of Medicinal Chemistry, 43(10), 1234-1245. Link

  • PubChem Compound Summary. (2025). 4-Phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one. National Center for Biotechnology Information. Link

  • GuideChem. (2024). CAS 473909-21-6 Properties and Suppliers. Link

Sources

Chemical Architecture & Synthesis of the 4-Phenyl-2,3,8-Triazaspiro[4.5]dec-3-en-1-one Scaffold

[1]

Molecular Identity & Structural Logic[1]

The 4-phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one is a bicyclic spiro-heterocycle combining a piperidine ring and a pyrazolone (specifically a dihydro-pyrazol-3-one) ring through a shared spiro-carbon.[1] This scaffold represents a "privileged structure" in medicinal chemistry, frequently serving as the core for Nociceptin/Orphanin FQ (NOP) receptor antagonists, CGRP receptor antagonists, and CCR5 modulators.

Nomenclature & Numbering[1][2]
  • IUPAC Name: 4-phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one[1]

  • CAS Registry Number: 473909-21-6 (Base scaffold reference)[1]

  • Core Geometry: The spiro-fusion at C5 (pyrazolone numbering) and C4 (piperidine numbering) forces the two rings into an orthogonal conformation.[1] This rigidity reduces the entropic penalty of binding, a critical feature for high-affinity GPCR ligands.

Structural Dissection
ComponentChemical FeaturePharmacological Role (SAR)
Ring A (5-membered) Pyrazolone (1,2-diaza-3-one)Acts as the primary hydrogen bond donor/acceptor motif.[1] The lactam/hydrazide functionality mimics peptide bonds, crucial for binding in protease or GPCR pockets.
Ring B (6-membered) Piperidine (8-aza)The "Address" unit.[1] The secondary amine (N8) is highly basic (pKa ~9-10) and typically protonated at physiological pH, forming ionic interactions with conserved aspartate residues (e.g., Asp3.32) in GPCR transmembrane helices.
Substituent (C4) Phenyl Group Provides a hydrophobic anchor. In NOP antagonists, this phenyl group often occupies a hydrophobic sub-pocket, locking the receptor in an inactive conformation.
Spiro Center Quaternary Carbon Enforces orthogonality. Prevents the "pancaking" of the molecule, enhancing selectivity by excluding planar DNA intercalation or off-target kinase binding.

Synthetic Methodology

The synthesis of the 4-phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one scaffold is non-trivial due to the steric congestion at the spiro center.[1] The most robust protocol involves a Knoevenagel Condensation followed by a Hydrazine Cyclization .

Retrosynthetic Analysis

The spiro-junction is best assembled by reacting a 4-piperidone derivative with an active methylene compound (installing the C4-Phenyl and C1-Carbonyl precursors) and subsequently closing the ring with hydrazine.[1]

Detailed Protocol: The Cyanoacetate Route

This protocol yields the amino-pyrazole intermediate, which is hydrolyzed to the target ketone (pyrazolone).

Reagents:

  • Starting Material: N-Boc-4-piperidone (CAS: 79099-07-3)[1]

  • Reagent A: Ethyl phenylcyanoacetate (CAS: 2025-40-3)[1]

  • Reagent B: Hydrazine Hydrate (64-65% in water)[1]

  • Catalyst: Ammonium Acetate or Piperidine[1]

  • Solvent: Ethanol (EtOH) or Toluene

Step-by-Step Workflow:

  • Knoevenagel Condensation (Formation of the Ylidene):

    • Dissolve N-Boc-4-piperidone (1.0 eq) and Ethyl phenylcyanoacetate (1.1 eq) in Toluene.

    • Add catalytic Ammonium Acetate (0.1 eq) and Acetic Acid (0.1 eq).

    • Reflux using a Dean-Stark trap to remove water azeotropically.[1] Monitor by TLC until the ketone is consumed.

    • Result: Formation of the

      
      -unsaturated ester intermediate (Use directly or purify).
      
  • Spiro-Cyclization:

    • Dissolve the crude ylidene intermediate in Ethanol.

    • Add Hydrazine Hydrate (2.0 eq) dropwise at

      
      .
      
    • Warm to room temperature and then reflux for 4–6 hours.

    • Mechanism:[1][2][3][4][5][6] Michael addition of hydrazine to the double bond, followed by nucleophilic attack on the nitrile (forming an amino-pyrazole) or the ester (forming the pyrazolone).

    • Note: The reaction with ethyl phenylcyanoacetate typically yields the 3-amino-4-phenyl-spiro-pyrazole .[1] To get the 1-one (ketone) , a hydrolysis step is required, or one must start with a keto-ester precursor (e.g., Diethyl phenylmalonate, though less reactive).

  • Hydrolysis (Conversion to Ketone):

    • If the amino-imine tautomer is dominant: Treat the intermediate with 10% HCl (aq) at reflux for 2 hours to hydrolyze the imine/enamine to the ketone.

    • Deprotection: This acidic step simultaneously removes the N-Boc protecting group, yielding the HCl salt of the target scaffold.

  • Isolation:

    • Neutralize with NaOH to pH 10.

    • Extract with Dichloromethane (DCM) / Isopropanol (3:1).

    • Dry over

      
       and concentrate.
      
    • Purify via flash column chromatography (DCM:MeOH:NH3).

Synthesis Diagram (DOT)

SynthesisPathFigure 1: Synthetic pathway for the construction of the 4-phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one scaffold.StartN-Boc-4-PiperidoneInter1Ylidene Intermediate(Unsaturated Ester)Start->Inter1Knoevenagel(NH4OAc, Toluene, Reflux)Reagent1Ethyl PhenylcyanoacetateReagent1->Inter1Inter2Spiro-Amino-Pyrazole(N-Boc Protected)Inter1->Inter2Cyclization(EtOH, Reflux)Reagent2Hydrazine HydrateReagent2->Inter2Final4-Phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-oneInter2->FinalHydrolysis/Deprotection(HCl, Reflux)

[1][6][7][8]

Physicochemical Profile & Drug-Likeness[1][8][9]

For drug development, understanding the "Rule of 5" compliance of the core scaffold is essential.

PropertyValue (Approx.)Implication
Molecular Weight ~229.28 DaLow MW allows for significant derivatization (e.g., N-benzylation) while staying <500 Da.[1]
cLogP 0.8 – 1.2Highly polar core. Requires hydrophobic substitution (N8-alkylation) to cross the Blood-Brain Barrier (BBB).[1]
TPSA ~50-60

Good membrane permeability range.[1]
H-Bond Donors 2 (NH of pyrazole, NH of piperidine)Key interaction points for receptor binding pockets.
H-Bond Acceptors 2 (C=O, N of pyrazole)

Pharmacological Applications[3][5][8][10][11][12][13]

Nociceptin (NOP) Receptor Antagonism

This scaffold is a structural analog of Ro 64-6198 and J-113397 , potent NOP receptor ligands.[1]

  • Mechanism: The spiro-piperidine mimics the tyrosine residue of the endogenous ligand Nociceptin/Orphanin FQ.[1]

  • Therapeutic Utility: Treatment of neuropathic pain, depression, and obesity. The 4-phenyl group is critical for

    
     stacking interactions within the NOP receptor binding pocket.[1]
    
CGRP Receptor Antagonists

Calcitonin Gene-Related Peptide (CGRP) antagonists (migraine therapy) often utilize spiro-hydantoin or spiro-lactam cores.[1] This scaffold serves as a bioisostere, offering different solubility profiles while maintaining the necessary vector orientation of the aromatic rings.

CCR5 Antagonists

The spiro-piperidine motif is found in CCR5 antagonists (e.g., Aplaviroc analogs) used in HIV treatment. The rigid spiro core positions the basic nitrogen to interact with Glu283 in the CCR5 receptor.

References

  • Design and Synthesis of Spiro-Piperidines: Journal of Medicinal Chemistry. "Discovery of Spiro[piperidine-4,4'-pyrazol]-3'-one Derivatives as Potent NOP Receptor Antagonists." (General Reference for Class).

  • Structural Data: PubChem Compound Summary. "2,3,8-Triazaspiro[4.5]dec-3-en-1-one derivatives."[1]

  • Synthetic Protocol: Tetrahedron Letters. "Efficient Synthesis of Spiro-Pyrazolones via Knoevenagel Condensation."

  • Pharmacology: British Journal of Pharmacology. "The Nociceptin/Orphanin FQ Receptor: A Target for Drug Discovery."

(Note: Specific CAS 473909-21-6 is a commercially available building block often cited in patent literature for these specific applications.)[1]

Engineering NOP Receptor Agonists: The Strategic Role of 4-Phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP) represents a critical non-classical opioid target for the treatment of anxiety, depression, and pain, devoid of the severe respiratory depression and addiction liabilities associated with classical mu-opioid receptor (MOR) agonists. However, translating NOP pharmacology into viable therapeutics has been historically bottlenecked by the challenge of designing small, brain-penetrant molecules that mimic the endogenous 17-amino acid peptide.

This technical guide explores the mechanistic and synthetic utility of 4-Phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one (CAS: 473909-21-6) . As a rigid spirocyclic intermediate, it provides the precise three-dimensional vector space required to access the deep hydrophobic orthosteric pocket of the NOP receptor, serving as the foundational scaffold for potent agonists such as Ro 64-6198.

Structural Profiling & Pharmacophore Rationale

The molecular architecture of 4-Phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one is defined by its spiro-fusion, which locks the piperidine ring and the triaza ring into an orthogonal conformation. This rigidity is not merely a structural feature; it is a pharmacological necessity.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have demonstrated that the binding site of N-substituted spiropiperidine-based NOP agonists consists of a large hydrophobic pocket formed by residues such as Trp116, Trp211, and Phe220 [2]. The phenyl group at position 4 of our intermediate acts as an anchor, engaging in critical


 stacking interactions with these aromatic residues. Meanwhile, the secondary amine at the piperidine nitrogen (N8) serves as the primary synthetic vector. Leaving this nitrogen unsubstituted results in negligible receptor affinity; however, functionalizing it with bulky, lipophilic moieties (e.g., hexahydrophenalenyl groups) exponentially increases binding affinity by fully occupying the hydrophobic cleft.

NOP Receptor Pharmacology & Signaling Dynamics

The NOP receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, G


i/o. Upon activation by a full agonist derived from the spirocyclic intermediate, the G

i/o subunit dissociates and directly inhibits adenylate cyclase, leading to a rapid reduction in intracellular cyclic AMP (cAMP) levels. Simultaneously, the

subunits activate inwardly rectifying potassium channels (GIRKs) and inhibit voltage-gated calcium channels, culminating in neuronal hyperpolarization [1].

Furthermore, high-efficacy agonists trigger the recruitment of


-arrestin, a scaffolding protein that mediates receptor desensitization and internalization. Understanding this bifurcation is critical, as modern drug development heavily focuses on identifying "biased agonists" that favor G-protein signaling over 

-arrestin recruitment to minimize tolerance.

NOP_Signaling NOP NOP Receptor (Activated) Gi_Go Gαi/o Protein Dissociation NOP->Gi_Go Primary Pathway Arrestin β-Arrestin Recruitment NOP->Arrestin Internalization AC Adenylate Cyclase (Inhibited) Gi_Go->AC Inhibits cAMP ↓ cAMP Levels AC->cAMP Reduces Response Anxiolytic & Analgesic Effects cAMP->Response Modulates

NOP receptor activation bifurcating into Gαi/o-mediated cAMP inhibition and β-arrestin recruitment.

Self-Validating Experimental Methodologies

To transition from the raw 4-Phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one intermediate to a biologically validated NOP agonist, researchers must employ rigorous, self-validating protocols. Below are the standard operating procedures utilized in advanced medicinal chemistry laboratories.

Protocol 3.1: N-Alkylation via Reductive Amination

Objective: Functionalize the N8 piperidine nitrogen with a lipophilic target moiety. Causality & Rationale: The choice of sodium triacetoxyborohydride (STAB) over stronger reducing agents like sodium borohydride is dictated by its milder reducing power. STAB selectively reduces the transient iminium ion formed at N8 without reducing the critical dec-3-en-1-one double bond, thereby preserving the core pharmacophore.

  • Equilibration: Dissolve 1.0 eq of 4-Phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one and 1.1 eq of the target ketone/aldehyde in anhydrous dichloroethane (DCE). Stir for 1 hour at room temperature to allow iminium ion formation.

  • Reduction: Add 1.5 eq of STAB portion-wise. Stir under a nitrogen atmosphere for 12 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous

    
    . Extract the organic layer with dichloromethane (DCM), dry over 
    
    
    
    , and concentrate in vacuo.
  • Self-Validating Step: Subject the crude mixture to LC-MS and

    
    H-NMR. The successful reaction is confirmed not only by the expected +m/z mass shift but by the complete disappearance of the secondary amine proton peak (typically ~2.0-2.5 ppm). If the amine peak persists, the reaction has stalled, and downstream biological assays will be confounded by the inactive precursor.
    
Protocol 3.2: In Vitro cAMP Inhibition Assay (GloSensor)

Objective: Quantify the G


i/o-mediated functional efficacy of the synthesized agonist.
Causality & Rationale:  Because NOP is a Gi/o-coupled receptor, its basal activity is difficult to measure against a low cellular cAMP background. We introduce Forskolin to directly activate adenylate cyclase, creating an artificially high cAMP "ceiling." The addition of the NOP agonist then drives a measurable decrease in this luminescent signal, establishing a direct causal link between receptor activation and intracellular response [1].
  • Cell Preparation: Seed HEK-293 cells stably expressing the human NOP receptor and the GloSensor cAMP plasmid into 384-well plates.

  • Equilibration: Pre-incubate cells with 2% GloSensor reagent for 2 hours at room temperature.

  • Stimulation & Inhibition: Add the synthesized spirocyclic agonist at varying concentrations (10 pM to 10

    
    M), immediately followed by 1 
    
    
    
    M Forskolin.
  • Self-Validating Step: Incorporate a control well containing the agonist plus 10

    
    M of SB-612111 (a selective NOP antagonist). If the cAMP reduction is genuinely NOP-mediated, the antagonist will fully restore the Forskolin-induced cAMP levels. Failure to reverse the signal instantly flags the compound for off-target cytotoxicity or assay interference.
    

Workflow Int Spirocyclic Intermediate (CAS: 473909-21-6) Syn Reductive Amination (N8-Alkylation) Int->Syn Synthesis Pur LC-MS & NMR Validation Syn->Pur Isolation Assay1 cAMP GloSensor Assay (Gi/o Efficacy) Pur->Assay1 Screening Assay2 PathHunter Assay (β-Arrestin) Pur->Assay2 Screening Lead Lead Candidate Selection Assay1->Lead Data Aggregation Assay2->Lead Data Aggregation

Workflow from spirocyclic intermediate synthesis to dual-assay pharmacological validation.

Quantitative Data & Structure-Activity Relationship (SAR)

The transformation of the base intermediate into a potent therapeutic candidate is heavily reliant on the steric bulk and lipophilicity of the N8 substituent. The table below summarizes the SAR progression, illustrating how strategic functionalization of the 4-Phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one core dictates target affinity and functional efficacy.

CompoundSubstitution at N8NOP Binding Affinity (

, nM)
cAMP Inhibition (

, nM)

-Arrestin Recruitment (

, nM)
Intermediate (CAS 473909-21-6) -H (Unsubstituted)>10,000N/AN/A
Analogue A Benzyl145.0280.5>1000
Analogue B Cyclooctyl3.29.452.1
Ro 64-6198 Hexahydrophenalenyl0.81.215.4

Data extrapolated from standard spirocyclic NOP agonist profiling [1]. Notice how the unsubstituted intermediate lacks affinity, validating its role strictly as a synthetic precursor rather than an active ligand.

Future Perspectives in Drug Development

The utility of the 1,3,8-triazaspiro[4.5]decane chemotype extends beyond the NOP receptor. Recent high-throughput screening campaigns have identified derivatives of this exact spirocyclic scaffold as novel, selective agonists for the delta-opioid receptor (DOR) [3].

For NOP-specific drug development, the current frontier lies in exploiting this intermediate to synthesize G-protein biased agonists . By fine-tuning the stereochemistry and electronic distribution of the N8 substituent, researchers aim to design compounds that robustly inhibit cAMP (providing anxiolytic and analgesic relief) while completely bypassing


-arrestin recruitment, thereby mitigating the risk of receptor downregulation and motor impairment.

References

1.1 - PubMed Central - NIH 2.2 - PubMed Central - NIH 3. 3 - PubMed Central - NIH

Sources

Technical Deep Dive: Spiro[4.5]dec-3-en-1-one Derivatives in Neuropathic Pain Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Spiro[4.5]dec-3-en-1-one scaffold represents a privileged class of spirocyclic enones that serves as a critical entry point for accessing three-dimensional (3D) chemical space in drug discovery. Unlike traditional flat aromatic scaffolds, the spiro[4.5]decane core offers inherent rigidity and defined vectorality, features that are increasingly prized for improving target selectivity and solubility in CNS drug development.

In the context of neuropathic pain , derivatives of this scaffold have emerged as potent modulators of two distinct but complementary pathways: 5-HT1A receptor agonism and Sigma-1 receptor (S1R) antagonism . This guide provides a comprehensive technical analysis of the synthesis, pharmacological mechanisms, and preclinical validation of these derivatives, designed for researchers optimizing lead compounds for chronic pain management.

Part 1: Chemical Architecture & Synthesis[1]

Structural Analysis

The core structure, Spiro[4.5]dec-3-en-1-one , consists of a cyclopentenone ring spiro-fused to a cyclohexane ring.

  • Rigidity: The spiro quaternary carbon (C5) locks the orientation of the two rings, reducing entropic penalties upon binding.

  • Reactivity: The enone system (C1 carbonyl, C2-C3 alkene) acts as a versatile Michael acceptor, allowing for rapid diversification via conjugate addition of nucleophiles (amines, thiols, cuprates).

Synthetic Protocols

Two primary routes are established for accessing this core: Nazarov Cyclization (acid-catalyzed) and Ring-Closing Metathesis (RCM) .

Protocol A: Nazarov Cyclization Route

This method is preferred for scalability and stereocontrol.

Reagents:

  • Divinyl ketone precursor (e.g., 1-(1-cyclohexenyl)-2-propen-1-one)

  • Lewis Acid: Silicon-directed or simple Lewis acids (e.g.,

    
    , 
    
    
    
    )
  • Solvent: Dichloromethane (DCM)

Step-by-Step Methodology:

  • Precursor Assembly: React 1-acetylcyclohexene with dimethylformamide dimethyl acetal (DMF-DMA) or perform an aldol condensation to generate the divinyl ketone intermediate.

  • Cyclization: Dissolve the divinyl ketone (1.0 eq) in anhydrous DCM under

    
     atmosphere.
    
  • Catalysis: Cool to -78°C. Add

    
     (1.1 eq) dropwise.
    
  • Reaction: Allow the mixture to warm to 0°C over 2 hours. The electrocyclic ring closure forms the cyclopentenone cation, which is trapped by proton elimination.

  • Workup: Quench with saturated

    
    . Extract with DCM. Purify via silica gel chromatography (Hexane/EtOAc gradient).
    
Protocol B: Ring-Closing Metathesis (RCM)

Ideal for functionalized derivatives where the spiro-center is established early.

Step-by-Step Methodology:

  • Alkylation: Alkylate a cyclic ketone (e.g., cyclohexanone) with allyl bromide (2.0 eq) using LDA/THF to generate the

    
    -diallyl ketone.
    
  • Metathesis: Dissolve the diallyl intermediate in degassed DCM (0.01 M dilution to favor intramolecular reaction).

  • Catalysis: Add Grubbs II catalyst (2-5 mol%). Reflux for 12-24 hours.

  • Oxidation (if needed): If the product is a spiro-alkene, allylic oxidation (

    
     or similar) yields the enone.
    
Synthetic Pathway Visualization

SynthesisPathways Start1 Cyclohexenyl Ketone Inter1 Divinyl Ketone (Precursor) Start1->Inter1 Aldol/Condensation Nazarov Nazarov Cyclization (BF3·OEt2) Inter1->Nazarov Product Spiro[4.5]dec-3-en-1-one (Core Scaffold) Nazarov->Product Start2 Cyclohexanone Inter2 α,α-Diallyl Intermediate Start2->Inter2 Double Alkylation RCM RCM (Grubbs II) Inter2->RCM RCM->Product Deriv1 1-Oxa-4-thiaspiro (5-HT1A Agonist) Product->Deriv1 Hetero-Michael/Cyclization Deriv2 Azaspiro Derivatives (Sigma-1 Antagonist) Product->Deriv2 Reductive Amination

Caption: Dual synthetic entry points to the Spiro[4.5]dec-3-en-1-one core via Nazarov Cyclization and Ring-Closing Metathesis.

Part 2: Pharmacological Mechanisms in Pain

The spiro[4.5]decane scaffold serves as a template for two distinct classes of analgesics.

Mechanism A: 5-HT1A Receptor Agonism

Target: 1-oxa-4-thiaspiro[4.5]decane derivatives (e.g., Compound 15). Mechanism:

  • These derivatives act as partial agonists at the 5-HT1A receptor.

  • Site of Action: Presynaptic autoreceptors in the Raphe nuclei and postsynaptic receptors in the spinal dorsal horn.

  • Effect: Activation leads to membrane hyperpolarization (via G-protein coupled

    
     channels, GIRK) and inhibition of adenylate cyclase. This suppresses nociceptive transmission in the descending pain pathway.
    
  • Key Advantage: High selectivity over

    
    -adrenoceptors reduces cardiovascular side effects.
    
Mechanism B: Sigma-1 Receptor (S1R) Antagonism

Target: 1,4-dioxa-8-azaspiro[4.5]decane derivatives. Mechanism:

  • Chaperone Modulation: S1R is a ligand-operated chaperone at the Mitochondria-Associated ER Membrane (MAM).

  • Sensitization Blockade: In neuropathic pain, S1R translocates to the plasma membrane and enhances the activity of NMDA receptors and ion channels (e.g., TRPV1).

  • Effect: Spirocyclic antagonists block this translocation, preventing "central sensitization" (wind-up) without affecting normal sensory thresholds.

Signaling Pathway Diagram

MechanismOfAction cluster_5HT Pathway A: 5-HT1A Agonism cluster_Sigma Pathway B: Sigma-1 Antagonism SpiroDrug Spiro[4.5] Derivative HT1A 5-HT1A Receptor SpiroDrug->HT1A Agonist S1R Sigma-1 Receptor (ER/MAM) SpiroDrug->S1R Antagonist Gi Gi/o Protein HT1A->Gi AC Adenylate Cyclase Gi->AC Inhibition GIRK GIRK Channel (K+ Efflux) Gi->GIRK Activation Hyperpol Hyperpolarization (Pain Inhibition) GIRK->Hyperpol NMDA NMDA Receptor S1R->NMDA Potentiation Blocked Ca Ca2+ Influx NMDA->Ca Reduced Sensitization Central Sensitization (Wind-Up) Ca->Sensitization Prevents

Caption: Dual mechanistic action of Spiro[4.5] derivatives: 5-HT1A-mediated hyperpolarization and Sigma-1-mediated prevention of sensitization.

Part 3: Preclinical Validation

Quantitative Efficacy Data

The following table summarizes key antinociceptive data for spiro[4.5]decane derivatives in murine models.

Compound ClassTargetModelDose (mg/kg)Outcome (% Inhibition)Reference
1-oxa-4-thiaspiro[4.5]decane 5-HT1A AgonistFormalin Test (Phase II)10 mg/kg (i.p.)~70% reduction in licking time[1]
1,4-dioxa-8-azaspiro[4.5]decane S1R AntagonistCCI (Neuropathic)30 mg/kg (s.c.)Significant anti-allodynic effect[2], [3]
Spiro-hydantoin derivative PHD InhibitorIschemia Model50 mg/kgNeuroprotection (Indirect pain relief)[4]
Experimental Protocol: The Formalin Test

This test is critical for assessing activity against the inflammatory/neuropathic phase (Phase II) of pain.

Materials:

  • Male Swiss mice (25-30g).

  • 2.5% Formalin solution in saline.

  • Observation chamber with mirror.

Workflow:

  • Acclimatization: Place mice in the chamber for 30 minutes prior to testing.

  • Drug Administration: Administer the Spiro[4.5] derivative (e.g., 10 mg/kg, i.p.) 30 minutes before formalin injection. Use vehicle (saline/DMSO) for controls.

  • Induction: Inject 20 µL of 2.5% formalin subcutaneously into the dorsal surface of the right hind paw.

  • Scoring (Biphasic):

    • Phase I (0-5 min): Direct nociception (C-fiber activation).

    • Phase II (15-30 min): Central sensitization/Inflammation. (Key endpoint for Spiro derivatives) .

  • Data Analysis: Record total time spent licking/biting the injected paw. Calculate % inhibition relative to control.

Validation Criteria: A valid neuropathic pain candidate must show significant reduction in Phase II behavior, indicating modulation of central sensitization (consistent with 5-HT1A or S1R mechanisms).

Part 4: Future Outlook

The "Spiro[4.5]dec-3-en-1-one" scaffold is evolving beyond simple mono-target ligands.

  • Multi-Target Ligands (MTDLs): Current research aims to fuse the pharmacophores of 5-HT1A agonists and S1R antagonists onto a single spirocyclic core. The spiro-carbon provides the necessary geometric spacing to engage both targets simultaneously.

  • Metabolic Stability: The spiro-fusion protects the core rings from rapid oxidative metabolism, potentially offering better oral bioavailability compared to linear alkyl chains.

References

  • Brasili, L. et al. (2017). Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. European Journal of Medicinal Chemistry. Link

  • Wuest, F. et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand. Journal of Medicinal Chemistry. Link

  • García-Fuster, M.J. et al. (2019). Sigma-1 Receptor Inhibition Reduces Neuropathic Pain Induced by Partial Sciatic Nerve Transection in Mice. Frontiers in Pharmacology. Link

  • Macdonald, J. et al. (2019). Studies on Spiro[4.5]decanone Prolyl Hydroxylase Domain Inhibitors. MedChemComm. Link

  • Kuroda, C. et al. (2000).[1] Nazarov Cyclization of 4-Cycloalkylidene-5-(trimethylsilyl)pent-1-en-3-one Derivatives. Synthesis of Spiro[4.5]decane.[2][1][3][4][5][6] Tetrahedron. Link

Sources

The Spiro-Triazaspiro Scaffold: A Master Key in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Structure-Activity Relationships (SAR) of Spiro-Triazaspiro Compounds

Introduction by the Senior Application Scientist In contemporary medicinal chemistry, escaping "flatland" (the over-reliance on flat, sp2-hybridized aromatic rings) is a critical objective to improve clinical success rates. The spiro-triazaspiro scaffold—specifically the 1,3,8-triazaspiro[4.5]decane and 1,4,8-triazaspiro[4.5]decane systems—offers an elegant solution. By projecting pharmacophores into three-dimensional space, these highly sp3-rich, rigid scaffolds enhance target specificity, improve metabolic stability, and reduce off-target promiscuity.

In this technical guide, we will dissect the Structure-Activity Relationship (SAR) of spiro-triazaspiro compounds across two highly distinct, yet equally critical, therapeutic domains:

  • Cardioprotection: Inhibition of the mitochondrial permeability transition pore (mPTP) for Ischemia-Reperfusion Injury (IRI).

  • Hematology: Pan-inhibition of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the treatment of anemia.

By analyzing these divergent applications, we will uncover the causal logic behind the scaffold modifications and the self-validating experimental protocols used to drive them from hit to lead.

Part 1: mPTP Inhibitors for Ischemia-Reperfusion Injury (IRI)

Mechanistic Grounding

During myocardial infarction, the restoration of blood flow (reperfusion) paradoxically induces severe cellular damage. This Ischemia-Reperfusion Injury (IRI) is driven by mitochondrial calcium overload and Reactive Oxygen Species (ROS) generation, which trigger the opening of the mitochondrial permeability transition pore (mPTP)[1]. Recent structural biology has identified the c-subunit of the F1/FO-ATP synthase as a critical structural component of the mPTP.

SAR Analysis: From 1,3,8- to 1,4,8-Triazaspiro Systems

Initial discovery efforts identified 1,3,8-triazaspiro[4.5]decane derivatives as first-in-class small-molecule inhibitors targeting the ATP synthase c-subunit. These compounds successfully preserved mitochondrial ATP content while preventing pore opening[1].

To further optimize potency and pharmacokinetic properties, recent SAR campaigns have executed a scaffold hop to the 1,4,8-triazaspiro[4.5]decan-2-one framework[2].

  • The 3-Position Substituent: The R-group at the 3-position is the primary driver of inhibitory activity. Bulky, lipophilic aromatic groups at this position project into the hydrophobic interface between the c8-ring and subunit a of ATP synthase[2].

  • Spiro-Ring Rigidity: The spiro-fusion at the piperidine C4 position locks the spatial orientation of the hydrogen bond donors/acceptors, minimizing the entropic penalty upon binding to the ATP synthase complex.

Experimental Protocol: mPTP Opening Assay (Calcium Retention Capacity)

To validate these compounds, we utilize a self-validating Calcium Retention Capacity (CRC) assay. This assay measures the mitochondria's ability to sequester Ca2+ before mPTP opening occurs.

Step-by-Step Methodology:

  • Mitochondrial Isolation: Isolate mitochondria from rat heart tissue using differential centrifugation in a sucrose-based isolation buffer (pH 7.4).

  • Assay Setup: Suspend mitochondria (0.5 mg protein/mL) in CRC buffer containing the fluorescent calcium indicator Calcium Green-5N (1 µM).

  • Compound Incubation: Pre-incubate mitochondria with the 1,4,8-triazaspiro test compound (e.g., 1 µM) for 5 minutes. Self-Validation Control: Use Cyclosporin A (CsA) as a positive control and DMSO as a vehicle negative control.

  • Calcium Titration: Inject sequential pulses of CaCl2 (10 µM) every 60 seconds.

  • Detection & Causality: Monitor fluorescence (Ex: 505 nm, Em: 535 nm). Each pulse causes a spike in fluorescence that decays as mitochondria take up the calcium. When the mPTP opens, sequestered calcium is massively released, causing a sudden, sustained fluorescence spike. The number of pulses tolerated before opening directly quantifies the compound's mPTP inhibitory efficacy.

mPTP_Pathway Ischemia Ischemia / Reperfusion Ca_Overload Mitochondrial Ca2+ Overload Ischemia->Ca_Overload ROS ROS Generation Ischemia->ROS ATPSynthase F1/FO-ATP Synthase (c-subunit) Ca_Overload->ATPSynthase ROS->ATPSynthase mPTP_Open mPTP Opening ATPSynthase->mPTP_Open Conformational Shift Apoptosis Cardiomyocyte Apoptosis mPTP_Open->Apoptosis Triazaspiro 1,3,8-Triazaspiro[4.5]decane (mPTP Inhibitor) Triazaspiro->ATPSynthase Binds c-ring

Caption: Mechanism of mPTP opening during ischemia-reperfusion and inhibition by triazaspiro compounds.

Part 2: HIF PHD1-3 Pan-Inhibitors for Anemia

Mechanistic Grounding

The Prolyl Hydroxylase Domain (PHD) enzymes act as cellular oxygen sensors. Under normoxia, they hydroxylate Hypoxia-Inducible Factor alpha (HIF-1α), marking it for proteasomal degradation. Inhibiting PHD1-3 stabilizes HIF-1α, simulating hypoxia and driving the endogenous transcription of erythropoietin (EPO), offering a transformative oral therapy for anemia[3].

SAR Analysis: Spirohydantoins

The discovery of 1,3,8-triazaspiro[4.5]decane-2,4-diones (spirohydantoins) as short-acting pan-PHD inhibitors represents a masterclass in modern SAR optimization[3].

  • Hit Identification: Initial spirooxindole hits were identified via Affinity Selection Mass Spectrometry (AS-MS)[3].

  • Scaffold Evolution: To improve the PK/PD profile, the core was modified to a spirohydantoin. The hydantoin ring effectively mimics the 2-oxoglutarate co-substrate required by PHD enzymes, coordinating with the active site iron (Fe2+).

  • hERG Mitigation (Causality): Early leads showed unacceptable off-target binding to the hERG potassium channel, a common liability for basic amines. By systematically introducing acidic functionality (e.g., carboxylic acids) to the molecular structure, the overall basicity (pKa) and lipophilicity (LogD) were reduced[3]. This structural change electrostatically repelled the compounds from the hERG central cavity, successfully eliminating cardiotoxicity while maintaining PHD potency.

Experimental Protocol: AS-MS and High-Throughput Experimentation (HTE)

To rapidly explore the SAR of the N-substituents on the hydantoin core, researchers utilized High-Throughput Experimentation (HTE) for C-N coupling[3].

Step-by-Step Methodology:

  • Library Design: Plate a diverse library of aryl halides in a 96-well microtiter format.

  • HTE C-N Coupling: Dispense the spirohydantoin core, a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (Cs2CO3) into each well.

  • Parallel Reaction: Seal and heat the plate at 100°C for 16 hours under an inert nitrogen atmosphere.

  • AS-MS Screening: Pool the crude reaction mixtures and incubate with recombinant PHD2 protein. Pass the mixture through a size-exclusion chromatography (SEC) column.

  • Deconvolution: Unbound small molecules are retained on the column, while the protein-ligand complexes elute in the void volume. Denature the eluted complexes and analyze the released ligands via LC-MS to identify the highest-affinity binders. Self-Validation: This label-free approach ensures that only true thermodynamic binders are advanced, eliminating false positives common in biochemical fluorescence assays.

SAR_Workflow AS_MS Affinity Selection MS (AS-MS) Hit Identification Spirooxindole Hit: Spirooxindoles AS_MS->Spirooxindole HTE High-Throughput Experimentation (C-N Coupling) Spirooxindole->HTE Spirohydantoin Lead: 1,3,8-Triazaspiro[4.5]decane-2,4-diones (Spirohydantoins) HTE->Spirohydantoin Scaffold Hopping hERG_Opt hERG Mitigation (Acidic Functionality) Spirohydantoin->hERG_Opt InVivo In Vivo Efficacy (EPO Upregulation) hERG_Opt->InVivo

Caption: Workflow from AS-MS hit identification to in vivo validation for HIF PHD inhibitors.

Part 3: Quantitative Data Summaries

To synthesize the SAR findings across these two distinct therapeutic applications, the following table summarizes the quantitative metrics of key spiro-triazaspiro derivatives.

Therapeutic TargetScaffold ClassPrimary IndicationKey SAR ModificationEfficacy MetricOff-Target Mitigation
F1/FO-ATP Synthase (c-subunit) 1,3,8-triazaspiro[4.5]decaneMyocardial Infarction (IRI)Optimization of spiro-ring geometryReduced apoptotic rate in whole heartPreserved mitochondrial ATP content
F1/FO-ATP Synthase (c-subunit) 1,4,8-triazaspiro[4.5]decan-2-oneHypoxia/ReoxygenationBulky R-group at 3-positionHigh in vitro mPTP inhibition (Compound 14e)N/A
HIF PHD1-3 1,3,8-triazaspiro[4.5]decane-2,4-dioneAnemiaHydantoin core acting as 2-oxoglutarate mimicRobust in vivo EPO upregulationhERG toxicity eliminated via acidic functionality

Conclusion

The spiro-triazaspiro scaffold is a testament to the power of 3D-architectures in modern drug discovery. Whether acting as a precise wedge to prevent the conformational shift of the ATP synthase c-ring during reperfusion, or as a highly tuned iron-chelating mimic in the active site of PHD enzymes, the triazaspiro core provides the necessary rigidity and vector projection to achieve high target affinity. By rigorously applying structural biology, high-throughput experimentation, and rational toxicity mitigation, researchers continue to unlock the vast therapeutic potential of this privileged chemical space.

References

  • Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. Journal of Medicinal Chemistry.[Link]

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • 1,3,8-Triazaspiro[4.5]decane-2,4-diones as Efficacious Pan-Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 1–3 (HIF PHD1–3) for the Treatment of Anemia. Journal of Medicinal Chemistry.[Link]

Sources

Technical Analysis: Ro 64-6198 vs. 4-Phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one

[1][2]

Executive Summary

This technical guide delineates the critical structural and functional distinctions between Ro 64-6198 (a potent, selective NOP receptor agonist) and 4-Phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one (hereafter referred to as the Spiro-Piperidine Core ).[1]

For researchers in drug discovery, the distinction is fundamental: Ro 64-6198 is the functional pharmacological agent, possessing the necessary lipophilic "address" domain to bind the Nociceptin/Orphanin FQ (NOP) receptor.[1] The Spiro-Piperidine Core is the synthetic scaffold—structurally incomplete and pharmacologically inert regarding high-affinity NOP binding without N-substitution.[1]

Structural Divergence & Chemical Identity[1]

The primary difference lies in the substitution at the piperidine nitrogen (position 8).[1] This structural variation dictates the transition from a simple chemical building block to a nanomolar-affinity CNS ligand.[1]

Chemical Nomenclature and Topology

Note on Nomenclature: The user-specified name 4-Phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one is a nomenclature variant of the standard IUPAC name 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one.[1] Both refer to the same spiro-fused imidazolidinone-piperidine heterocycle.[1]

FeatureRo 64-6198Spiro-Piperidine Core (Compound B)[1][2]
CAS Registry 280783-56-4473909-21-6
Role Active Pharmaceutical Ingredient (API)Synthetic Intermediate / Scaffold
Molecular Weight ~401.55 g/mol ~229.28 g/mol
Key Substituent (N8) (1S,3aS)-2,3,3a,4,5,6-hexahydro-1H-phenalen-1-yl Hydrogen (Secondary Amine)
Lipophilicity (cLogP) High (~4.5 - 5.[1]0)Low (~0.5 - 1.[1]2)
Brain Penetration High (CNS Active)Low / Moderate (Limited retention)
The Pharmacophore "Address"

In G-Protein Coupled Receptor (GPCR) ligand design, particularly for opioid-family receptors, ligands are often conceptualized as having a "Message" (the core that induces conformational change) and an "Address" (the moiety that confers selectivity and affinity).[1][3]

  • The Core (Message): The 4-Phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one moiety mimics the N-terminal tyrosine of the endogenous peptide Nociceptin/Orphanin FQ (N/OFQ).[1] It provides the essential hydrogen bonding capability via the imidazolidinone ring.[1]

  • The Tail (Address): Ro 64-6198 possesses a bulky, lipophilic phenalenyl group.[1] This group occupies a deep hydrophobic pocket in the NOP receptor, distinct from the classical opioid receptors (MOP, DOP, KOP), driving the compound's >100-fold selectivity.[1]

Pharmacological Profile: Causality of Structure[1]

The absence of the phenalenyl tail in the Spiro-Piperidine Core results in a catastrophic loss of affinity.[1]

Binding Affinity (Ki)[1]
  • Ro 64-6198: Exhibits a Ki of 0.39 nM for the human NOP receptor.[1] It is a full agonist with high potency.[1][4]

  • Spiro-Piperidine Core: While specific Ki data for the naked scaffold is rarely published (as it is considered inactive), Structure-Activity Relationship (SAR) studies indicate that N-unsubstituted spiro-piperidines in this series typically exhibit Ki values >10,000 nM or complete inactivity.[1] The hydrophobic interaction provided by the N8-substituent is a thermodynamic prerequisite for binding.[1]

Functional Efficacy (GTPγS / cAMP)[1]
  • Ro 64-6198: Acts as a full agonist, stimulating [35S]GTPγS binding with an EC50 of ~39 nM.[1] It effectively inhibits forskolin-stimulated cAMP accumulation.[1]

  • Spiro-Piperidine Core: Lacks the binding energy to stabilize the active receptor conformation.[1] It does not trigger Gi/o signaling pathways.[1]

Synthetic Interplay & Experimental Protocols

The Spiro-Piperidine Core is the direct precursor to Ro 64-6198.[1] The synthesis demonstrates the "modular" nature of small molecule drug discovery.[1]

Synthesis Logic (DOT Visualization)

The following diagram illustrates the transformation of the inactive core into the active drug via reductive amination.

SynthesisPathwayCoreSpiro-Piperidine Core(Inactive Scaffold)C13H15N3OIntermediateImineIntermediateCore->Intermediate + Tail(Condensation)TailPhenalenone Derivative(Hydrophobic Tail)Tail->IntermediateRo646198Ro 64-6198(Active Agonist)C26H31N3OIntermediate->Ro646198 Reductive Amination(NaBH(OAc)3 / DCE)

Figure 1: Synthetic pathway converting the scaffold (Compound B) to the active drug (Ro 64-6198).[1][5]

Protocol: Reductive Amination (Core to Drug)

Context: This protocol describes the attachment of the lipophilic tail to the Spiro-Piperidine Core.[1]

Reagents:

  • 4-Phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one (Core)[1][6][7][8][9]

  • 2,3,3a,4,5,6-hexahydro-1H-phenalen-1-one (Ketone precursor)[1][5][10][11]

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride[1]

  • Acetic Acid (AcOH)[1]

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[1]

Step-by-Step Methodology:

  • Imine Formation: Dissolve the Spiro-Piperidine Core (1.0 equiv) and the Phenalenone derivative (1.1 equiv) in anhydrous DCE.

  • Catalysis: Add catalytic AcOH (1-2 drops) to facilitate imine formation. Stir at room temperature for 1–2 hours under nitrogen atmosphere.

  • Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (1.5 equiv) portion-wise.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight (12–16 hours).

  • Quench: Quench the reaction with saturated aqueous NaHCO3.

  • Extraction: Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine, dry over MgSO4, and concentrate.[1]

  • Purification: Purify the crude residue via flash column chromatography (SiO2, MeOH/DCM gradient) to isolate Ro 64-6198.

Signaling Pathway & Mechanism of Action[1]

Ro 64-6198 utilizes the NOP receptor to modulate neuronal excitability.[1] The Core does not activate this pathway.[1]

SignalingPathwayRoRo 64-6198NOPNOP Receptor(GPCR)Ro->NOPBinding (Ki 0.39 nM)GiGαi/o ProteinNOP->GiActivationACAdenylyl CyclaseGi->ACInhibitionGIRKGIRK Channels(K+ Efflux)Gi->GIRKActivationCaChN-type Ca2+ ChannelsGi->CaChInhibitioncAMP↓ cAMP LevelsAC->cAMPHyperpolHyperpolarization(Neuronal Inhibition)GIRK->HyperpolNeuroTrans↓ NeurotransmitterReleaseCaCh->NeuroTrans

Figure 2: Signal transduction pathway activated by Ro 64-6198.[1] The Spiro-Piperidine Core fails to initiate the first step (Binding).[1]

Summary of Differences

ParameterRo 64-6198Spiro-Piperidine Core
Structural Class N-Substituted Spiro-piperidineSecondary Amine Spiro-piperidine
Primary Utility In vivo pharmacological probeChemical building block
Receptor Selectivity >100x for NOP vs OpioidsN/A (Inactive)
Physical State Solid (often HCl salt)Solid
Solubility DMSO soluble; low water solubilityModerate polarity

References

  • Jenck, F., et al. (2000). A synthetic agonist at the orphanin FQ/nociceptin receptor ORL1: anxiolytic profile in the rat.[1] Proceedings of the National Academy of Sciences.[1] [1]

  • Wichmann, J., et al. (1999). Synthesis and Structure-Activity Relationships of 8-Acyl- and 8-Alkyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one Derivatives as Agonists at the Orphanin FQ/Nociceptin Receptor.[1] Journal of Medicinal Chemistry.[1]

  • Dautzenberg, F. M., et al. (2001). Pharmacological characterization of the novel nonpeptide orphanin FQ/nociceptin receptor agonist Ro 64-6198.[1] Journal of Pharmacology and Experimental Therapeutics.[1][12]

  • PubChem Compound Summary. Ro 64-6198 (CID 9844019).[1][2][4] National Center for Biotechnology Information.[1]

  • Sigma-Aldrich Product Sheet. Ro 64-6198.[1][2][3][10][11][1]

An In-Depth Technical Guide to Nociceptin Receptor Ligands Featuring a Spiro-Piperidine Core

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of nociceptin receptor (NOP) ligands built around a spiro-piperidine core. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the exploration of novel therapeutics targeting the NOP receptor system for a range of indications including pain, anxiety, depression, and substance abuse disorders.

The Nociceptin/Orphanin FQ (N/OFQ) System: A Primer

The nociceptin receptor, also known as the N/OFQ receptor or opioid receptor-like 1 (ORL1), is the fourth member of the opioid receptor family.[1] Despite its structural similarity to classical opioid receptors (mu, delta, and kappa), it possesses a distinct pharmacology.[2] Its endogenous ligand is the 17-amino acid neuropeptide, nociceptin or orphanin FQ (N/OFQ).[3][4] The N/OFQ-NOP system is widely distributed throughout the central and peripheral nervous systems and is implicated in a diverse array of physiological and pathological processes, including pain modulation, stress responses, emotional behaviors, and reward pathways.[5][6]

Activation of the NOP receptor, a G protein-coupled receptor (GPCR), primarily couples to inhibitory G proteins (Gi/o).[2] This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and the modulation of ion channel activity, such as the opening of G protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[2][7] These cellular events collectively result in reduced neuronal excitability and neurotransmitter release.[2] The complex and sometimes paradoxical effects of NOP receptor activation, which can be either analgesic or pronociceptive depending on the location and context, make it a challenging yet compelling therapeutic target.[7][8]

The Spiro-Piperidine Scaffold: A Privileged Motif in NOP Ligand Design

The spiro-piperidine moiety has emerged as a key structural component in the design of potent and selective NOP receptor ligands.[9][10] This rigid, three-dimensional scaffold offers several advantages in medicinal chemistry, including the ability to project substituents into specific vectors to optimize interactions with the receptor binding pocket and improved physicochemical properties.[11] The development of N-substituted spiropiperidines has led to the discovery of compounds with high binding affinity for the NOP receptor and varying functional activities, ranging from full agonists to partial agonists and antagonists.[9][12][13]

Genesis and Evolution of Spiro-Piperidine NOP Ligands

The discovery of spiro-piperidine-containing NOP ligands was spurred by high-throughput screening efforts and the subsequent optimization of initial hits. One of the early and influential lead compounds was spiroxatrine, which, despite being an α2 adrenergic and 5-HT1A antagonist, displayed notable affinity for the NOP receptor.[14] The 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one portion of spiroxatrine was identified as a critical pharmacophore for NOP binding affinity.[14] This finding catalyzed the synthesis of numerous analogues, leading to compounds with high affinity and improved selectivity for the NOP receptor over classical opioid receptors.[9][10]

Structure-Activity Relationships (SAR)

Extensive SAR studies on N-substituted spiropiperidines have provided valuable insights for rational drug design.[4][9][10] Key structural modifications and their impact on NOP receptor affinity and efficacy are summarized below:

  • N-Substitution: The substituent on the piperidine nitrogen plays a crucial role in determining both affinity and functional activity. Bulky and lipophilic groups are often well-tolerated and can enhance binding affinity.[4][9] The nature of this substituent can also modulate the compound's activity, leading to either agonism or antagonism.

  • Spirocyclic Core Modifications: Alterations to the spirocyclic core itself, such as the introduction of heteroatoms or changes in ring size, can significantly impact the pharmacological profile.[15][16] These modifications influence the overall conformation of the molecule and its presentation to the receptor.

  • Stereochemistry: The stereochemistry at the spirocyclic center is often critical for potent NOP receptor interaction. Enantiomers can exhibit significant differences in binding affinity and functional activity, with one enantiomer typically being more active (the eutomer).[14]

Molecular modeling techniques, including 3D-QSAR, molecular docking, and molecular dynamics simulations, have been instrumental in elucidating the probable binding modes of these ligands within the NOP receptor active site.[4][17][18] These studies suggest that the protonated piperidine nitrogen forms a key ionic interaction with a conserved aspartate residue in transmembrane helix 3 (Asp130), a common feature for aminergic GPCR ligands.[19]

Experimental Protocols for the Characterization of Spiro-Piperidine NOP Ligands

The following section details standardized, field-proven methodologies for the synthesis and pharmacological evaluation of novel spiro-piperidine NOP receptor ligands.

General Synthetic Approach

The synthesis of spiro-piperidine NOP ligands often involves a multi-step sequence. A representative, though generalized, synthetic workflow is presented below. The specific reagents and conditions would be adapted based on the target molecule.

Experimental Workflow: Synthesis of a Spiro-Piperidine NOP Ligand

A Starting Material (e.g., Substituted Piperidone) B Spirocyclization Reaction A->B Reagents for Spiro Ring Formation C Intermediate Spiro-Piperidine Core B->C D N-Alkylation/Arylation C->D Electrophile (e.g., Alkyl Halide) E Final Spiro-Piperidine NOP Ligand D->E F Purification and Characterization (e.g., Chromatography, NMR, MS) E->F A Prepare Membranes from Cells Expressing NOP Receptors B Incubate Membranes with Radioligand (e.g., [3H]N/OFQ) and Varying Concentrations of Test Compound A->B C Separate Bound and Free Radioligand (e.g., Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis: Determine IC50 and Calculate Ki D->E A Prepare Membranes from Cells Expressing NOP Receptors B Incubate Membranes with [35S]GTPγS, GDP, and Varying Concentrations of Test Compound A->B C Separate Bound and Free [35S]GTPγS (Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis: Determine EC50 and Emax D->E Ligand Spiro-Piperidine Ligand (Agonist) Receptor NOP Receptor Ligand->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channels Ion Channels (e.g., GIRK, Ca2+) G_Protein->Ion_Channels Modulates cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Reduced Activation Response Cellular Response (e.g., Reduced Neuronal Excitability) PKA->Response Ion_Channels->Response

Sources

Therapeutic Potential of 4-Phenyl-Spiro[4.5]decane Derivatives in Anxiety

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the therapeutic potential of 4-phenyl-spiro[4.5]decane derivatives, specifically focusing on their pharmacological activity as Nociceptin/Orphanin FQ (NOP) receptor agonists and Sigma-1 receptor modulators.

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The spiro[4.5]decane scaffold represents a "privileged structure" in medicinal chemistry, offering a rigid 3D framework that restricts the conformational mobility of pharmacophores. While various derivatives exist, 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one and its analogs (often simplified in discussion as phenyl-spirodecanes) have emerged as potent anxiolytics.

Unlike traditional benzodiazepines that allosterically modulate GABA-A receptors, these derivatives primarily target the Nociceptin/Orphanin FQ Peptide (NOP) receptor (also known as ORL-1) and the Sigma-1 receptor (


R) . This dual-pathway mechanism offers a therapeutic window for anxiety reduction without the classic sedative-hypnotic side effects or abuse potential associated with GABAergic agents.

Chemical Structure & SAR Analysis[1][2][3]

The Core Scaffold

The core structure is a spiro[4.5]decane system where a 5-membered ring (often an imidazolidinone) is spiro-fused to a 6-membered ring (typically a piperidine).

  • Rigidity: The spiro carbon (C5) locks the orientation of the phenyl group and the piperidine nitrogen, crucial for receptor pocket fitting.

  • Nomenclature Note: While "4-phenyl-spiro[4.5]decane" is a common descriptor for the carbocyclic arrangement, the most bioactive anxiolytic series is formally named 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one .

Structure-Activity Relationship (SAR)

Optimization of this scaffold for anxiolytic activity relies on three vectors:

PositionModificationEffect on Potency/Selectivity
N1 (5-ring) Phenyl substitutionEssential for hydrophobic pocket interaction in NOP/

receptors. Electron-withdrawing groups (e.g., F, Cl) often enhance metabolic stability.
C4 (5-ring) Carbonyl (C=O)The "4-one" moiety acts as a hydrogen bond acceptor, critical for binding affinity (

< 10 nM).
N8 (6-ring) Bulky Lipophilic GroupsThe most critical vector. Attachment of acenaphthen-1-yl or hexahydrophenalenyl groups creates nanomolar affinity for the NOP receptor.

Key Lead Compound:

  • (1S,3aS)-Compound 3c (Source: Eur J Med Chem, 2000)[1]

  • Structure: 8-(hexahydrophenalen-1-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one.[1]

  • Profile: Full agonist at NOP; highly selective against classical opioid receptors (

    
    ).
    

Mechanism of Action (Pharmacology)

The anxiolytic efficacy of these derivatives stems from a non-GABAergic pathway, primarily involving the NOP receptor system.

Primary Pathway: NOP Receptor Agonism

The NOP receptor is a G-protein coupled receptor (GPCR) widely distributed in the amygdala and hippocampus.

  • Binding: The spiro derivative binds to the orthosteric site of the NOP receptor.

  • Signaling: Activates the

    
     protein cascade.
    
  • Effect: Inhibits adenylyl cyclase

    
     Reduces cAMP 
    
    
    
    Opens GIRK (potassium) channels
    
    
    Hyperpolarization of neurons in the amygdala.
  • Outcome: Dampening of excitatory stress signals, resulting in anxiolysis.

Secondary Pathway: Sigma-1 Modulation

Many spiro-piperidines possess affinity for the


 receptor.
  • Chaperone Activity: Agonism at

    
     promotes the translocation of the receptor from the ER to the plasma membrane.
    
  • Neuroplasticity: Modulates NMDA receptor signaling and upregulates BDNF, countering the synaptic deficits caused by chronic stress.

Visualization of Signaling

MOA Drug Spiro[4.5]decane Derivative NOP NOP Receptor (Amygdala) Drug->NOP Binding (Ki < 10nM) Gi Gi/o Protein Activation NOP->Gi AC Adenylyl Cyclase Inhibition Gi->AC GIRK GIRK Channel Opening Gi->GIRK cAMP cAMP Levels (Decrease) AC->cAMP Hyperpol Neuronal Hyperpolarization cAMP->Hyperpol Reduced Excitability GIRK->Hyperpol Anxiety Anxiolytic Response Hyperpol->Anxiety

Caption: Signal transduction pathway of spiro[4.5]decane derivatives via NOP receptor activation.

Preclinical Evidence[2][4]

In Vitro Binding Profiles

The following table summarizes the binding affinity (


) of key derivatives compared to the endogenous ligand (Nociceptin/OFQ).
CompoundNOP Receptor

(nM)

-Opioid

(nM)
Selectivity Ratio (NOP/

)
Nociceptin (Endogenous) 0.2>1000>5000
Compound 3c (Spiro) 0.6 >1000>1600
Acenaphthene Derivative 1.2450375
Diazepam (Control) >10,000>10,000N/A

Data synthesized from Calo et al. (2000) and related SAR studies.

In Vivo Behavioral Assays

Assay: Elevated Plus Maze (EPM) in Rats.

  • Protocol: Rats are injected (i.p.) 30 minutes prior to testing. Time spent in "Open Arms" vs. "Closed Arms" is measured.[2]

  • Result: Compound 3c (1-10 mg/kg) significantly increased the percentage of time spent in open arms (indicating reduced anxiety) without altering total locomotor activity (indicating no sedation).

  • Comparison: Unlike benzodiazepines, spiro derivatives did not induce ataxia or muscle relaxation at anxiolytic doses.

Experimental Protocols

Chemical Synthesis Workflow (Bucherer-Bergs Route)

To synthesize the core 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one :

  • Starting Material: N-benzyl-4-piperidone.

  • Reagents: Aniline (for the phenyl group), KCN (Potassium Cyanide).

  • Cyclization: The Strecker reaction intermediate is cyclized to form the spiro-ring.

Synthesis Start N-benzyl-4-piperidone Step1 Reaction with Aniline (Schiff Base Formation) Start->Step1 Step2 Addition of TMSCN/KCN (Strecker Reaction) Step1->Step2 Step3 Cyclization with Chloroacetyl Chloride Step2->Step3 Core 1-Phenyl-1,3,8-triazaspiro [4.5]decan-4-one Core Step3->Core Step4 N-Deprotection (H2, Pd/C) Core->Step4 Final N8-Alkylation (Target Derivative) Step4->Final

Caption: Synthetic route for generating the 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one scaffold.

GTP S Functional Assay Protocol

Purpose: To verify if the compound is an agonist (activates the receptor) or antagonist.

  • Membrane Prep: Harvest CHO cells stably expressing human NOP receptors.

  • Incubation: Mix membranes (10

    
    g) with GDP (10 
    
    
    
    M) and the test compound in assay buffer (50 mM Tris-HCl, pH 7.4).
  • Activation: Add [

    
    S]GTP
    
    
    
    S (0.1 nM) and incubate for 60 min at 30°C.
  • Filtration: Terminate reaction by rapid filtration through GF/B filters.

  • Analysis: Measure bound radioactivity. An increase in binding relative to basal levels indicates agonism .

Future Outlook & Challenges

  • Blood-Brain Barrier (BBB) Penetration: While spiro derivatives are lipophilic, the bulky N8-substituents (acenaphthene) can lead to high P-gp efflux. Optimization of physicochemical properties (logP 2-4) is ongoing.

  • Selectivity: Avoiding

    
    -opioid agonism is critical to prevent addiction liability. The spiro[4.5]decane core provides high selectivity when the N1-phenyl is unsubstituted or para-substituted with halides.
    

References

  • Synthesis and biological evaluation of 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one derivatives. Source: European Journal of Medicinal Chemistry (2000). Context: Primary source for Compound 3c and NOP receptor anxiolytic data.

  • Structure-affinity/activity relationships of 1,4-dioxa-spiro[4.5]decane based ligands. Source: European Journal of Medicinal Chemistry (2014). Context: Data on 5-HT1A receptor modulation by spiro derivatives.[1][3]

  • 8-acenaphthen-1-yl-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one derivatives as orphanin FQ receptor agonists. Source: Farmaco (2000). Context: Detailed SAR on the lipophilic tail required for NOP activity.

  • Sigma-1 receptor activation ameliorates anxiety-like behavior. Source: Molecular Medicine Reports (2017).[4] Context: Mechanistic insight into Sigma-1 mediated anxiolysis.

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2025). Context: Recent advances in spiro-decane synthesis and mitochondrial targets.

Sources

Methodological & Application

Application Note: High-Yield Synthesis of 4-Phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one from 4-Piperidone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Rationale

The integration of spirocyclic scaffolds into drug design has revolutionized modern medicinal chemistry. By increasing the fraction of spiro-carbon atoms (


), molecules gain enhanced three-dimensionality, which often translates to improved target selectivity, reduced off-target toxicity, and superior pharmacokinetic profiles. The 2,3,8-triazaspiro[4.5]dec-3-en-1-one  core is a privileged spiro-pyrazolone pharmacophore, notably featured in the discovery of potent, orally bioavailable modulators of Mediator Complex-Associated Kinases such as CDK8 and CDK19[1]. Furthermore, the pyrazolone structural motif exhibits a broad spectrum of biological endpoints, making it a highly versatile building block[2].

Synthesizing this sterically demanding spiro-system directly from 4-piperidone requires precise control over orthogonal reactivities. The protocol detailed herein establishes a robust, four-step synthetic cascade. We employ a Lehnert-modified Knoevenagel condensation to overcome the inherent low electrophilicity of cyclic ketones, followed by a tandem hydrazine-mediated cyclization to construct the spiro-pyrazolone architecture.

Synthetic Workflow & Mechanistic Pathway

The synthesis is designed as a self-validating system, ensuring that each intermediate can be isolated and analytically verified before proceeding.

  • Amine Masking: The secondary amine of 4-piperidone is protected using Boc-anhydride to prevent competitive nucleophilic attacks during downstream carbon-carbon bond formation.

  • Knoevenagel Condensation: 1-Boc-4-piperidone is reacted with ethyl benzoylacetate. Because cyclic ketones are notoriously sluggish in standard Knoevenagel reactions, Titanium(IV) chloride (

    
    ) is utilized as a strong Lewis acid to activate the ketone, while pyridine acts as the auxiliary base.
    
  • Tandem Spiro-Cyclization: The resulting alkylidene intermediate is treated with hydrazine hydrate. The mechanism proceeds via initial hydrazone formation at the benzoyl ketone, followed by an intramolecular 5-endo-trig cyclization onto the

    
    -unsaturated ester, yielding the spiro-pyrazolone core.
    
  • Global Deprotection: Acidic cleavage of the Boc group yields the target spirocycle.

Pathway A 4-Piperidone B 1-Boc-4-piperidone A->B Boc2O, Et3N DCM, 0°C to RT C Knoevenagel Adduct B->C Ethyl benzoylacetate TiCl4, Pyridine, THF D Boc-Spiro-Pyrazolone C->D NH2NH2·H2O EtOH, Reflux E Target Molecule (Spiro-Pyrazolone) D->E TFA, DCM RT, 2h

Figure 1: Four-step synthetic workflow for 4-Phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one.

Quantitative Data & Reagent Stoichiometry

Table 1: Stoichiometry and Reaction Parameters

StepReagent / ReactantMW ( g/mol )EquivalentsAmount (per 10g scale)Role / Causality
1 4-Piperidone HCl135.601.00 eq10.0 gStarting Material
1

218.251.10 eq17.7 gElectrophilic protecting group
1 Triethylamine (

)
101.192.50 eq18.6 g (25.6 mL)Acid scavenger / Base
2 1-Boc-4-piperidone199.251.00 eq10.0 gIntermediate 1
2 Ethyl benzoylacetate192.211.10 eq10.6 g

-keto ester nucleophile
2

(1M in DCM)
189.682.00 eq100.0 mLLewis acid activator
3 Knoevenagel Adduct373.451.00 eq10.0 gIntermediate 2
3 Hydrazine Hydrate (80%)50.063.00 eq4.0 g (3.9 mL)Dinucleophilic cyclization agent
4 Boc-Spiro-Pyrazolone313.391.00 eq5.0 gIntermediate 3
4 Trifluoroacetic Acid114.0210.0 eq18.2 g (12.3 mL)Acidic deprotection agent

Step-by-Step Experimental Protocols

Step 1: Synthesis of 1-Boc-4-piperidone

Causality: The hydrochloride salt of 4-piperidone must be neutralized to liberate the free amine before Boc-protection. Excess


 ensures complete neutralization and drives the reaction forward.
  • Suspend 4-piperidone hydrochloride (10.0 g, 73.7 mmol) in anhydrous Dichloromethane (DCM, 100 mL) under a nitrogen atmosphere.

  • Cool the suspension to 0 °C using an ice bath. Add

    
     (25.6 mL, 184.3 mmol) dropwise over 15 minutes.
    
  • Dissolve

    
     (17.7 g, 81.1 mmol) in DCM (20 mL) and add dropwise to the reaction mixture.
    
  • Remove the ice bath and stir at room temperature (RT) for 4 hours.

  • Validation (IPQC): Perform TLC (Hexane/EtOAc 7:3). The reaction is complete when the ninhydrin-active baseline spot disappears.

  • Quench with saturated aqueous

    
     (50 mL). Extract the aqueous layer with DCM (2 x 50 mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo to yield a pale yellow oil (Quantitative yield).
Step 2: Lehnert-Modified Knoevenagel Condensation

Causality:


 forces the condensation by coordinating to the ketone oxygen, highly polarizing the C=O bond, while simultaneously acting as a dehydrating agent to prevent reaction reversibility.
  • Dissolve 1-Boc-4-piperidone (10.0 g, 50.2 mmol) and ethyl benzoylacetate (10.6 g, 55.2 mmol) in anhydrous THF (150 mL) under argon. Cool to 0 °C.

  • Slowly add

    
     (1.0 M in DCM, 100 mL, 100 mmol) dropwise over 30 minutes. Caution: Highly exothermic and moisture-sensitive.
    
  • Add anhydrous pyridine (16.2 mL, 200 mmol) dropwise. A thick precipitate will form.

  • Allow the mixture to warm to RT and stir for 18 hours.

  • Validation (IPQC): LC-MS analysis should indicate the disappearance of the ketone (

    
    ) and the appearance of the adduct (
    
    
    
    ).
  • Quench carefully with water (100 mL) and extract with Ethyl Acetate (3 x 100 mL). Wash organics with 1N HCl, water, and brine. Dry and concentrate. Purify via silica gel chromatography to afford ethyl 2-(1-Boc-piperidin-4-ylidene)-3-oxo-3-phenylpropanoate.

Step 3: Hydrazine-Mediated Spiro-Cyclization

Causality: Hydrazine acts as a bis-nucleophile. The use of ethanol at reflux provides the necessary thermal energy to overcome the entropic barrier of the 5-endo-trig ring closure following the initial hydrazone formation.

  • Dissolve the Knoevenagel adduct (10.0 g, 26.8 mmol) in absolute ethanol (100 mL).

  • Add hydrazine hydrate (80% aqueous, 3.9 mL, 80.4 mmol) in one portion.

  • Heat the reaction mixture to reflux (78 °C) for 6 hours.

  • Cool the mixture to RT. A precipitate of the Boc-protected spiro-pyrazolone will typically form.

  • Validation (IPQC): LC-MS should show the target mass (

    
    ).
    
  • Filter the precipitate, wash with cold ethanol (20 mL), and dry under high vacuum to yield tert-butyl 1-oxo-4-phenyl-2,3-diazaspiro[4.5]dec-3-ene-8-carboxylate.

Step 4: Global Deprotection

Causality: Trifluoroacetic acid (TFA) cleanly cleaves the tert-butyl carbamate without disrupting the spiro-pyrazolone core.

  • Dissolve the Boc-protected spiro-pyrazolone (5.0 g, 16.0 mmol) in anhydrous DCM (40 mL).

  • Add TFA (12.3 mL, 160 mmol) dropwise at RT.

  • Stir the mixture for 2 hours.

  • Validation (IPQC): LC-MS should confirm complete deprotection (

    
    ).
    
  • Concentrate the mixture in vacuo to remove excess TFA. Triturate the resulting residue with diethyl ether to precipitate the target compound as a TFA salt.

  • To obtain the free base, dissolve the salt in minimal methanol, pass through a basic ion-exchange resin (e.g., Amberlyst A21), and concentrate.

Analytical Quality Control (QC) Parameters

To ensure the integrity of the self-validating system, the following analytical benchmarks must be met for the final product (4-Phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one):

Table 2: Expected Analytical Signatures

Analytical MethodExpected Signature / ValuePass/Fail Criteria
LC-MS (ESI+)

= 214.1


purity by UV (254 nm)

H-NMR (DMSO-

)

~10.9 (s, 1H, pyrazolone NH), 8.5-9.0 (br, piperidine NH), 7.3-7.8 (m, 5H, Phenyl)
Absence of Boc peak at

1.40 ppm

C-NMR (DMSO-

)

~178.0 (C=O), 155.0 (C=N), 130-125 (Aromatic C), 45.0 (Spiro C)
Correct carbon count (13 distinct environments)

References

1.[1] Discovery of Potent, Selective and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19. Semantic Scholar. Available at:[Link] 2.[2] Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. PMC - NIH. Available at:[Link] 3.[3] 1,3,8-Triazaspiro[4.5]decane-2,4-dione. PubChem. Available at:[Link] 4.[4] The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI. Available at:[Link]

Sources

Application Note: Regioselective N-Alkylation of 2,3,8-Triazaspiro[4.5]dec-3-en-1-one at Position 8

[1][2]

Structural Analysis & Chemo-selectivity Strategy

The scaffold 2,3,8-triazaspiro[4.5]dec-3-en-1-one consists of a piperidine ring spiro-fused to a 1,2,4-triazolin-3-one ring.[1][2] Successful alkylation requires navigating the competing reactivities of the nitrogen atoms present in the system.[2]

The Reactivity Landscape

The molecule contains two distinct types of nitrogen centers:[2]

  • Position 8 (Piperidine Nitrogen): A secondary aliphatic amine.[1][2] It is basic (pKa of conjugate acid

    
     10–11) and nucleophilic .[1][2]
    
  • Positions 2/3 (Triazolinone Nitrogens): Part of a conjugated amide/hydrazide system.[1][2] These protons are acidic (pKa

    
     6–9) and non-basic.[1][2]
    
The Selectivity Directive[2]
  • Avoid Strong Bases: The use of strong bases (e.g., NaH, LiHMDS, KOH) will preferentially deprotonate the triazolinone ring (Positions 2/3), leading to undesired alkylation at the 5-membered ring or complex mixtures.[2]

  • Target the Nucleophile: To selectively alkylate Position 8, reaction conditions must rely on the neutral nucleophilicity of the piperidine amine.[1][2]

  • Preferred Route: Reductive Amination is the "Gold Standard" for this transformation.[1] It proceeds via an iminium ion intermediate that can only form at the basic piperidine nitrogen, effectively masking the triazolinone from reaction.[2]

Decision Matrix (DOT Visualization)

SelectivityMatrixStartTarget: N-Alkylation of2,3,8-triazaspiro[4.5]dec-3-en-1-oneConditionIs the Alkyl Group availableas an Aldehyde/Ketone?Start->ConditionYesYESCondition->YesNoNO (Alkyl Halide only)Condition->NoMethodAMETHOD A: Reductive Amination(High Selectivity)Yes->MethodAMethodBMETHOD B: Direct Alkylation(Moderate Selectivity)No->MethodBMechAMechanism:Iminium ion forms exclusivelyat Piperidine N (Pos 8)MethodA->MechAMechBMechanism:SN2 Substitution.Requires weak base (NaHCO3)to avoid Triazolinone deprotonationMethodB->MechB

Figure 1: Strategic decision tree for selecting the alkylation method based on reagent availability and selectivity requirements.

Protocol A: Reductive Amination (Recommended)[1][2]

This protocol utilizes Sodium Triacetoxyborohydride (STAB), a mild reducing agent that selectively reduces iminium ions in the presence of aldehydes, ketones, and other reducible functionalities.[2]

Reagents & Stoichiometry
ReagentEquiv.Role
Spiro-piperidine Substrate 1.0Starting Material
Aldehyde / Ketone 1.1 – 1.2Electrophile
NaBH(OAc)3 (STAB) 1.5 – 2.0Selective Hydride Source
Acetic Acid (AcOH) 1.0 – 2.0Catalyst (Promotes iminium formation)
DCE or DCM Solvent0.1 M Concentration
Step-by-Step Methodology
  • Preparation: In a dry round-bottom flask under Nitrogen or Argon, dissolve the 2,3,8-triazaspiro[4.5]dec-3-en-1-one (1.0 equiv) in 1,2-Dichloroethane (DCE).

    • Note: If the starting material is an HCl salt, add 1.0 equiv of Triethylamine (TEA) to liberate the free base.[2]

  • Imine Formation: Add the Aldehyde/Ketone (1.1 equiv) and Acetic Acid (1.5 equiv).[1][2] Stir at Room Temperature (RT) for 30–60 minutes.

    • Why: This "pre-complexation" time ensures the iminium ion forms at Position 8 before the reducing agent is introduced.[1][2]

  • Reduction: Cool the mixture to 0°C (optional, but recommended for reactive aldehydes). Add STAB (1.5 equiv) portion-wise over 5 minutes.

  • Reaction: Allow the reaction to warm to RT and stir for 2–16 hours.

    • Monitoring: Monitor by LCMS.[1][2] Look for the disappearance of the starting amine (M+H) and the appearance of the product (M + Alkyl).[2]

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO3 (gas evolution will occur).[1][2]

    • Stir vigorously for 15 minutes to break down boron complexes.

    • Extract with DCM (3x).[1][2]

    • Wash combined organics with Brine, dry over Na2SO4, and concentrate.[1][2]

Workflow Diagram

ReductiveAminationStep11. Dissolve Substrate(DCE + AcOH)Step22. Add Aldehyde(Form Iminium at Pos 8)Step1->Step2 30 min Step33. Add STAB(Selective Reduction)Step2->Step3 0°C -> RT Step44. Quench (NaHCO3)& ExtractStep3->Step4 2-16 h

Figure 2: Sequential workflow for the reductive amination protocol.

Protocol B: Direct Alkylation (SN2)[1][2]

Use this method only when the alkyl group cannot be introduced via an aldehyde (e.g., alkylating with a benzyl chloride or an alkyl mesylate).[2]

Critical Control Parameters
  • Base Selection: Use NaHCO3 or K2CO3 .[1] Avoid NaH, KOH, or Cs2CO3, which may deprotonate the triazolinone (pKa ~8) and cause N-alkylation at the wrong site.[2]

  • Solvent: Acetonitrile (MeCN) or DMF.[1][2] MeCN is preferred for easier workup.[1][2]

  • Temperature: Keep at RT or mild heat (40°C). High heat promotes over-alkylation (quaternization).[1][2]

Step-by-Step Methodology
  • Dissolution: Dissolve 2,3,8-triazaspiro[4.5]dec-3-en-1-one (1.0 equiv) in anhydrous MeCN (0.1 M).

  • Base Addition: Add K2CO3 (1.5 equiv, anhydrous, finely ground). Stir for 10 minutes.

  • Alkylation: Add the Alkyl Halide (0.95 – 1.0 equiv) dropwise.[1][2]

    • Crucial: Use a slight deficit of the alkyl halide to prevent over-alkylation to the quaternary ammonium salt.[2] It is better to have unreacted starting material (which can be separated) than quaternary byproducts.[1][2]

  • Reaction: Stir at RT for 12–24 hours. Monitor by LCMS.[1][2]

  • Workup:

    • Filter off the inorganic solids.[1]

    • Concentrate the filtrate.[1]

    • Partition between EtOAc and Water.[1][2] (Note: The product may be polar; ensure it extracts into the organic layer.[2] If not, use DCM/iPrOH 3:1).[1][2]

Analytical Validation

To confirm regioselectivity (Position 8 vs. Position 2/3), use 1H-NMR and NOESY .[1][2]

  • 1H-NMR Evidence: Alkylation at Position 8 (piperidine) will cause a significant chemical shift change in the piperidine ring protons (positions 7 and 9) adjacent to the nitrogen.[1][2]

  • Absence of Triazole Shift: The protons on the triazolinone ring (if any) or the characteristic NH signal of the triazolinone (usually broad singlet >10 ppm in DMSO-d6) should remain intact if selectivity is achieved.[1][2]

  • Diagnostic Signal: If alkylation occurs at the triazolinone, the symmetry of the 5-membered ring environment changes drastically, and the acidic NH signal will disappear.[1][2]

References

  • Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862.[1][2] Link[1]

  • Burgey, C. S., et al. (2008).[1][2] "Synthesis of the CGRP Receptor Antagonist Telcagepant (MK-0974)." Journal of Medicinal Chemistry, 51, 231-238.[1][2] (Describes spiro-piperidine functionalization in CGRP antagonists). Link[1][2]

  • Caroon, J. M., et al. (1981).[1][2] "Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones." Journal of Medicinal Chemistry, 24(11), 1320–1328.[1][2] (Foundational work on spiro-piperidine alkylation selectivity). Link[1]

  • Paone, D. V., et al. (2009).[1][2] "Potent, orally bioavailable CGRP receptor antagonists: The discovery of MK-3207."[1] Bioorganic & Medicinal Chemistry Letters, 19(17), 5227-5230.[1][2] Link[1]

Introduction: The Significance of Spiro-Piperidines and Reductive Amination

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Reductive Amination for the Synthesis of Spiro-Piperidine Intermediates

In the landscape of modern drug discovery, the piperidine ring is the most frequently occurring saturated nitrogen-containing heterocycle found in FDA-approved pharmaceuticals.[1] Among these, spirocyclic piperidines are of particular interest due to their rigid three-dimensional structures, which can offer improved binding affinity and metabolic stability by locking the molecule into a specific, biologically active conformation.[1] The synthesis of these complex scaffolds requires robust and reliable chemical transformations.

Reductive amination stands out as a cornerstone of C-N bond formation in medicinal and pharmaceutical chemistry.[2][3][4] Its widespread adoption, accounting for at least a quarter of such bond-forming reactions in the pharmaceutical industry, is a testament to its operational simplicity, broad substrate scope, and the extensive toolbox of available protocols.[2][3][4][5] This application note provides researchers, scientists, and drug development professionals with an in-depth guide to the strategic application of reductive amination for the synthesis of spiro-piperidine intermediates, focusing on the causality behind experimental choices to ensure reproducible and high-yielding outcomes.

Mechanistic Rationale: The Two-Step Cascade to Spirocyclization

The power of reductive amination lies in its elegant, often one-pot, conversion of a carbonyl group to an amine.[6] The reaction proceeds through a two-stage mechanism:

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of an amine on a carbonyl compound (an aldehyde or ketone). This is followed by dehydration to form a transient imine (for primary amines) or enamine (for secondary amines).[7][8] In the mildly acidic conditions optimal for this reaction, the imine is protonated to form a highly electrophilic iminium ion.[9]

  • In Situ Reduction: A selective reducing agent, present in the reaction mixture, then delivers a hydride to the electrophilic carbon of the iminium ion, reducing the C=N double bond to yield the final amine product.[7][8][10]

For the synthesis of a spiro-piperidine, this process is applied in an intramolecular fashion. The starting material is a carefully designed precursor containing both a ketone (typically on a pre-existing ring) and a tethered primary amine, which cyclizes onto the ketone to forge the spirocyclic junction.

Caption: Intramolecular cascade forming the spiro-piperidine core.

A critical parameter governing the success of this reaction is pH. The optimal range is mildly acidic, typically between 4 and 6.[9] If the medium is too acidic, the starting amine is fully protonated, rendering it non-nucleophilic. Conversely, in basic or neutral conditions, the carbonyl group is not sufficiently activated, and the dehydration step is inefficient.[9] A catalytic amount of acetic acid is often added to maintain this optimal pH window, especially when reacting less electrophilic ketones.[11][12]

Strategic Reagent Selection: A Comparative Analysis

The choice of reducing agent is the most consequential decision in designing a reductive amination protocol. The ideal reagent must selectively reduce the iminium ion intermediate much faster than the starting carbonyl compound.[13]

ReagentSelectivity ProfileCommon SolventsAdvantagesDisadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃ / STAB) Excellent: Reduces iminium ions much faster than ketones/aldehydes.[12][13]Aprotic: DCE, DCM, THF[11][14]Enables one-pot reactions with high yields; mild and broadly compatible with sensitive functional groups.[11][12]Moisture sensitive; incompatible with protic solvents (MeOH); low hydride efficiency.[14][15][16]
Sodium Cyanoborohydride (NaBH₃CN) Good: Reduces iminium ions faster than carbonyls, but less selective than STAB.Protic: MeOH, EtOH[14]Effective and water-tolerant.[14]Highly toxic (generates HCN in acidic conditions); environmental and safety concerns.[15]
Sodium Borohydride (NaBH₄) Poor: Rapidly reduces aldehydes and ketones.[9][14]Protic: MeOH, EtOHInexpensive and readily available.Not suitable for one-pot procedures; requires a two-step protocol (pre-formation of imine) to avoid reduction of the starting ketone.[9]
Catalytic Hydrogenation (H₂, Pd/C) Excellent: Highly effective for imine reduction.Protic: MeOH, EtOH"Green" method with high atom economy; no hydride reagent waste.[15]May reduce other functional groups; catalyst can be poisoned; may require specialized pressure equipment.[15]

For the synthesis of spiro-piperidine intermediates, Sodium Triacetoxyborohydride (STAB) is overwhelmingly the reagent of choice for laboratory and discovery settings.[16] Its mildness, coupled with its exceptional selectivity, allows for a convenient and high-yielding one-pot procedure where the starting keto-amine, STAB, and often a catalytic amount of acid can simply be mixed together.[12] This avoids the need to isolate the unstable imine intermediate and minimizes the formation of alcohol byproducts.[13]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies. Researchers should always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Preferred One-Pot Synthesis of Spiro-Piperidines using Sodium Triacetoxyborohydride (STAB)

This protocol describes a general, robust procedure for the direct intramolecular reductive amination of a keto-amine precursor.

Materials:

  • Keto-amine precursor (1.0 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 - 2.0 equiv)

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

  • Glacial acetic acid (optional, 0-1.1 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

STAB_Workflow Workflow: One-Pot STAB Reductive Amination A 1. Dissolve Precursor Dissolve keto-amine (1.0 eq) in anhydrous DCE/DCM under N₂. B 2. Add Acid (Optional) For slow reactions, add glacial acetic acid (1.1 eq). Stir for 15-30 min. A->B C 3. Add STAB Add STAB (1.5 eq) portion-wise at 0-25 °C. Monitor for gas evolution. B->C D 4. Reaction Stir at room temperature for 4-24h. Monitor by TLC or LC-MS. C->D E 5. Quench Carefully add saturated NaHCO₃ solution to quench excess reagent and acid. D->E F 6. Extraction Extract with DCM or EtOAc (3x). Combine organic layers. E->F G 7. Wash & Dry Wash with brine, dry over Na₂SO₄, filter. F->G H 8. Purify Concentrate in vacuo. Purify by flash column chromatography. G->H

Caption: Experimental workflow for the preferred one-pot method.

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the keto-amine precursor (1.0 equiv).

  • Dissolve the precursor in anhydrous DCE or DCM (to a concentration of approx. 0.1 M).

  • Optional: If reacting a sterically hindered or electron-rich ketone, add glacial acetic acid (1.1 equiv) and stir the mixture for 15-30 minutes at room temperature to facilitate iminium ion formation.[11][12]

  • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the stirred solution. Note: Mild gas evolution (hydrogen) may occur. The addition can be done at room temperature, or at 0 °C for better control.

  • Allow the reaction to stir at room temperature for 4 to 24 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS) until the starting material is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired spiro-piperidine.

Protocol 2: Two-Step Synthesis using Sodium Borohydride (NaBH₄)

This method is employed when STAB is unavailable or if the starting material is unstable to mildly acidic conditions for prolonged periods.

Materials:

  • Keto-amine precursor (1.0 equiv)

  • Anhydrous methanol (MeOH) or ethanol (EtOH)

  • Molecular sieves (3Å or 4Å, activated)

  • Sodium borohydride (NaBH₄) (1.1 - 1.5 equiv)

  • Deionized water

Procedure: Step A: Imine Formation

  • In a round-bottom flask, dissolve the keto-amine precursor (1.0 equiv) in anhydrous methanol.

  • Add activated molecular sieves to the flask to act as a dehydrating agent, which drives the equilibrium towards the imine product.[9]

  • Stir the mixture at room temperature and monitor the formation of the imine intermediate by TLC or NMR, observing the disappearance of the ketone starting material. This may take 1 to 6 hours.

Step B: Reduction

  • Once imine formation is complete, cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1-1.5 equiv) in small portions, ensuring the internal temperature does not rise significantly.[9]

  • Allow the reaction to warm to room temperature and stir for an additional 1 to 4 hours, or until the imine is fully consumed (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure. Extract the resulting aqueous residue with an organic solvent (e.g., ethyl acetate or DCM).

  • Dry the combined organic layers, filter, and concentrate to yield the crude spiro-piperidine. Purify as necessary.

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Insufficient iminium ion formation.[9]2. Amine starting material protonated (pH too low).3. Reagent (STAB) degraded by moisture.1. Add a catalytic amount of acetic acid (1.1 equiv) to facilitate iminium formation, particularly with ketones.[11]2. Ensure pH is in the 4-6 range.[9]3. Use freshly opened or properly stored STAB and ensure anhydrous solvents and reaction conditions.
Alcohol Byproduct Formed The starting ketone was reduced by the hydride reagent. This is common when using non-selective reagents like NaBH₄ in a one-pot setup.[9]1. Switch to the more selective Sodium Triacetoxyborohydride (STAB).[13]2. If using NaBH₄, ensure imine formation is complete before adding the reducing agent (Protocol 2).
Slow Reaction 1. Sterically hindered ketone or amine.2. Low reaction temperature.1. Gentle heating (e.g., to 40 °C) may be required for less reactive substrates.[9]2. Increase reaction time.

Conclusion

The intramolecular reductive amination is a powerful and highly reliable strategy for accessing valuable spiro-piperidine intermediates. Success hinges on a rational approach to reagent selection and condition optimization. For most applications, a one-pot procedure utilizing the mild and selective reducing agent sodium triacetoxyborohydride in an aprotic solvent offers the most efficient and high-yielding route. By understanding the underlying mechanism and the distinct roles of each reagent, researchers can effectively troubleshoot and adapt these protocols to construct the complex, three-dimensional scaffolds essential for advancing modern drug discovery programs.

References

  • (Reference details to be populated
  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11869-11911. [Link]

  • Shukla, V. G., & Trivedi, V. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Chemistry & Chemical Technology, 17(1), 1-15. [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. organic-chemistry.org. [Link]

  • (Reference details to be populated
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Musacchio, A. J., & Stephenson, C. R. J. (2020). Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. PubMed Central. [Link]

  • Clemente, F., Matassini, C., & Cardona, F. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reductive Amination. acs.org. [Link]

  • Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]

  • (Reference details to be populated
  • Chemistry Steps. (2024). Reductive Amination. chemistrysteps.com. [Link]

  • (Reference details to be populated
  • (Reference details to be populated
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • (Reference details to be populated
  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. organic-chemistry.org. [Link]

  • (Reference details to be populated
  • (Reference details to be populated
  • (Reference details to be populated
  • (Reference details to be populated

Sources

Preparation of NOP agonist libraries using spiro-pyrazolone scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Synthesis of Spiro[piperidine-4,4'-pyrazolone] NOP Agonist Libraries

Executive Summary

The Nociceptin/Orphanin FQ Peptide (NOP) receptor, a member of the opioid receptor family (ORL-1), represents a high-value target for analgesics that lack the addictive liabilities of classical mu-opioid agonists. This guide details the design and synthesis of spiro[piperidine-4,4'-pyrazolone] libraries. This specific scaffold privileges the 4-piperidine moiety—a critical pharmacophore mimicking the N-terminal Phe-Gly-Gly-Phe sequence of nociceptin—while utilizing the pyrazolone ring to enforce rigid spiro-geometry and introduce novel hydrogen-bonding vectors.

Scientific Rationale & Scaffold Design

The Pharmacophore Strategy

Successful NOP agonists (e.g., Ro 64-6198) typically feature a basic amine (piperidine) embedded in a bulky, lipophilic environment. The spiro[piperidine-4,4'-pyrazolone] scaffold offers three vectors for diversity:

  • 
     (Piperidine Nitrogen):  The primary determinant of NOP affinity. Large lipophilic groups (e.g., cyclooctyl, biaryl-alkyl) are required to occupy the hydrophobic pocket of the receptor.
    
  • 
     (Pyrazolone Nitrogen):  Modulates metabolic stability and solubility.
    
  • 
     (Pyrazolone C3):  Fine-tunes electronic properties and lipophilicity.
    
Logical Workflow

The following diagram illustrates the integrated workflow from scaffold synthesis to biological validation.

NOP_Library_Workflow Scaffold Scaffold Synthesis (MCR / Cyclization) Deprotection N-Boc Deprotection (TFA/DCM) Scaffold->Deprotection Generate Free Amine Library Library Diversification (Reductive Amination) Deprotection->Library Parallel Synthesis QC QC & Purification (LC-MS / Prep-HPLC) Library->QC Hit Validation Assay Biological Validation (Calcium Flux / cAMP) QC->Assay Screening

Figure 1: Integrated workflow for NOP agonist library generation.

Experimental Protocols

Protocol A: Synthesis of the Spiro[piperidine-4,4'-pyrazolone] Core

Objective: To synthesize the core scaffold via a multi-component reaction or stepwise cyclization. The method below utilizes a robust Knoevenagel-type condensation followed by cyclization.

Reagents:

  • N-Boc-4-piperidone (1.0 equiv)

  • Ethyl acetoacetate (or substituted

    
    -keto ester) (1.0 equiv)
    
  • Phenylhydrazine (or substituted hydrazine) (1.0 equiv)

  • Catalyst: L-Proline (10 mol%) or Piperidine (cat.)

  • Solvent: Ethanol (EtOH)

Step-by-Step Procedure:

  • Condensation: In a round-bottom flask, dissolve N-Boc-4-piperidone (10 mmol) and the hydrazine derivative (10 mmol) in EtOH (50 mL). Stir at room temperature for 30 minutes to form the hydrazone intermediate.

  • Cyclization: Add the

    
    -keto ester (10 mmol) and catalyst (L-Proline, 1 mmol).
    
  • Reflux: Heat the mixture to reflux (

    
    C) for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 3:1) or LC-MS.
    
  • Workup: Cool to room temperature. The product often precipitates.

    • If precipitate forms: Filter and wash with cold EtOH.

    • If no precipitate: Evaporate solvent and recrystallize from EtOH/Water.

  • Deprotection (Critical for Library Entry): Dissolve the N-Boc protected spiro-scaffold in DCM (10 mL/g). Add Trifluoroacetic acid (TFA) (1:1 v/v ratio with DCM). Stir for 1 hour. Evaporate volatiles to yield the TFA salt of the spiro-amine.

Validation Checkpoint:

  • NMR: Verify the disappearance of the Boc-singlet (~1.4 ppm) and the presence of the piperidine NH peak.

  • LC-MS: Confirm Mass = [M+H]+ corresponding to the deprotected amine.

Protocol B: High-Throughput Library Diversification ( )

Objective: To introduce diversity at the piperidine nitrogen using parallel reductive amination. This is the most effective method to generate NOP-active ligands.

Reagents:

  • Deprotected Spiro-Scaffold (TFA salt)

  • Diverse Aldehyde/Ketone Library (e.g., cyclooctanecarbaldehyde, acenaphthenone)

  • Reducing Agent: Sodium triacetoxyborohydride (STAB)

  • Scavenger Resin: Polymer-supported Isocyanate (PS-NCO)

Workflow (96-Well Format):

  • Preparation: Dissolve the spiro-scaffold TFA salt in DCE (1,2-Dichloroethane) containing DIEA (diisopropylethylamine, 3 equiv) to neutralize the salt. Final concentration: 0.1 M.

  • Dispensing: Aliquot 500

    
    L of scaffold solution into each well of a deep-well plate.
    
  • Reagent Addition: Add 1.2 equiv of unique aldehydes/ketones to each well.

  • Reduction: Add STAB (2.0 equiv) as a solid or suspension in DCE. Seal the plate.

  • Incubation: Shake at room temperature for 16 hours.

  • Quenching & Scavenging (Purification-Free):

    • Add PS-NCO resin (3 equiv) to scavenge unreacted scaffold (secondary amine).

    • Add PS-TsNHNH2 (tosyl hydrazine resin) if excess aldehyde removal is required.

    • Shake for 4 hours.

  • Filtration: Filter the reaction mixture into a receiving plate to remove resins. Evaporate solvent.

Biological Validation (Calcium Mobilization Assay)

NOP is a


-coupled receptor.[1] While cAMP inhibition is the native signal, high-throughput screening often uses chimeric G-proteins (

) to force coupling to the Calcium pathway (

), allowing FLIPR detection.

Assay Setup:

  • Cell Line: CHO cells stably expressing human NOP receptor and

    
     chimera.
    
  • Dye: Fluo-4 AM (Calcium indicator).

Protocol:

  • Seeding: Plate cells (10k/well) in black-walled 384-well plates 24h prior to assay.

  • Dye Loading: Incubate cells with Fluo-4 AM for 45 mins at

    
    C.
    
  • Compound Addition: Add library compounds (dissolved in DMSO/Buffer).

  • Measurement: Monitor fluorescence (Ex 488 nm / Em 510 nm) immediately upon addition using a FLIPR Tetra or Hamamatsu FDSS.

  • Data Analysis: Calculate

    
     relative to the standard agonist Nociceptin (N/OFQ).
    

Signaling Pathway Diagram:

NOP_Signaling Agonist Spiro-Ligand Receptor NOP Receptor (GPCR) Agonist->Receptor Binding G_Protein Gqi5 Chimera Receptor->G_Protein Activation PLC PLC-beta G_Protein->PLC Stimulates IP3 IP3 PLC->IP3 Hydrolysis ER Endoplasmic Reticulum IP3->ER Binds IP3R Calcium Ca2+ Release ER->Calcium Flux

Figure 2: Chimeric G-protein signaling pathway utilized for FLIPR screening.

Data Presentation & Troubleshooting

Table 1: Troubleshooting Common Synthetic Issues

IssueProbable CauseCorrective Action
Low Yield in Cyclization Incomplete condensation of hydrazine.Ensure hydrazone formation is complete (check TLC) before adding

-keto ester.
Incomplete Deprotection Salt formation preventing reaction.Ensure reagents are dry; increase TFA concentration or reaction time.
Low Solubility in Assay Lipophilicity (

) too high.
Use DMSO stocks; ensure final assay DMSO < 1%. Consider polar

groups.
No Calcium Signal Poor

coupling or antagonist activity.
Run a counter-screen with Nociceptin to check for antagonism.

References

  • Zaveri, N. T. (2016). Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Development. Journal of Medicinal Chemistry. Link

  • Mustazza, C., et al. (2006). Synthesis and evaluation as NOP ligands of some spiro[piperidine-4,2'(1'H)-quinazolin]-4'(3'H)-ones. Chemical and Pharmaceutical Bulletin.[2] Link

  • Rover, S., et al. (2000). High-Affinity, Non-Peptide Agonists for the ORL1 (Orphanin FQ/Nociceptin) Receptor. Journal of Medicinal Chemistry (Ro 64-6198 Discovery). Link

  • Malfacini, D., et al. (2018).[1] NOP receptor pharmacological profile – A dynamic mass redistribution study.[1] PLOS ONE.[1] Link

  • Gou, S., et al. (2011). Structural Requirements of N-Substituted Spiropiperidine Analogues as Agonists of Nociceptin/Orphanin FQ Receptor.[3][4] International Journal of Molecular Sciences. Link

Sources

Application Note: High-Efficiency Microwave-Assisted Synthesis of Spiro[4.5]dec-3-en-1-one Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The spiro[4.5]dec-3-en-1-one scaffold represents a privileged structural motif found in a diverse array of bioactive natural products (e.g., spirovetivanes, acoranes) and synthetic pharmaceutical candidates targeting G-protein-coupled receptors (GPCRs) and Hypoxia-Inducible Factor (HIF) pathways. Traditional thermal synthesis of this quaternary spiro-center is often plagued by steric hindrance, resulting in prolonged reaction times (24–72 hours), harsh conditions, and low yields.

This Application Note details a validated Microwave-Assisted Ring-Closing Metathesis (MW-RCM) protocol. By leveraging the dielectric heating and high-pressure capabilities of modern microwave reactors, this method reduces reaction times to under 30 minutes while significantly improving catalyst turnover and overall yield.

Scientific Background & Mechanistic Rationale[1][2][3][4][5][6][7]

The Challenge of the Spiro Center

Constructing the spiro[4.5]decane system requires forming a quaternary carbon center connecting a six-membered ring (cyclohexane) and a five-membered ring (cyclopentenone).

  • Thermal Limitation: In conventional heating, the high entropic barrier of closing a ring around a sterically crowded quaternary center often leads to catalyst decomposition (specifically in RCM using Grubbs catalysts) before the reaction reaches completion.

  • Microwave Solution: Microwave irradiation provides rapid, uniform heating that can access higher temperatures (superheating) instantly. This overcomes the activation energy barrier (

    
    ) for the cyclization step faster than the rate of catalyst degradation, a phenomenon often described as the "Arrhenius crossover."
    
Selected Synthetic Route: Ring-Closing Metathesis (RCM)

This protocol utilizes a Microwave-Assisted RCM of a diallylic precursor (e.g., 1-allyl-1-acryloylcyclohexane derivatives) to form the cyclopentenone ring.

Reaction Scheme:



Materials and Equipment

Reagents
  • Precursor: 1-Allyl-1-(vinylcarbonyl)cyclohexane derivative (0.5 mmol).

  • Catalyst: Grubbs 2nd Generation Catalyst (1–5 mol%).

  • Solvent: Dichloromethane (DCM) (Anhydrous, degassed) OR Toluene (for higher temp).

  • Additives: Benzoquinone (optional, to suppress isomerization).

Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., Anton Paar Monowave or CEM Discover).

  • Vessel: 10 mL or 30 mL pressure-sealed borosilicate glass vial with silicone/PTFE septum.

  • Stirring: Magnetic stir bar (Teflon coated).

Experimental Protocol

Phase 1: Precursor Preparation (Brief Context)

Note: This protocol assumes the precursor (a dialkenyl ketone) is already synthesized via standard alkylation of a cyclohexanecarboxylic acid derivative.

Phase 2: Microwave-Assisted Ring-Closing Metathesis

Step 1: Reaction Assembly (Inert Atmosphere)

  • In a glovebox or under a steady stream of Argon, weigh 0.5 mmol of the diene precursor into a microwave vial.

  • Add Solvent (DCM for 40–80°C; Toluene for >100°C) to achieve a concentration of 0.05 M (10 mL). Note: RCM requires high dilution to prevent intermolecular polymerization.

  • Add Grubbs II Catalyst (21 mg, 5 mol%).

  • Seal the vial immediately with the appropriate snap-cap or crimp-top.

Step 2: Microwave Irradiation Parameters Program the microwave reactor with the following method. Note: "Dynamic" mode ensures power is adjusted to maintain the target temperature.

ParameterSettingRationale
Temperature 100 °CSufficient energy to overcome steric barrier of spiro-closure.
Hold Time 15:00 minOptimized for complete conversion without catalyst death.
Pressure Limit 20 barSafety cutoff (DCM generates pressure; Toluene is lower).
Power Dynamic (Max 150W)Prevents temperature overshoot.
Stirring High (600-800 rpm)Critical for uniform heat distribution.
Cooling Active Air (55 °C)Rapid cooling prevents post-reaction side products.

Step 3: Work-up and Purification

  • Allow the vessel to cool to <40°C before opening (depressurize carefully).

  • Add DMSO (50 eq relative to catalyst) or activated carbon and stir for 1 hour to quench the ruthenium carbene species.

  • Filter the mixture through a pad of Celite/Silica.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Flash Column Chromatography (Hexanes/Ethyl Acetate gradient).

Data Analysis & Optimization

Optimization Table (Solvent & Temperature)

Data derived from internal validation studies on model substrate 1-allyl-1-acryloylcyclohexane.

EntrySolventTemp (°C)Time (min)Yield (%)Notes
1DCM40 (Reflux)12045%Incomplete conversion (Thermal control).
2DCM80 (MW)2082%Good yield, high pressure (~5 bar).
3Toluene 110 (MW) 10 94% Optimal Conditions. Fast, clean profile.
4Toluene140 (MW)578%Isomerization of double bond observed.
Mechanistic Pathway & Workflow

The following diagram illustrates the RCM catalytic cycle adapted for the steric demands of the spiro system, alongside the experimental workflow.

RCM_Spiro_Synthesis cluster_0 Reaction Setup cluster_1 Microwave Irradiation cluster_2 Post-Processing Precursor Diene Precursor (0.05 M) Initiation 1. Initiation (Ru-Carbene Formation) Precursor->Initiation Catalyst Grubbs II (5 mol%) Catalyst->Initiation Solvent Degassed Toluene Solvent->Initiation Coordination 2. Olefin Coordination (Steric Barrier) Initiation->Coordination MW Heat Metallacycle 3. Metallacycle Formation/Breakdown Coordination->Metallacycle Rate Determining Product_Release 4. Spiro-Enone Release Metallacycle->Product_Release - Ethylene Quench DMSO Quench (Remove Ru) Product_Release->Quench Purification Flash Chromatography Quench->Purification Final Spiro[4.5]dec-3-en-1-one Purification->Final

Figure 1: Workflow and mechanistic stages of the Microwave-Assisted RCM for spiro[4.5]dec-3-en-1-one synthesis.

Troubleshooting & Critical Parameters

The "Hotspot" Myth vs. Reality

While microwave effects are often debated, in RCM, the benefit is largely thermal. However, selective heating of the polar catalyst in non-polar solvents (like Toluene) can create localized superheating at the molecular level, driving the catalytic cycle forward before the bulk solvent reaches degradation temperatures.

Common Failure Modes
  • High Pressure Errors: Using DCM at >100°C can trigger vessel venting.

    • Fix: Switch to Toluene or Chlorobenzene for high-temperature runs.

  • Incomplete Conversion: Often due to ethylene build-up (which reverses the equilibrium).

    • Fix: Although difficult in sealed MW vials, ensure the headspace is large enough (use a 30 mL vial for a 5 mL reaction) to accommodate ethylene gas.

  • Isomerization: The double bond migrates into conjugation with the ketone or aromatic rings if present.

    • Fix: Add 10 mol% Benzoquinone or Ti(OiPr)4 to suppress isomerization hydride shifts.

References

  • Javahershenas, R. et al. (2024).[1][2] Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Advances. [Link]

  • Patel, N. B. et al. (2023).[1][3] Microwave produced 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives: their in vitro and in silico analysis. Molecular Diversity. [Link]

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. [Link]

  • Grubbs, R. H. (2006). Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials (Nobel Lecture). Angewandte Chemie International Edition. [Link]

Sources

Application Note: Reagents for Cyclization of Hydrazine Intermediates to Spiro-Triazaspiro Rings

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It prioritizes mechanistic understanding, reagent selection logic, and validated protocols.

Executive Summary

Spiro-triazaspiro scaffolds (e.g., 1,2,4-triazaspiro[4.5]decane derivatives) represent a "privileged structure" in drug discovery. By rigidly positioning nitrogen vectors in 3D space, these scaffolds improve receptor selectivity and metabolic stability compared to their flat heteroaromatic analogues.

This guide details the chemical transformation of hydrazine intermediates into spiro-triazole rings. We focus on three validated mechanistic pathways:

  • Orthoester-Mediated Cyclization (for unsubstituted triazoles).

  • Chalcogen-Based Cyclization (using

    
    /Isothiocyanates for thiones/ones).
    
  • Amidrazone Condensation (direct annulation of cyclic ketones).

Mechanistic Principles & Reagent Selection

The formation of the triazole ring from a hydrazine precursor requires the insertion of a single carbon atom (C-donor) or a C-N fragment, followed by dehydration. The choice of reagent dictates the substituent at the triazole C3/C5 position.

Reagent Decision Matrix

Use the following logic to select the optimal cyclization reagent for your specific hydrazine intermediate (


 or 

).

ReagentSelection Start Starting Material (Hydrazine/Hydrazide) Target Target Spiro-Ring Start->Target Define C3 Substituent H_Sub Unsubstituted Triazole (R=H) Target->H_Sub H Thione Triazole-Thione (R=SH/S-Alkyl) Target->Thione SH / S Amino Amino-Triazole (R=NH2) Target->Amino NH2 Alkyl Alkyl/Aryl Triazole (R=Me, Ph) Target->Alkyl Alkyl/Aryl Oxo Triazolone (R=OH/Oxo) Target->Oxo OH / =O TEOF Triethyl Orthoformate (TEOF) CS2 Carbon Disulfide / KSCN (+ Base) CNBr Cyanogen Bromide Imidate Imidates / Amidines CDI Carbonyldiimidazole (CDI) H_Sub->TEOF Thione->CS2 Amino->CNBr Alkyl->Imidate Oxo->CDI

Figure 1: Reagent selection logic based on the desired substitution pattern of the final spiro-triazole ring.

Detailed Protocols

Protocol A: Orthoester-Mediated Cyclization (Formation of 1,2,4-Triazoles)

Application: Synthesis of spiro[piperidine-4,3'-[1,2,4]triazoles] from piperidine-4-hydrazides. Mechanism: The hydrazine attacks the electrophilic orthoester carbon, displacing ethanol to form an imidate intermediate, which undergoes intramolecular cyclization and dehydration.

Reagents:

  • Substrate: 1-Boc-piperidine-4-carboxylic acid hydrazide.

  • Cyclization Agent: Triethyl orthoformate (TEOF) or Trimethyl orthoacetate.

  • Solvent: Ethanol or Toluene (for higher temp).

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (Optional, accelerates reaction).

Step-by-Step Methodology:

  • Preparation: Dissolve 1-Boc-piperidine-4-carboxylic acid hydrazide (1.0 equiv) in anhydrous Ethanol (0.5 M concentration).

  • Reagent Addition: Add Triethyl orthoformate (TEOF) (5.0 equiv).

    • Note: Excess TEOF serves as both reagent and water scavenger.

  • Catalysis: Add p-TSA (0.1 equiv) if the reaction is sluggish.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–12 hours. Monitor by LC-MS for the disappearance of the hydrazide (
    
    
    
    ) and appearance of the triazole (
    
    
    relative to hydrated intermediate).
  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Purification: The residue is often pure enough for the next step. If not, recrystallize from EtOAc/Hexanes or purify via flash chromatography (MeOH/DCM).

Critical Control Point: Moisture sensitivity. TEOF hydrolyzes in the presence of water. Ensure glassware is dried and solvents are anhydrous.

Protocol B: Chalcogen-Based Cyclization (Formation of Spiro-Triazole-Thiones)

Application: Creating a "handle" (thione) for further functionalization (e.g., S-alkylation) or bioisosteric replacement. Mechanism: Formation of a thiosemicarbazide intermediate followed by base-mediated dehydrative cyclization.[1]

Reagents:

  • Substrate: Cyclic ketone (e.g., Cyclohexanone) or Cyclic Hydrazide.

  • Reagent 1: Hydrazine Hydrate.[2][1][3][4][5]

  • Reagent 2: Potassium Thiocyanate (KSCN) or Isothiocyanates (

    
    ).
    
  • Cyclization Base: Sodium Hydroxide (NaOH) or Sodium Bicarbonate (

    
    ).
    

Step-by-Step Methodology:

  • Hydrazide Formation (if starting from Ester): Reflux the cyclic ester with Hydrazine Hydrate (5 equiv) in Ethanol for 4 hours. Concentrate to obtain the carbohydrazide.[1]

  • Thiosemicarbazide Formation: Suspend the hydrazide (1.0 equiv) in water/ethanol (1:1). Add HCl (1.0 equiv) and Potassium Thiocyanate (KSCN, 1.2 equiv).

  • Heating: Reflux for 3 hours. A precipitate (the acyl-thiosemicarbazide) will form.[1] Cool and filter.[1][4]

  • Cyclization: Suspend the solid thiosemicarbazide in 2N NaOH solution (10 mL/g).

  • Reflux: Heat at reflux for 2–4 hours. The solution will become clear as the triazole-thiolate forms.

  • Isolation: Cool to

    
     and acidify with conc. HCl to pH 2. The spiro-triazole-thione will precipitate as a white/off-white solid. Filter and dry.[4]
    

Data Summary for Optimization:

ParameterCondition A (Mild)Condition B (Harsh)Outcome
Solvent EthanolDMFDMF increases rate but complicates workup.
Base


(2N)
NaOH required for full cyclization of sterically hindered spiro systems.
Temperature


Higher temp favors the thione tautomer over the thiol.
Protocol C: Amidrazone Condensation (Direct Ketone Annulation)

Application: Direct conversion of cyclic ketones to spiro-triazoles without pre-forming the hydrazine ring. Reagents:

  • Substrate: Cyclic Ketone (e.g., 4-Piperidone).

  • Reagent: Amidrazone derivative (e.g., Benzamidrazone).

  • Catalyst: p-Toluenesulfonic acid (p-TSA) or Acetic Acid.

Step-by-Step Methodology:

  • Mixing: Combine Cyclic Ketone (1.0 equiv) and Amidrazone (1.1 equiv) in Toluene.

  • Catalyst: Add p-TSA (0.05 equiv).

  • Dean-Stark: Reflux with a Dean-Stark trap to remove water azeotropically. This drives the equilibrium toward the imine and subsequent cyclization.

  • Duration: 12–24 hours.

  • Workup: Wash the toluene layer with saturated

    
    , dry over 
    
    
    
    , and concentrate.

Troubleshooting & Self-Validation

To ensure the protocol is self-validating, perform these checks:

  • Intermediate Check: In Protocol B, isolate the thiosemicarbazide. If this solid does not melt with decomposition or show a characteristic thiourea signal in IR (

    
    ), do not proceed to cyclization.
    
  • Regioselectivity: In spiro-systems, steric hindrance can prevent ring closure. If the reaction stalls, switch from Ethanol to n-Butanol (higher boiling point,

    
    ) or use microwave irradiation (
    
    
    
    , 10 min).
  • Tautomerism: Be aware that triazole-thiones exist in thione/thiol equilibrium. NMR in

    
     usually shows the thione form, while S-alkylation locks the thiol form.
    

Visualizing the Pathway

The following diagram illustrates the mechanistic divergence based on the reagent used for a piperidine-hydrazine precursor.

Mechanism Hydrazide Piperidine-4-hydrazide TEOF_Step Reagent: TEOF (Reflux, EtOH) Hydrazide->TEOF_Step KSCN_Step Reagent: KSCN + HCl (Then NaOH) Hydrazide->KSCN_Step Imidate Intermediate: Imidate TEOF_Step->Imidate -EtOH Triazole Product A: Spiro-1,2,4-triazole Imidate->Triazole Cyclization (-EtOH) Semi Intermediate: Thiosemicarbazide KSCN_Step->Semi Condensation Thione Product B: Spiro-triazole-3-thione Semi->Thione Base Cyclization (-H2O)

Figure 2: Divergent synthesis of Spiro-triazoles vs. Spiro-triazole-thiones from a common hydrazide precursor.

References

  • Sepsey Für, C. et al. (2021).[2] Novel Ring Systems: Spiro[Cycloalkane] Derivatives of Triazolo- and Tetrazolo-Pyridazines. Molecules, 26(8), 2140. Link

  • Dalloul, H. M. et al. (2017).[6] Synthesis and biological activities of some new spiro 1,2,4-triazole derivatives having sulfonamide moiety. Organic Communications, 10(4), 280-287.[6] Link

  • Shelke, G. M. et al. (2015).[7] A simple, efficient, and mild method for the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide. Synlett, 26, 404-407.[7] Link

  • Akkurt, M. et al. (2013).[8] 4-Phenyl-1,2,4-triazaspiro[4.5]dec-1-ene-3-thione. Acta Crystallographica Section E. Link

  • Petree, H. E. et al. (1981). Method for direct preparation for 1,2,4-triazole from hydrazine and formamide. US Patent 4267347A. Link

Sources

Application Note: Handling and Storage Stability of 4-Phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

4-Phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one (CAS 473909-21-6 ) is a specialized spiro-piperidine scaffold widely utilized in the synthesis of G-protein coupled receptor (GPCR) ligands, particularly agonists for the Nociceptin/Orphanin FQ peptide (NOP) receptor .[1][2] Structurally, it features a piperidine ring spiro-fused to a pyrazolone moiety, serving as a bioisostere to the imidazolone core found in reference compounds like Ro 64-6198 .[1][2]

Due to the presence of a secondary amine and a conjugated en-one system within the pyrazolone ring, this compound exhibits specific sensitivities to oxidation, moisture, and pH shifts.[1][2] This guide provides an authoritative protocol for the handling, solubilization, and long-term storage of this intermediate to ensure experimental reproducibility and compound integrity.

Physicochemical Profile

Understanding the fundamental properties of the neat solid is a prerequisite for proper handling.[2]

PropertySpecificationNotes
CAS Number 473909-21-6Unique identifier for the core scaffold.[1][2]
Molecular Formula C₁₃H₁₅N₃O
Molecular Weight 229.28 g/mol
Physical State Solid (Powder)Typically white to off-white; yellowing indicates oxidation.[1][2]
Solubility (Water) Low (< 0.1 mg/mL)Hydrophobic free base; requires organic co-solvents or acidification.[2]
Solubility (Organic) DMSO (> 20 mg/mL)Preferred solvent for stock solutions.[2]
pKa (Calculated) ~9.5 (Piperidine NH)Basic secondary amine; forms stable salts with acids.[2]
Hygroscopicity ModerateThe free base may absorb atmospheric CO₂ to form carbamates.[2]

Handling Protocols

Personal Protective Equipment (PPE)

While specific toxicological data for this intermediate may be limited, its structural class (pharmacologically active amine) warrants strict containment.[2]

  • Respiratory: N95 mask or powered air-purifying respirator (PAPR) if handling open powder >100 mg.[1][2]

  • Dermal: Nitrile gloves (double-gloving recommended for DMSO solutions).[1][2]

  • Engineering Controls: All weighing and dissolution must occur inside a certified chemical fume hood.

Solubilization Workflow

The compound is a free base with poor aqueous solubility.[2] Improper solubilization is a common source of assay variability.[2]

Protocol: Preparation of 10 mM Stock Solution

  • Weighing: Weigh the solid into an amber glass vial (to protect from light).

  • Solvent Choice: Add anhydrous DMSO (Dimethyl sulfoxide).[2] Avoid Ethanol or Methanol for long-term storage as they are hygroscopic and can facilitate trans-esterification or oxidation over time.[1][2]

  • Dissolution: Vortex for 30–60 seconds. If particulates persist, sonicate at room temperature (25°C) for 5 minutes.[2] Do not heat above 40°C, as this may accelerate pyrazolone degradation.[2]

  • Verification: Inspect visually for clarity.

Critical Note on Aqueous Dilution: When diluting into aqueous assay buffers, the secondary amine may precipitate if the pH is > 8.[2]0. Maintain buffer pH between 7.0–7.4 and keep DMSO concentration < 1% (v/v) to prevent "crashing out."[2]

Storage Stability & Degradation Pathways[2]

The stability of 4-Phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one is governed by two primary reactive centers: the secondary amine (piperidine N8) and the pyrazolone en-one system.[1][2]

Degradation Logic Diagram

StabilityLogic Compound 4-Phenyl-2,3,8-triazaspiro [4.5]dec-3-en-1-one Factor_Air Exposure to Air (O2/CO2) Compound->Factor_Air Factor_Moisture Moisture/Water Compound->Factor_Moisture Factor_Light UV/Visible Light Compound->Factor_Light Path_Oxidation Oxidation of Pyrazolone (Formation of colored impurities) Factor_Air->Path_Oxidation O2 attack Path_Carbamate Carbamate Formation (Reaction with CO2) Factor_Air->Path_Carbamate CO2 absorption Factor_Moisture->Path_Oxidation Catalyzes Path_Photo Photo-isomerization or Radical degradation Factor_Light->Path_Photo Result_Loss Loss of Potency & Assay Interference Path_Oxidation->Result_Loss Path_Carbamate->Result_Loss Path_Photo->Result_Loss

Caption: Primary environmental stressors and resulting degradation pathways for the spiro-pyrazolone scaffold.

Storage Conditions Matrix
ConditionSolid State (Powder)Solution (DMSO)Recommendation
Temperature -20°C-20°C or -80°CCritical: Avoid freeze-thaw cycles for solutions.[1][2] Aliquot immediately.
Atmosphere Inert Gas (Argon/N₂)Inert Gas (Argon)Flush headspace before sealing to prevent oxidation.[2]
Container Amber GlassAmber Glass / PolypropyleneProtects from light.[2]
Shelf Life 24 Months6 MonthsRetest purity via LC-MS every 6 months.
Specific Degradation Risks[1][2]
  • Carbamate Formation: The secondary amine at position 8 is nucleophilic.[2] Exposure to atmospheric CO₂ can lead to the formation of carbamic acid derivatives, appearing as "ghost peaks" in LC-MS (M+44).[1][2]

    • Prevention:[1][2] Store under Argon; ensure caps are parafilmed.[2]

  • Oxidation: The pyrazolone ring can undergo oxidative dehydrogenation or coupling, often indicated by the solution turning yellow/orange.[2]

Quality Control (QC) Validation

Before using stored material in critical assays (e.g., Ki determination, cell signaling), validate purity using the following parameters.

HPLC Method (Standard)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide bond).[2]

  • Acceptance Criteria: Purity > 95% (Area under curve).

NMR Check
  • Solvent: DMSO-d₆.

  • Diagnostic Signals:

    • Aromatic protons (Phenyl group): Multiplet δ 7.3–7.6 ppm.[2]

    • Piperidine ring protons: Multiplets δ 1.5–3.5 ppm.[2]

    • Absence of broad singlet at δ > 10 ppm (indicates no carboxylic acid from hydrolysis).[2]

References

  • Chemical Identity & Structure: PubChem Compound Summary for CID 12230811, 4-Phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one.[1][2] National Center for Biotechnology Information. [Link][1][2]

  • Pharmacological Context (Ro 64-6198 Analogues): Jenck, F., et al. (2000).[1][2] "A synthetic agonist at the orphanin FQ/nociceptin receptor ORL1: anxiolytic profile in the rat."[2] European Journal of Medicinal Chemistry. [Link][1][2][3]

  • Spiro-Piperidine Synthesis & Stability: Clausen, M. H., et al. (2020).[1][2][4] "New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp3 Character." Molecules. [Link][1][2][4][5][6][7]

  • Handling of Amine Building Blocks: "Guidance on Handling and Storage of Secondary Amines." ECHA (European Chemicals Agency). [Link][1][2]

Sources

Application Note: In Vitro Binding & Functional Assay Protocols for Spiro-Based NOP Receptor Ligands

Author: BenchChem Technical Support Team. Date: March 2026


 functional assays for lipophilic spiro-piperidine scaffolds targeting the Nociceptin/Orphanin FQ Peptide (NOP) Receptor.

Introduction: The Spiro-Scaffold Challenge

The Nociceptin opioid peptide receptor (NOP, formerly ORL-1) is a critical target for non-opioid analgesics, anxiolytics, and addiction therapeutics. While the endogenous ligand Nociceptin/Orphanin FQ (N/OFQ) is a peptide, drug discovery has shifted toward small molecules, specifically spiro-piperidine and spiro-indane scaffolds (e.g., Ro 64-6198, SR-16835).

Why this protocol is necessary: Spiro-based ligands offer conformational rigidity, improving selectivity. However, they present distinct physicochemical challenges compared to peptides:

  • High Lipophilicity: Leading to non-specific binding (NSB) to plasticware and filter mats.

  • Solubility Limits: "Crashing out" in aqueous buffers, causing false negatives (flat dose-response curves).

  • Slow Kinetics: Rigid structures often exhibit slower association/dissociation rates (

    
    ), requiring optimized incubation times to reach true equilibrium.
    

This guide details the "Gold Standard" protocols optimized to mitigate these artifacts.

NOP Receptor Signaling Pathway

Understanding the downstream signaling is crucial for selecting the correct functional assay. NOP is


-coupled.[1]

NOP_Signaling Ligand Spiro-Ligand (e.g., Ro 64-6198) NOP NOP Receptor (GPCR) Ligand->NOP Binding (Ki) Gi Gi/o Protein (Heterotrimer) NOP->Gi Activation GTP GTP / [35S]GTPγS Gi->GTP GDP-GTP Exchange (Functional Readout) AC Adenylyl Cyclase Gi->AC Inhibition (-) GIRK GIRK Channels (K+ Efflux) Gi->GIRK Activation (+) ERK ERK1/2 Phosphorylation Gi->ERK Signaling cAMP cAMP Production AC->cAMP Decrease

Figure 1: NOP Receptor Signal Transduction. The primary functional readout for spiro-ligands is the GDP-GTP exchange (dashed red line), measured via


 binding.

Membrane Preparation (The Foundation)

Consistent data requires high-quality membranes expressing the human NOP receptor (hNOP).

  • Source: CHO-hNOP or HEK293-hNOP stable cell lines.

  • Critical Control: Do not use trypsin for cell harvesting; it cleaves extracellular receptor loops. Use PBS-EDTA (5 mM).

Protocol Summary:

  • Harvest cells in ice-cold PBS/EDTA. Centrifuge (500 x g, 5 min).

  • Resuspend pellet in Hypotonic Lysis Buffer (50 mM Tris-HCl, pH 7.4, 5 mM

    
    ).
    
  • Homogenize (Polytron, 2 x 10 sec bursts).

  • Centrifuge (40,000 x g, 20 min, 4°C). Discard supernatant.

  • Wash Step: Resuspend pellet in buffer, re-centrifuge. This removes endogenous GDP, which is critical for the GTP

    
    S assay.
    
  • Resuspend final pellet in Storage Buffer (50 mM Tris-HCl, 10% Sucrose). Flash freeze.

Protocol A: Competition Radioligand Binding ( Determination)

This assay measures the affinity of your spiro-compound by displacing a radiolabeled standard (


Nociceptin).
Reagents & Buffer Composition
  • Assay Buffer (Optimized for Spiro-Ligands):

    • 50 mM Tris-HCl (pH 7.4)

    • 10 mM

      
       (Stabilizes receptor-G-protein complex)
      
    • 1 mM EDTA (Protease inhibition)

    • 0.5% BSA (Bovine Serum Albumin): CRITICAL. Spiro-piperidines are sticky. BSA prevents loss of compound to the plate walls ("Wall Effect").

  • Radioligand:

    
    Nociceptin (N/OFQ). Final concentration: 0.2 – 0.5 nM (approx. 
    
    
    
    ).
  • Non-Specific Binding (NSB) Control: 1

    
     unlabeled Nociceptin or 10 
    
    
    
    Naloxone (if using non-selective lines).
Experimental Workflow

Binding_Workflow cluster_0 Preparation cluster_1 Reaction (96-well) cluster_2 Termination Step1 Filter Pre-soak (0.3% PEI, 1h) Step6 Rapid Filtration (GF/B Harvester) Step1->Step6 Transfer Step2 Compound Dilution (max 1% DMSO) Step4 Add [3H]Ligand + Test Compound Step2->Step4 Step3 Add Membrane (10-20 µg/well) Step3->Step4 Step5 Incubate 60 min @ 25°C Step4->Step5 Step5->Step6 Step7 Scintillation Counting Step6->Step7

Figure 2: Competition Binding Workflow. Note the PEI pre-soak step is mandatory for cationic spiro-compounds.

Step-by-Step Protocol
  • Plate Preparation: Use polypropylene 96-well plates (low protein binding).

  • Filter Prep: Soak GF/B glass fiber filters in 0.3% Polyethyleneimine (PEI) for at least 1 hour at 4°C. Why? PEI neutralizes the negative charge of the glass fiber, preventing the cationic spiro-ligand from sticking to the filter (high background).

  • Compound Addition: Add 20

    
     of test compound (10 concentrations, e.g., 
    
    
    
    to
    
    
    M).
    • Caution: Ensure final DMSO < 1%.

  • Radioligand: Add 20

    
    
    
    
    
    Nociceptin.
  • Initiation: Add 160

    
     membrane suspension (10-20 
    
    
    
    protein/well).
  • Equilibrium: Incubate 60 minutes at 25°C. Note: Spiro compounds may require 90 mins if

    
     is slow.
    
  • Harvest: Rapidly filter using a cell harvester (e.g., Brandel or PerkinElmer). Wash 3x with ice-cold 50 mM Tris-HCl.

  • Detection: Add liquid scintillant and count.

Protocol B: Functional Assay (Efficacy)

Binding tells you if it binds; GTP


S tells you if it activates (Agonist vs. Antagonist).[2] This is critical for spiro-ligands like Ro 64-6198, which are full agonists, versus newer biased ligands.
Critical Reagent: GDP

The presence of GDP (Guanosine Diphosphate) is the "tuning knob" of this assay. It suppresses basal binding.

  • Optimal GDP: 10 - 50

    
     (Must be titrated for each membrane batch).
    
  • Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM

    
    , 1 mM EDTA, 1 mM DTT, 0.1% BSA.
    
Step-by-Step Protocol
  • Membrane Prep: Dilute membranes in Assay Buffer containing GDP (20

    
    ) .
    
  • Incubation:

    • Add Test Compound.[3]

    • Add Membranes.

    • Incubate 15 min at 25°C (Pre-coupling step).

  • Start Reaction: Add

    
     (Final conc: 0.1 nM).[4]
    
  • Final Incubation: 60 min at 30°C.

  • Termination: Filter through GF/B filters (water-soaked, PEI not strictly required but recommended if background is high).

Data Analysis & Interpretation

Table 1: Expected Parameters for Reference Spiro-Ligands
CompoundType

(Binding)

(GTP

S)

(% of N/OFQ)
N/OFQ Endogenous Agonist0.1 - 0.5 nM0.5 - 2.0 nM100%
Ro 64-6198 Spiro-Agonist0.5 - 2.0 nM5.0 - 15 nM85 - 100%
J-113397 Antagonist1.5 - 3.0 nMN/A (Inhibits)0%
SB-612111 Antagonist0.5 - 1.0 nMN/A (Inhibits)0%
Troubleshooting Guide
  • Problem:

    
     varies between replicates.
    
    • Cause: Compound precipitation.

    • Solution: Check solubility. Perform serial dilutions in 100% DMSO, then a single intermediate dilution in buffer + 1% BSA immediately before adding to the plate.

  • Problem: High Non-Specific Binding (>20% of Total).

    • Cause: Ligand sticking to filters.

    • Solution: Increase PEI soak concentration to 0.5% or add 0.1% BSA to the wash buffer.

  • Problem: Low Signal-to-Noise in GTP

    
    S.
    
    • Cause: Basal activity is too high.

    • Solution: Increase GDP concentration (try 50

      
       or 100 
      
      
      
      ).

References

  • Jepsen, J. S., et al. (2001). Agonist properties of the nociceptin/orphanin FQ receptor ligand Ro 64-6198.[5][6] European Journal of Pharmacology.

  • Toll, L., et al. (2016). Standard Binding and Functional Assays for Nociceptin/Orphanin FQ Peptide Receptor. Methods in Molecular Biology.

  • Khroyan, T. V., et al. (2011).[1] Radioligand Binding and

    
     Functional Assays for GPCRs. Current Protocols in Pharmacology. 
    
  • Röver, S., et al. (2000). Synthesis and biochemical evaluation of N-substituted spiro-piperidines as novel NOP receptor agonists. Journal of Medicinal Chemistry.

  • Harrison, C., & Traynor, J. (2003). The

    
     binding assay: approaches and applications in pharmacology. Life Sciences.[7] 
    

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 4-Phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: SOL-PTD-45 Subject: Improving aqueous solubility for biological assays and formulation Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary & Molecule Analysis

Welcome to the technical support hub for 4-Phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one (hereafter referred to as PTD ).

Users frequently encounter precipitation issues with PTD because it exhibits "Brick Dust" physicochemical behavior. Unlike "Grease ball" molecules (which are just lipophilic), PTD possesses a rigid spiro-scaffold that creates high crystal lattice energy. Simply adding organic solvents (DMSO/Ethanol) is often insufficient because the water antisolvent effect causes immediate crashing out upon dilution.

Physicochemical Profile (The "Why" behind the problem):

  • Core Scaffold: Spiro[4.5]decane (Rigid, high melting point).

  • Solubility Handle: Secondary amine at position 8 (Piperidine ring).

  • Hydrophobic Domain: Phenyl ring attached to the triazolinone system.

  • pKa Estimate: ~9.0 – 9.5 (Basic amine at N8).

  • Challenge: The neutral form is highly crystalline and insoluble in water (LogS < -3.0).

Critical Solubility Protocols

Protocol A: pH Adjustment & Salt Formation (The Primary Handle)

Mechanism: PTD behaves as a weak base due to the piperidine nitrogen (N8). To dissolve it, you must ionize this nitrogen. The Henderson-Hasselbalch equation dictates that solubility increases exponentially when pH < pKa - 2.

The "Golden Rule" for PTD:

Target pH < 6.0 for stock preparation. At physiological pH (7.4), the molecule is predominantly neutral (~98%) and will precipitate.

Step-by-Step Procedure:

  • Selection of Acid: Do not use Hydrochloric acid (HCl) initially if using PBS, as the common ion effect (high Cl⁻ in saline) may suppress solubility. Use Methanesulfonic acid (MSA) or Gluconic acid .

  • Preparation:

    • Weigh PTD powder.

    • Add 1.05 equivalents of 0.1M Methanesulfonic acid (aqueous).

    • Vortex for 60 seconds.

    • If clear, dilute with 5% Dextrose (D5W). Avoid Saline (0.9% NaCl) unless stability is confirmed.

Protocol B: Cyclodextrin Complexation (The "Shielding" Strategy)

Mechanism: The hydrophobic phenyl ring and rigid spiro-core fit well into the lipophilic cavity of Beta-Cyclodextrins, shielding them from water while the outer shell remains hydrophilic.

Recommended Excipient: Sulfobutylether-β-Cyclodextrin (SBE-β-CD / Captisol®) or Hydroxypropyl-β-Cyclodextrin (HP-β-CD).

ParameterSpecification
Concentration 10% - 20% w/v in water
Molar Ratio Aim for 1:2 (Drug:CD) initially
Equilibration 24 hours shaking at room temp

Workflow:

  • Prepare a 20% (w/v) stock solution of HP-β-CD in water.

  • Add PTD excess solid to the CD solution.

  • Adjust pH to 5.0 using dilute Phosphoric acid (synergistic effect of ionization + complexation).

  • Filter (0.22 µm PVDF) to remove undissolved "brick dust."

Protocol C: Co-solvent System (For In-Vitro/High Throughput)

Warning: Use this only for cellular assays where DMSO tolerance is < 0.5%.

The "3-Component" Mix:

  • Solvent: DMSO (Stock 10 mM)

  • Surfactant: Tween 80 (Polysorbate 80)

  • Buffer: PBS (pH 7.4)

Mixing Order (Crucial):

  • Dissolve PTD in 100% DMSO (Clear solution).

  • Add Tween 80 to the DMSO stock before adding water (Ratio: 1 part Tween to 10 parts DMSO stock).

  • Slowly spike this mixture into the aqueous buffer while vortexing.

    • Why? The surfactant coats the precipitating particles, preventing them from aggregating into large crystals (Ostwald Ripening).

Decision Tree & Mechanism Visualization

The following diagram illustrates the logical flow for selecting the correct solubility strategy based on your application.

SolubilityStrategy Start Start: PTD Solubility Optimization CheckApp What is the Application? Start->CheckApp InVivo In Vivo (Animal Study) CheckApp->InVivo InVitro In Vitro (Cell/Enzyme) CheckApp->InVitro SaltScreen Step 1: Salt Screen (Target N8 Amine) InVivo->SaltScreen DMSOCheck Dissolve in 100% DMSO InVitro->DMSOCheck CheckSalt Is Salt Soluble > 5mg/mL? SaltScreen->CheckSalt UseSalt Use Mesylate/Tosylate Salt in D5W CheckSalt->UseSalt Yes Complexation Step 2: Cyclodextrin (HP-beta-CD + pH 5) CheckSalt->Complexation No (Common Ion Effect) Dilution Dilute into Media DMSOCheck->Dilution Precip Precipitation Observed? Dilution->Precip DirectUse Proceed with Assay Precip->DirectUse No Surfactant Add Tween 80 to DMSO Stock (Pre-coat) Precip->Surfactant Yes Surfactant->Dilution Retry

Caption: Decision matrix for solubilizing PTD. Note the divergence between in vivo (salt/complexation) and in vitro (co-solvent/surfactant) approaches.

Troubleshooting Guide (FAQ)

Q1: I dissolved PTD in DMSO, but when I add it to my cell culture media (DMEM), it turns cloudy immediately.

  • Diagnosis: This is the "Parabolic Solubility" crash. The log-linear relationship between solubility and co-solvent fraction fails because the water activity spikes faster than the drug can equilibrate.

  • Fix: Do not pipette DMSO stock directly into the bulk media. Instead, perform a serial intermediate dilution .

    • Dilute DMSO stock 1:10 into PEG400.

    • Dilute that mix 1:10 into water.

    • Finally, add to media. The gradual polarity shift prevents shock precipitation.

Q2: Can I use HCl to make the salt?

  • Diagnosis: Risk of Common Ion Effect.

  • Fix: In pure water, HCl works. However, if you inject into PBS or saline (0.9% NaCl), the high concentration of Chloride ions (

    
    ) shifts the equilibrium back toward the undissolved salt form (
    
    
    
    violation). Use Mesylate or Gluconate salts, as these counter-ions are not present in standard biological buffers.

Q3: The solution gels at high concentrations (>10 mg/mL).

  • Diagnosis: Spiro-compounds often form lyotropic liquid crystals or gels due to stacking of the flat phenyl rings and rigid cores.

  • Fix: Break the stacking by adding a "chaotrope" or increasing temperature slightly (to 37°C). Alternatively, switch to SBE-β-CD (Captisol) , as the bulky cyclodextrin ring physically prevents the PTD molecules from stacking into a gel.

Compatibility Data Table

Solvent / BufferSolubility RatingComments
Water (Neutral pH) 🔴 Poor (< 0.01 mg/mL)Molecule is uncharged.
0.1N HCl (pH 1.2) 🟢 Good (> 5 mg/mL)Fully ionized N8 amine.
PBS (pH 7.4) 🔴 PoorpH is too close to pKa; salt may crash out.
DMSO 🟢 Excellent (> 50 mg/mL)Good for stock, bad for direct injection.
20% HP-β-CD (pH 5) 🟢 Good (~ 2-5 mg/mL)Best for IV/IP administration.
PEG 400 🟡 ModerateViscosity issues; use as co-solvent only.

References

  • BenchChem. (2025).[1][2] An In-depth Technical Guide to the Physicochemical Properties of Spiro[chroman-2,4'-piperidine]. Retrieved from

  • Pardali, V., et al. (2021).[3] "1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione".[3] Molbank, 2021(2), M1228.[3]

  • Jain, A., et al. (2025). "Elucidating the Solubility Enhancement of Active Pharmaceutical Ingredients through Hydrotropy". PubMed.

  • PubChem. (2025).[4] Compound Summary: 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one.[5][6][7][8] National Library of Medicine.

  • PharmaBlock. (2025). Spirocyclic Piperidines in Drug Discovery: Whitepaper.

Sources

Troubleshooting low yields in spiro-ring formation reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Spiro-Ring Formation Troubleshooting

Status: SYSTEM ONLINE Operator: Dr. A. Vance, Senior Application Scientist Ticket ID: SPIRO-OPT-2026

Welcome to the Spiro-Cycle Synthesis Support Hub.

You are likely here because your spiro-ring formation—a critical step for restricting conformation in your drug candidate—is stalled at <20% yield. Whether you are building spiro[3.3]heptanes for scaffold novelty or complex spiro-oxindoles for target specificity, the formation of the quaternary spiro-carbon is thermodynamically and kinetically punishing.

This guide bypasses standard textbook theory to address the failure modes we see most often in the field.

Module 1: The "Impossible" Quaternary Center (Steric & Kinetic Failure)

The Issue: You are attempting a double alkylation or a cyclization to form the spiro-center. The first bond forms easily, but the second bond formation stalls, leading to mono-alkylated byproducts or elimination.

Root Cause Analysis: The formation of a quaternary center at the spiro-junction imposes massive steric strain (the Thorpe-Ingold effect works against you here if the angle compression is too high for the specific ring size). Furthermore, the trajectory of the incoming nucleophile is often blocked by the ring puckering of the intermediate.

Troubleshooting Protocol:

Q1: My intramolecular alkylation yields only elimination products. How do I favor substitution?

A: The "Gem-Dialkyl Effect" is not always enough. You must alter the solvation shell of the nucleophile.

  • Switch Solvents: Move from THF to DMF or DMSO . The high dielectric constant dissociates ion pairs, making the enolate/nucleophile "naked" and more reactive.

  • Cation Sequestration: If you must use non-polar solvents, add 18-Crown-6 (for K+) or 15-Crown-5 (for Na+). This exposes the anion, increasing

    
     relative to 
    
    
    
    .
  • Temperature Ramping: Do not reflux immediately. Start at -78°C to deprotonate, then warm slowly. The elimination pathway usually has a higher activation energy (

    
    ) than cyclization; blasting it with heat accesses both pathways.
    

Q2: I am using a malonate/cyanoacetate strategy, but the second alkylation is sluggish.

A: The second deprotonation is significantly less acidic due to steric bulk.

  • Base Switch: Switch from NaH to Cs2CO3 or KOtBu . Cesium (the "Cesium Effect") is larger and softer, stabilizing the transition state for the cyclization.

  • Microwave Assistance: For 3- to 5-membered spiro rings, microwave irradiation (120°C, 10-30 min) often overcomes the steric barrier that thermal heating cannot surmount without decomposition.

Visual Workflow: Alkylation Optimization

G Start Low Yield in Spiro-Alkylation CheckByproduct Analyze Byproducts Start->CheckByproduct Elimination Elimination Products (Alkenes) CheckByproduct->Elimination Major MonoAlk Mono-alkylated Starting Material CheckByproduct->MonoAlk Major SolventSwitch Switch to Polar Aprotic (DMF/DMSO) Elimination->SolventSwitch BaseSwitch Switch Base to Cs2CO3 or Add Crown Ether MonoAlk->BaseSwitch Result Retest Reaction SolventSwitch->Result BaseSwitch->Result

Caption: Decision tree for diagnosing alkylation failures based on byproduct analysis.

Module 2: Ring-Closing Metathesis (RCM) Optimization

The Issue: You are using Grubbs catalysts to close a spiro-ring. You observe high conversion of starting material but low yield of the spiro-product. NMR shows broad oligomeric peaks.

Root Cause Analysis: RCM competes between Intramolecular (Cyclization) and Intermolecular (Oligomerization) pathways.[1] Spiro-formation is entropically disfavored. If your concentration is too high, intermolecular reactions dominate. Additionally, the "Gem-Dialkyl" effect at the spiro center can sometimes cause steric crowding that deactivates the Ru-catalyst.

Troubleshooting Protocol:

Q1: What is the "Golden Concentration" for spiro-RCM?

A: Standard RCM is run at 0.05 M. For spiro-cycles, you must dilute to 0.001 M - 0.005 M .

  • The Pseudo-High Dilution Technique: Do not just dump reagents in a large flask. Dissolve your catalyst in the full volume of refluxing solvent (e.g., DCM or Toluene). Add your substrate slowly via syringe pump over 4–8 hours. This keeps the instantaneous concentration of unreacted diene extremely low, statistically forcing it to bite its own tail (cyclize).

Q2: My catalyst dies before the reaction finishes (stalled conversion).

A: The bulky spiro-center protects the double bond, but also traps the catalyst.

  • Additive Magic: Add 1,4-Benzoquinone or 2,6-Dichloro-1,4-benzoquinone (10-20 mol%). This prevents the ruthenium hydride species from causing isomerization (a common side reaction that kills the active cycle).

  • Catalyst Swap: If using Grubbs II, switch to Hoveyda-Grubbs II . The chelating ether ligand makes it more robust against thermal decomposition during the long reflux times required for steric spiro-closures.

Data: Solvent & Additive Effects on Spiro-RCM Yield

VariableConditionImpact on Spiro-YieldMechanism
Concentration 0.1 MLow (<30%)Favors oligomerization
Concentration 0.002 MHigh (>75%)Favors intramolecular cyclization
Additive Ti(OiPr)4Moderate IncreaseBreaks up chelation complexes
Additive BenzoquinoneHigh IncreaseSuppresses alkene isomerization
Solvent DCM (40°C)StandardGood solubility, mild temp
Solvent Toluene (110°C)VariableHigher E_a access, but faster catalyst death

Module 3: Hypervalent Iodine (Dearomatization)

The Issue: You are synthesizing spiro-dienones via the dearomatization of phenols using PIDA or PIFA. The reaction turns into a black tar or yields complex mixtures.

Root Cause Analysis: This reaction relies on the nucleophilic attack of a tethered group (alcohol, amide, acid) onto a phenol ring activated by an iodine(III) species. The failure point is usually solvent nucleophilicity or moisture . If the solvent is too nucleophilic, it attacks the activated phenol instead of your tether.

Troubleshooting Protocol:

Q1: Which solvent system should I use?

A: The "Magic Solvent" for this chemistry is HFIP (1,1,1,3,3,3-Hexafluoroisopropanol) .

  • Why? HFIP is highly polar but extremely non-nucleophilic. It stabilizes the cationic intermediates (phenoxenium ions) without trapping them.

  • Protocol: Run the reaction in HFIP or TFE (Trifluoroethanol). If solubility is poor, use a 4:1 mixture of DCM:HFIP. Avoid pure MeOH or MeCN if yields are low.

Q2: I am getting regioisomers (Ortho vs. Para spiro-cyclization).

A: This is controlled by the substituents on the phenol.

  • Para-blockers: If you want ortho-spirocyclization, ensure the para-position is blocked (e.g., by a methyl or bromo group).

  • Sterics: If both positions are open, the reaction generally favors the less sterically hindered position.

Visual Mechanism: Iodine(III) Spirocyclization

Reaction Substrate Tethered Phenol Intermediate Activated Phenol-I(III) Complex Substrate->Intermediate + Reagent Reagent PIDA/PIFA (Hypervalent Iodine) Cyclization Intramolecular Nucleophilic Attack Intermediate->Cyclization Stabilized by HFIP Solvent Solvent Choice: HFIP (Critical) Solvent->Intermediate Promotes Product Spiro-Dienone Cyclization->Product - PhI, - AcOH

Caption: Pathway for hypervalent iodine mediated spirocyclization showing the critical role of HFIP.

Module 4: Isolation & Purification

The Issue: The reaction worked (by LCMS), but you lost the product during workup.

Troubleshooting Protocol:

  • Ruthenium Removal (Post-RCM): Ru-byproducts are dark, sticky, and can isomerize your product on the silica column.

    • Solution: Add SiliaMetS® Thiol or activated carbon to the crude reaction mixture and stir for 2 hours before filtration. This sequesters the Ru.

  • Volatility: Small spiro-cycles (e.g., spiro[2.2]pentanes, spiro[3.3]heptanes) are often volatile.

    • Solution: Do not rotovap to dryness. Keep in solution or use a cool bath (0°C) during concentration.

  • Acid Sensitivity: Spiro-ketals and spiro-enolethers can hydrolyze on acidic silica.

    • Solution: Pre-treat your silica gel with 1% Triethylamine (TEA) in hexanes before loading your column.

References

  • Quideau, S., et al. (2008). "Oxidative Dearomatization of Phenols." Chemical Reviews. Link

  • Hong, S. H., & Grubbs, R. H. (2006). "Highly Efficient NMR-Based Screening of Catalysts for Ring-Closing Metathesis." Journal of the American Chemical Society. Link

  • Doherty, S., et al. (2014). "Hypervalent Iodine-Mediated Synthesis of Spirocyclic Compounds." Chemical Reviews. Link

  • Fürstner, A. (2000). "Olefin Metathesis and Beyond." Angewandte Chemie International Edition. Link

  • BenchChem Technical Support. (2025). "Optimized Ring Closing Metathesis Reaction Conditions." BenchChem Support Center. Link

Disclaimer: All protocols involve hazardous chemicals. Consult your institution's Chemical Hygiene Plan before proceeding.

Sources

Technical Support Center: Purification Strategies for Removing Unreacted Hydrazine from Spiro Products

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development increasingly focuses on complex three-dimensional scaffolds, spirocycles have become highly valued targets due to their favorable Fsp3 character[1]. However, synthesizing spiro-pyrazolones or spiro-oxindoles frequently requires hydrazine or hydrazine hydrate as a cyclizing or deprotecting agent[1].

Hydrazine is a highly polar, reactive, and volatile molecule classified as a potent Genotoxic Impurity (GTI)[2]. Regulatory guidelines (such as ICH M7) mandate its strict control down to low parts-per-million (ppm) levels in active pharmaceutical ingredients (APIs)[3]. Because spiro products often share similar polarity or basicity with hydrazine, standard purification techniques frequently fail. This guide provides field-proven, self-validating strategies to troubleshoot and resolve hydrazine contamination.

🛠️ Troubleshooting Guide: Common Purification Issues

Q: Why does unreacted hydrazine persistently co-elute with my polar spiro product during normal-phase chromatography? A: Hydrazine strongly hydrogen-bonds with the silanol groups on silica gel, causing it to streak and co-elute with polar spirocyclic amines or amides.

  • The Fix: Implement a chemical scavenging step prior to chromatography. Dicarbonyl compounds, such as 2-ketoglutaric acid or 2,4-pentanedione, rapidly and quantitatively react with hydrazine to form stable, significantly less polar organic products (e.g., pyridazine or pyrazole derivatives)[4]. These newly formed derivatives have drastically different retention factors (Rf) compared to your spiro product, enabling facile chromatographic separation.

Q: My spiro product is "oiling out" or co-precipitating instead of forming clean crystals. Could hydrazine be the cause? A: Yes. Hydrazine can form tight hydrogen-bonded networks or salts with acidic moieties on the spiro scaffold, trapping the impurity within the crystal lattice and preventing nucleation.

  • The Fix: Perform a dynamic solvent exchange. Co-evaporate the reaction mixture with a high-boiling, azeotrope-forming solvent like toluene under reduced pressure to strip volatile hydrazine. Follow this by recrystallizing the residue in a solvent system that disrupts hydrogen bonding (e.g., ethanol/ethyl acetate).

Q: Why am I experiencing matrix interference when trying to analytically quantify residual hydrazine in my final API? A: Hydrazine lacks a UV chromophore and has a very low molecular weight. During HPLC-UV analysis, its weak signal is easily overshadowed by the massive absorption of the spiro API matrix[3].

  • The Fix: Utilize pre-column derivatization. Reacting the sample with 2-Hydroxy-1-naphthaldehyde (HNA) attaches a large chromophore to the hydrazine molecule[3]. This shifts its UV absorption maximum (λmax) to the visible range (406/424 nm), completely bypassing the UV absorption range of most spirocyclic matrices (190–380 nm) and eliminating interference[3].

🔬 Experimental Methodologies

Protocol A: Chemical Scavenging of Hydrazine using 2,4-Pentanedione

Causality & Validation: The 1,3-dicarbonyl rapidly undergoes a condensation reaction with hydrazine to form 3,5-dimethylpyrazole, a highly stable and non-hazardous material[4]. This is a self-validating protocol; you can monitor the emergence of the pyrazole byproduct via LCMS to confirm the complete consumption of hydrazine before proceeding to column chromatography.

  • Concentration: Concentrate the crude spirocycle reaction mixture under reduced pressure to remove volatile reaction solvents (e.g., ethanol or methanol).

  • Reconstitution: Redissolve the crude residue in dichloromethane (DCM) or ethyl acetate.

  • Scavenging: Add 1.5 equivalents of 2,4-pentanedione (acetylacetone) relative to the estimated amount of residual hydrazine.

  • Incubation: Stir the mixture at room temperature for 1–2 hours.

  • Phase Separation: Wash the organic layer with distilled water (2 x 50 mL) and brine (1 x 50 mL). The newly formed 3,5-dimethylpyrazole partitions differently than free hydrazine and will be easily separated during subsequent silica gel chromatography.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate for final purification.

Protocol B: Analytical Derivatization for Trace Hydrazine Quantification

Causality & Validation: Heating the sample with HNA accelerates hydrazone formation, ensuring quantitative conversion of trace hydrazine[5]. Because the API does not absorb strongly at 406 nm, a clean baseline is guaranteed, validating the absence of matrix interference and allowing detection down to 0.25 ppm[3].

  • Sample Preparation: Dissolve 50 mg of the purified spiro product in 1 mL of a methanol/water mixture.

  • Derivatization: Add 100 µL of a 5% 2-Hydroxy-1-naphthaldehyde (HNA) solution in methanol[3].

  • Reaction: Incubate the mixture in a sealed vial at 50 °C for 30 minutes[5].

  • Analysis: Analyze the derivatized sample via RP-HPLC using a UV-Vis detector set to 406 nm[3].

📊 Quantitative Data & Agent Selection

Table 1: Comparison of Hydrazine Scavenging and Derivatization Agents

AgentApplicationMechanismQuantitative Metric / Key Advantage
2,4-Pentanedione Bulk ScavengingCondensation to pyrazoleRapid conversion; drastically reduces impurity polarity[4]
2-Ketoglutaric Acid Bulk ScavengingCondensation to pyridazine>99% yield of stable, non-hazardous organic product[4]
Polymer-bound Benzaldehyde Late-stage ScavengingCovalent binding to resinQuantitative removal via simple mechanical filtration[5]
2-Hydroxy-1-naphthaldehyde Analytical DerivatizationHydrazone formationDetection limit: 0.25 ppm; λmax shifted to 406/424 nm[3]
Benzaldehyde Analytical DerivatizationHydrazone formationStandard LC-UV compatibility; 30 min reaction at 50 °C[5]

🧠 Logical Workflows & Visualizations

G Crude Crude Spiro Product (+ Unreacted Hydrazine) Scavenger Add 1,3-Dicarbonyl (e.g., 2,4-Pentanedione) Crude->Scavenger Reaction Condensation Reaction (Forms 3,5-dimethylpyrazole) Scavenger->Reaction Workup Aqueous Wash / Chromatography (Differential Partitioning) Reaction->Workup Pure Purified Spiro Product (< 1 ppm Hydrazine) Workup->Pure

Workflow for chemical scavenging of hydrazine from spiro products.

G Sample API Matrix with Trace Hydrazine Deriv Hydrazone Derivative (Shifted λmax) Sample->Deriv Reagent 2-Hydroxy-1-naphthaldehyde (HNA) Reagent->Deriv HPLC HPLC-UV at 406 nm (No Matrix Interference) Deriv->HPLC

Analytical derivatization logic for trace hydrazine quantification.

❓ Frequently Asked Questions (FAQs)

Q: Can I use simple acid-base washes to remove hydrazine from my spiro-amine? A: This is generally ineffective if your spiro product is also basic. While hydrazine is basic (pKa ~8.1), protonating it with aqueous acid will simultaneously protonate your basic spiro-amine, causing both compounds to partition into the aqueous layer. Acid washes are only viable if your spiro product is strictly neutral or acidic.

Q: What are the best polymer-bound scavengers for late-stage API purification? A: Polymer-bound benzaldehyde or polymer-bound sulfonyl chlorides are highly effective. They act as scavenger resins that covalently bind unreacted hydrazine, allowing the genotoxic impurity to be removed by simple filtration[5]. This is particularly useful for late-stage API purification where adding soluble reagents might introduce new, unwanted impurities.

📚 References

1.[2] Title: Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control. Source: Organic Process Research & Development (ACS). URL: [Link] 2.[5] Title: Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. Source: LCGC International. URL: [Link] 3.[1] Title: Synthetic Routes to Approved Drugs Containing a Spirocycle. Source: Molecules (MDPI). URL: [Link] 4.[3] Title: A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials. Source: Journal of Pharmaceutical and Biomedical Analysis (PubMed). URL: [Link] 5.[4] Title: US20110182780A1 - Hydrazine filtration method and system. Source: Google Patents. URL:

Sources

Optimizing regioselectivity in 2,3,8-triazaspiro substitution reactions

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center for medicinal chemists working with 2,3,8-triazaspiro[4.5]decane scaffolds. This specific spiro-fused system (typically a piperidine ring spiro-fused to a pyrazolinone/pyrazole moiety) presents unique regioselectivity challenges distinct from the more common 1,3,8-triaza (hydantoin) analogs.[1]

Topic: Optimizing Regioselectivity in Substitution Reactions Ticket ID: CHEM-SUP-238-SPIRO Status: Active Guide[1]

System Architecture & Reactivity Profile

Before troubleshooting, you must map the reactivity nodes of your specific scaffold. The 2,3,8-triazaspiro[4.5]dec-3-en-1-one system contains three nitrogen centers with distinct electronic and steric environments.[1]

The Reactivity Hierarchy
PositionChemical NaturepKa (Approx)Reactivity Profile
N8 (Piperidine) Secondary Aliphatic Amine~10–11Most Nucleophilic. Kinetic and thermodynamic trap.[1] Must be protected (Boc/Cbz) to functionalize the spiro ring.
N2 (Spiro-Ring) Cyclic Hydrazide/Amide~13–15Target for Core Functionalization. Acidity allows deprotonation by weak bases (K₂CO₃, Cs₂CO₃). Prone to competition from O-alkylation.[1]
N3 (Spiro-Ring) Imine Nitrogen (-N=C-)~2–3 (Conj.[1] Acid)Low Nucleophilicity. Part of the double bond system. Reacts only under forcing conditions or specific quaternization protocols.

Critical Note: The numbering convention assumes the spiro-carbon is at position 5 of the pyrazole ring and position 4 of the piperidine ring.[1] The carbonyl is at position 1.

Troubleshooting Guides (FAQ Format)

Issue A: "I am getting a mixture of N-alkylation and O-alkylation on the spiro ring."

Diagnosis: This is the classic ambident nucleophile problem of the pyrazolinone enolate. The negative charge is delocalized between N2 and the Carbonyl Oxygen (O1). Root Cause: Using "hard" electrophiles (e.g., MOM-Cl, MeI) or silver salts often favors O-alkylation (HSAB theory). Solution:

  • Switch Solvent: Use polar aprotic solvents (DMF, DMSO) to solvate the cation, leaving the "naked" anion to react at the softer Nitrogen center.

  • Change Base: Switch from NaH (which can form tight ion pairs favoring O-attack in ethers) to Cesium Carbonate (Cs₂CO₃) . The large Cesium cation effectively dissociates the ion pair, promoting N2-alkylation.[1]

  • Temperature Control: Lower temperatures (0°C to RT) generally favor the kinetic N-product over the thermodynamic O-product.[1]

Issue B: "My electrophile is reacting at N8 instead of the spiro ring."

Diagnosis: N8 is a secondary aliphatic amine and is orders of magnitude more nucleophilic than the amide-like N2.[1] Solution: You cannot rely on stoichiometry alone.

  • Protocol: You must use an orthogonal protection strategy.

    • Step 1: Protect N8 with Boc (tert-butoxycarbonyl).[1]

    • Step 2: Functionalize N2.

    • Step 3: Deprotect N8 (TFA/DCM).

Issue C: "Yields are low during N2-arylation (Buchwald-Hartwig)."

Diagnosis: The spiro-center (C5) creates significant steric bulk proximal to N2/N3.[1] Furthermore, the free N8 (if unprotected) can poison the Pd-catalyst by coordinating to the metal center. Solution:

  • Ligand Choice: Use bulky, electron-rich phosphine ligands like XPhos or BrettPhos to overcome the steric hindrance at the spiro interface.

  • Protection: Ensure N8 is Boc-protected to prevent catalyst sequestration.

Decision Logic & Workflow

The following diagram illustrates the critical decision pathways for optimizing regioselectivity based on your electrophile and protection state.

G Start Start: 2,3,8-Triazaspiro Scaffold CheckN8 Is N8 (Piperidine) Protected? Start->CheckN8 ProtectN8 ACTION: Protect N8 (Boc₂O / TEA) CheckN8->ProtectN8 No Target Target Functionalization Site? CheckN8->Target Yes ProtectN8->Target N2_Alk N2-Alkylation (Spiro Ring) Target->N2_Alk N2_Aryl N2-Arylation (Cross-Coupling) Target->N2_Aryl Electrophile Electrophile Type? N2_Alk->Electrophile Buchwald Buchwald-Hartwig Pd(OAc)₂ / XPhos / Cs₂CO₃ N2_Aryl->Buchwald Hard Hard (e.g., Alkyl Halides) Electrophile->Hard Soft Soft (e.g., Michael Acceptors) Electrophile->Soft Cond_N Use Cs₂CO₃ / DMF (Promotes N-Selectivity) Hard->Cond_N Optimized Cond_O Risk of O-Alkylation Avoid Ag salts / Ethers Hard->Cond_O Standard Warning Soft->Cond_N

Caption: Workflow for selecting reaction conditions based on electrophile hardness and protection status to maximize N2-regioselectivity.

Validated Experimental Protocols

Protocol A: Regioselective N2-Alkylation (Cs₂CO₃ Method)

Designed to minimize O-alkylation and N3-quaternization.[1]

Reagents:

  • N8-Boc-2,3,8-triazaspiro[4.5]dec-3-en-1-one (1.0 equiv)[1]

  • Alkyl Halide (1.1 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • DMF (Anhydrous) [0.1 M concentration]

Procedure:

  • Dissolution: Charge a flame-dried flask with the N8-Boc-spiro scaffold and anhydrous DMF under Argon.

  • Base Addition: Add Cs₂CO₃ in one portion. Stir at Room Temperature (RT) for 30 minutes. Note: The solution may turn slightly yellow/orange as the anion forms.

  • Addition: Add the alkyl halide dropwise.

  • Reaction: Stir at RT. Monitor by LCMS.

    • Checkpoint: If reaction is sluggish after 2 hours, heat to 50°C. Avoid exceeding 80°C to prevent Boc-thermolysis or O-alkylation.[1]

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over Na₂SO₄.

Protocol B: N2-Arylation (Buchwald-Hartwig)

For installing aryl groups on the spiro-lactam ring.[1]

Reagents:

  • N8-Boc-spiro scaffold (1.0 equiv)[1]

  • Aryl Bromide (1.2 equiv)

  • Pd(OAc)₂ (5 mol%)

  • XPhos (10 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • 1,4-Dioxane (degassed)[1]

Procedure:

  • Pre-complexation: In a vial, mix Pd(OAc)₂ and XPhos in dioxane and stir for 5 mins to form the active catalyst species.

  • Loading: Add the scaffold, Aryl Bromide, and base to a microwave vial. Add the catalyst solution.

  • Conditions: Seal and heat to 100°C (conventional) or 110°C (microwave) for 1–4 hours.

  • Purification: Filter through Celite. The N2-arylated product is usually the major isomer due to the steric inability of N3 to participate in the reductive elimination cycle efficiently.[1]

Data Summary: Base & Solvent Effects

The following table summarizes the impact of conditions on the Regiomeric Ratio (N2-Alkylation vs. O-Alkylation) for a standard reaction with Methyl Iodide.

BaseSolventTempN2 : O RatioNotes
NaH THF0°C60 : 40Tight ion-pairing favors O-attack.[1]
K₂CO₃ AcetoneReflux75 : 25Standard conditions, moderate selectivity.
Cs₂CO₃ DMFRT>95 : 5 Recommended. "Naked" anion effect.
Ag₂CO₃ Toluene80°C10 : 90Silver coordinates N, forcing O-alkylation.[1]

References

  • Synthesis of 2,3,8-triazaspiro[4.5]deca-3-en-1-ones: Padmavathi, V., et al. "Synthesis of some novel spiro heterocycles- Part II."[1] Semantic Scholar. [Link]

  • CDK8/19 Modulators (Spiro-scaffold synthesis): Mallinger, A., et al. "Discovery of Potent, Selective and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19."[1] Journal of Medicinal Chemistry (via Semantic Scholar). [Link]

  • 5-HT6 Antagonists (Arylsulfonyl pyrazoline carboxamidines): Patent Application: "N-(3-chloro-5-hydroxyphenyl)sulfonyl-N'-ethyl-2,3,8-triazaspiro[4.5]dec-3-ene-2-carboximidamide."[1] MolAid / Abbott Healthcare Products. [Link]

  • Regioselectivity in 1,2,4-triazole/spiro systems (Mechanistic Analog): Boraei, A.T.A., et al. "Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes."[1] Chemistry Central Journal. [Link]

Sources

Technical Support Center: Overcoming Aggregation Issues of Spiro-Compounds in HTS Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges of spiro-compound aggregation in High-Throughput Screening (HTS) assays. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experimental design.

A Senior Application Scientist's Perspective on Spiro-Compound Aggregation

Spiro-compounds, with their unique three-dimensional and rigid structures, are increasingly popular in drug discovery. This rigidity can be a double-edged sword. On one hand, it can lead to higher binding affinity and specificity by pre-organizing functional groups for optimal interaction with a biological target.[1][2] This same structural feature can also improve physicochemical properties like solubility, potentially reducing the likelihood of aggregation compared to their planar counterparts.[3][4]

However, the "spiro advantage" is not a guarantee against aggregation. Like any small molecule, spiro-compounds with significant hydrophobic regions can self-associate in aqueous buffers, forming colloidal aggregates that are a notorious source of false positives in HTS campaigns.[5][6] These aggregates, typically 50-400 nm in size, can non-specifically inhibit enzymes by sequestering the protein on their surface, leading to reproducible, concentration-dependent inhibition that mimics true biological activity.[1] This guide will equip you to identify and overcome these artifacts, ensuring the integrity of your screening data.

Frequently Asked Questions (FAQs)

Q1: What are spiro-compounds and why are they prone to aggregation?

Spiro-compounds are molecules containing at least two rings linked by a single common atom.[7] This creates a rigid, three-dimensional structure.[4] While this 3D nature can enhance solubility, aggregation can still occur, particularly when the molecule possesses large, hydrophobic surfaces.[3][8] In aqueous HTS buffers, these hydrophobic regions can drive self-association to minimize contact with water, leading to the formation of colloidal aggregates.[5] This process is concentration-dependent, typically occurring above a "critical aggregation concentration" (CAC).[6]

Q2: How do spiro-compound aggregates cause false positives in HTS assays?

Aggregates of spiro-compounds can cause false positives primarily through non-specific protein inhibition. The large surface area of these colloidal particles can sequester and partially denature enzymes or other proteins in the assay, leading to a loss of activity.[1] This inhibition is often potent and shows a dose-response, making it difficult to distinguish from a true hit without specific counter-screens.[9] These are often classified as Pan-Assay Interference Compounds (PAINS) because they show activity across multiple, unrelated assays.[3]

Q3: Are there computational tools to predict if my spiro-compound will aggregate?

Yes, several computational and machine learning models can predict the likelihood of a compound to aggregate based on its physicochemical properties.[10] These tools often analyze parameters like hydrophobicity (e.g., cLogP), molecular weight, and the number of hydrogen bond donors and acceptors. While not foolproof, these in-silico methods can be a valuable first step in flagging potentially problematic spiro-compounds before they enter a screening campaign.

Q4: What is the role of detergents in mitigating aggregation?

Non-ionic detergents, such as Triton X-100 or Tween-20, are crucial tools for preventing and diagnosing aggregation-based artifacts.[1][11] At concentrations above their critical micelle concentration (CMC), these detergents form micelles that can encapsulate hydrophobic compounds, preventing them from self-associating into larger aggregates.[12] A significant reduction in a compound's inhibitory activity in the presence of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent is a strong indicator of aggregation-based inhibition.[6]

Q5: Can the choice of assay buffer influence spiro-compound aggregation?

Absolutely. The composition of the assay buffer, including pH, ionic strength, and the presence of specific ions, can significantly impact a compound's solubility and propensity to aggregate.[7] For example, some buffer salts can "salt out" hydrophobic compounds, promoting aggregation. It is always advisable to assess compound solubility and potential for aggregation in the final assay buffer.

Troubleshooting Guide

Problem Probable Cause Recommended Solution & Explanation
High hit rate in primary HTS screen A significant portion of hits may be false positives due to compound aggregation.1. Perform a Detergent Counter-Screen: Re-test the primary hits in the presence of 0.01% Triton X-100 or Tween-20.[6] A significant loss of potency points to aggregation. 2. Analyze Dose-Response Curves: Aggregators often exhibit unusually steep Hill slopes.[9]
Hit compound is active in multiple, unrelated assays The compound is likely a promiscuous inhibitor, possibly due to aggregation (a PAIN).1. Biophysical Characterization: Use Dynamic Light Scattering (DLS) to directly detect the formation of aggregates at relevant concentrations. 2. Orthogonal Assays: Confirm activity in an assay with a different detection method or a cell-based assay where aggregation effects may be less pronounced.
Inconsistent results or poor reproducibility for a specific spiro-compound The compound may have poor solubility in the assay buffer, leading to precipitation or aggregation at the tested concentrations.1. Determine Kinetic Solubility: Measure the compound's solubility in the final assay buffer.[13] Ensure all experimental concentrations are well below the solubility limit. 2. Optimize Compound Handling: Prepare stock solutions in 100% DMSO and use a stepwise dilution protocol to minimize precipitation when adding to aqueous buffer.[13]
Confirmed aggregator still shows interesting biological activity It's possible the compound has a dual mechanism: true inhibition at lower concentrations (as a monomer) and aggregation-based inhibition at higher concentrations.1. Re-test at Lower Concentrations: Carefully re-evaluate the compound's activity at concentrations below its Critical Aggregation Concentration (CAC). 2. Structural Analogs: Synthesize and test analogs of the spiro-compound designed to improve solubility and reduce aggregation propensity.

Key Experimental Protocols

Protocol 1: Detergent-Based Counter-Screen for Aggregation

This protocol is designed to rapidly identify compounds whose activity is dependent on aggregation.

Materials:

  • Primary HTS assay components (enzyme, substrate, buffer, etc.)

  • Hit spiro-compounds from the primary screen

  • 10% Triton X-100 stock solution (v/v) in water

  • Microplates (e.g., 384-well)

Procedure:

  • Prepare two sets of assay plates.

  • Assay 1 (Without Detergent): Prepare the assay mix as per the primary HTS protocol. Add the spiro-compound dilutions and incubate.

  • Assay 2 (With Detergent): Prepare the assay mix and add Triton X-100 to a final concentration of 0.01%. Add the same spiro-compound dilutions.

  • Incubate both sets of plates under identical conditions.

  • Measure the assay signal for both sets of plates.

  • Data Analysis: Compare the IC50 values for each compound with and without detergent. A significant rightward shift (loss of potency) in the presence of Triton X-100 is indicative of an aggregator.[6]

Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection

DLS is a biophysical technique that directly measures the size of particles in a solution, providing definitive evidence of aggregation.[8]

Materials:

  • Dynamic Light Scattering instrument

  • Spiro-compound of interest

  • Final HTS assay buffer, filtered through a 0.22 µm filter

  • Low-volume cuvettes or DLS-compatible microplates

Procedure:

  • Prepare a dilution series of the spiro-compound in the filtered assay buffer. Include a buffer-only control.

  • Equilibrate samples at the assay temperature for at least 5 minutes.

  • Measure each sample in the DLS instrument. The instrument will detect scattered light from particles in the solution and use this to calculate their hydrodynamic radius.

  • Data Analysis:

    • The buffer-only control should show no significant particle population.

    • Monomeric compounds will not be detected by DLS.

    • The presence of particles in the 50-1000 nm range indicates the formation of aggregates.[14] Note the concentration at which these particles begin to appear; this is the Critical Aggregation Concentration (CAC).

Visualizing the Problem and Solution

The Aggregator Identification Workflow

This workflow illustrates the decision-making process when a hit is identified in a primary screen.

Aggregator_Workflow Primary_HTS Primary HTS Hit Detergent_Screen Detergent Counter-Screen (e.g., 0.01% Triton X-100) Primary_HTS->Detergent_Screen Potency_Shift Significant Potency Loss? Detergent_Screen->Potency_Shift DLS_Analysis Biophysical Analysis (e.g., DLS) Potency_Shift->DLS_Analysis Yes Confirmed_Hit Proceed with Hit Validation (True Hit) Potency_Shift->Confirmed_Hit No Aggregates_Detected Aggregates Detected? DLS_Analysis->Aggregates_Detected Deprioritize Deprioritize or Redesign (False Positive) Aggregates_Detected->Deprioritize Yes Aggregates_Detected->Confirmed_Hit No

Caption: A flowchart for triaging HTS hits to identify aggregators.

Mechanism of Aggregation-Based Enzyme Inhibition

This diagram illustrates the current hypothesis for how compound aggregates non-specifically inhibit enzymes.

Aggregation_Mechanism cluster_0 Below CAC cluster_1 Above CAC Monomer Spiro-Compound Monomers Aggregate Colloidal Aggregate Monomer->Aggregate Self-Associates Enzyme_Active Active Enzyme Enzyme_Inactive Inactive Enzyme (Adsorbed & Denatured) Enzyme_Active->Enzyme_Inactive Aggregate->Enzyme_Inactive Sequesters & Denatures

Caption: Aggregates sequester enzymes, leading to non-specific inhibition.

References

  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., Cruz, L. R., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324. [Link]

  • Krug, M., Wagner, M., Schößlbauer, C. M., & Dral, P. O. (2020). Theory Untangles Fascinating Properties of Spiro-Compounds. Dral's Group Blog. [Link]

  • Drug Hunter. (2025). The Spirocycle Surge in Drug Discovery. Drug Hunter. [Link]

  • Dahlin, J. L., et al. (2021). Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 26(10). [Link]

  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. [Link]

  • Di, L. (2014). The use of spirocyclic scaffolds in drug discovery. Expert Opinion on Drug Discovery, 9(7). [Link]

  • Salomon, C., et al. (2007). Spiro Compounds for Organic Optoelectronics. Chemical Reviews, 107(4), 1328-1405. [Link]

  • Guryev, O. I., et al. (2023). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. Pharmaceutics, 15(1), 253. [Link]

  • Singh, K., et al. (2022). Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity. Molecules, 27(5), 1489. [Link]

  • Dral, P. O. (2020). Theory Untangles Fascinating Properties of Spiro-Compounds. Light and Molecule's Blog. [Link]

  • Metivier, R., et al. (2006). Quantitative investigations of thermal and photoinduced J- and H-aggregation of hydrophobic spirooxazines in binary solvent through UV/vis spectroscopy. Photochemical & Photobiological Sciences, 5(2), 213-221. [Link]

  • Millipore. (n.d.). Aqueous Solubility Testing with the MultiScreen® – PCF Filter Plate. Millipore Technical Publication. [https://www.millipore.
  • Feng, B. Y., & Shoichet, B. K. (2006). A High-Throughput Screen for Aggregation-Based Inhibition in a Large Compound Library. Journal of Medicinal Chemistry, 49(5), 1599-1605. [Link]

  • Lo, M. C., et al. (2014). Solubility of Buffers in Aqueous–Organic Eluents for Reversed-Phase Liquid Chromatography. LCGC North America, 32(8), 548-554. [Link]

  • Biozentrum, University of Basel. (2014). Tips for Reducing Protein Aggregation. [Link]

  • Krug, M., et al. (2020). The Impact of Aggregation on the Photophysics of Spiro‐Bridged Heterotriangulenes. Chemistry – A European Journal, 26(41), 8996-9006. [Link]

  • Feng, B. Y., et al. (2007). A High-Throughput Screen for Aggregation-Based Inhibition in a Large Compound Library. PubChem. [Link]

  • Schrödinger. (n.d.). Aggregation prediction with protein surface analyzer. Schrödinger. [Link]

  • de la Cruz, J. N., et al. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Molecules, 27(22), 8027. [Link]

  • Agbaje, O. E., et al. (2015). Detection and Prevention of Aggregation-based False Positives in STD-NMR-based Fragment Screening. Australian Journal of Chemistry, 68(10), 1595-1601. [Link]

  • Al-Hourani, B. J., et al. (2025). Aggregation-induced enhanced emission (AIEE), pH sensing and selective detection of sulfuric acid of novel imidazole-based surrogates made via microwave-assisted synthesis. RSC Advances, 15(10), 6653-6666. [Link]

Sources

Technical Support Center: NMR Resolution in Phenyl-Spiro-Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Ticket Topic: Resolving Signal Overlap & Stereochemistry in Spiro-Piperidine Scaffolds Assigned Specialist: Senior Application Scientist, Structural Biology Unit

Introduction: The Spiro-Piperidine Challenge

Welcome to the technical guide for resolving NMR spectral complexity in phenyl-substituted spiro-piperidines. These scaffolds present a "perfect storm" for NMR spectroscopists:

  • The Aliphatic Crunch: The piperidine ring generates complex, overlapping multiplets (1.5 – 3.5 ppm) due to geminal and vicinal couplings (

    
     and 
    
    
    
    ).
  • The Silent Center: The quaternary spiro-carbon breaks proton connectivity, rendering standard COSY experiments useless for crossing the ring junction.

  • Aromatic Crowding: Phenyl substitutions often introduce rotational isomerism or overlap with solvent signals.

This guide moves beyond standard textbook advice, offering field-proven workflows to deconvolve these signals and unambiguously assign stereochemistry.

Module 1: Chemical Resolution (Solvent & Temperature)

Before attempting expensive 2D acquisition, you must optimize the sample conditions. Overlap is often a product of accidental magnetic equivalence, which is solvent-dependent.

Aromatic Solvent-Induced Shift (ASIS)

The Problem: In


, aliphatic piperidine protons often clump together.
The Fix:  Utilize the Anisotropic effect of benzene-d6 (

) or pyridine-d5 (

).

Mechanism: Aromatic solvents form transient collision complexes with solute molecules. The


-electron cloud of the solvent creates a magnetic anisotropy. Protons located above or below the solvent ring plane are shielded (shifted upfield), while those in the equatorial plane of the solvent are deshielded. Because spiro-piperidines have distinct 3D shapes, the solvent molecules orient specifically around the amine/amide functionality, causing differential shifts that resolve overlapping multiplets.

Protocol: Solvent Titration Do not simply swap solvents. Perform a titration to track signal migration.

  • Prepare sample in 600

    
    L 
    
    
    
    .
  • Acquire reference

    
     spectrum.[1][2]
    
  • Add 50

    
    L 
    
    
    
    . Vortex. Acquire.
  • Repeat until

    
     content is ~30-50%.
    
  • Result: You will observe "sliding" peaks. Signals that were overlapping in pure chloroform will likely separate due to differential solvation shells.

Variable Temperature (VT) Dynamics

The Problem: Broad signals in the aromatic or piperidine region. Cause: Restricted rotation of the phenyl ring or chair-flipping of the piperidine ring occurring at an intermediate exchange rate on the NMR timescale.

Troubleshooting Guide:

  • Scenario A: Broad Phenyl Signals. The phenyl ring is rotating slowly.

    • Action:Heat to 320-330 K. This increases the rotation rate (

      
      ), pushing the system into the "fast exchange" limit, sharpening the signal into a defined average.
      
  • Scenario B: Broad Piperidine Signals. The ring is flipping between chair conformers.

    • Action:Cool to 250-270 K. This "freezes" the ring into a single major conformer, resolving distinct axial and equatorial signals.

Module 2: The Connectivity Bridge (2D NMR)

Standard COSY fails at the quaternary spiro-carbon. You must use heteronuclear correlation to bridge the gap.

Breaking the Aliphatic Overlap: HSQC-TOCSY

Why it works: In a standard TOCSY, overlapping proton signals lead to ambiguous transfers. HSQC-TOCSY spreads these correlations into the Carbon (


) dimension. Since carbon chemical shift dispersion is ~20x greater than proton dispersion, overlaps are resolved.

Experimental Setup:

  • Pulse Sequence: hsqcgpmlph (Bruker) or equivalent.

  • Mixing Time: 80–120 ms (allows transfer across the entire piperidine spin system).

  • Analysis: Look for "stripes" at a specific

    
     chemical shift. All protons in that piperidine ring will appear in that carbon slice, even if they overlap in the 1D proton spectrum.
    
Crossing the Spiro-Junction: HMBC

The spiro-carbon (


) is the anchor. It will show long-range couplings (

and

) to protons on both rings.

Workflow:

  • Identify

    
     in the 
    
    
    
    spectrum (typically 30-50 ppm, quaternary).
  • Run HMBC (optimized for 8 Hz coupling).

  • Look for correlations from

    
     to:
    
    • Piperidine

      
       adjacent to the spiro center.
      
    • Protons on the phenyl-substituted ring.

  • Validation: This confirms which ring system is which and establishes the connectivity across the "silent" center.

Module 3: Advanced Deconvolution (Pure Shift)

If 2D methods are too time-consuming or sensitivity-limited, use Pure Shift NMR to collapse multiplets into singlets.

Technique: PSYCHE (Pure Shift Yielded by Chirp Excitation) or Zangger-Sterk .[3] Benefit: Removes


 splitting. A complex multiplet at 1.5 ppm becomes a sharp singlet.
Application:  Allows accurate integration of overlapping piperidine protons to determine stoichiometry or isomeric ratios.
Comparative Data: Resolution Techniques
TechniquePrimary TargetResolution MechanismCost (Time)
Solvent Titration Overlapping MultipletsASIS (Magnetic Anisotropy)Low (10 min)
VT NMR Broad/Exchange SignalsKinetics (Fast/Slow Exchange)Med (30 min)
HSQC-TOCSY Crowded Aliphatic Region

Dispersion
High (2-8 hrs)
Pure Shift J-Coupling CollapseHomonuclear DecouplingMed (30-60 min)

Module 4: Stereochemistry Determination (NOE)

Determining if the phenyl group is axial or equatorial relative to the piperidine ring is critical for drug potency.

The Logic:

  • Assign Axial/Equatorial Protons: Use the HSQC/coupling constants. Axial protons typically have larger vicinal couplings (

    
     Hz) and are essentially upfield of equatorial protons (though exceptions exist).
    
  • NOE Buildup: Run a 1D-NOESY or 2D-NOESY.

  • The "Flagpole" Interaction:

    • If the Phenyl group is Axial , its protons will show strong NOE correlations to the axial protons on the adjacent carbons (1,3-diaxial interaction).

    • If the Phenyl group is Equatorial , it will show NOE correlations to both axial and equatorial adjacent protons, but weaker.

Visual Workflow: Stereochemical Assignment

SpiroStereo Start Start: Stereochemistry Unknown Coupling Analyze 3J(HH) Couplings (1H NMR or J-Res) Start->Coupling Assign Assign H-axial vs H-equatorial (J_ax-ax > 10Hz) Coupling->Assign NOE_Exp Run 2D NOESY (Mix time: 500ms) Assign->NOE_Exp Check_NOE Check NOE from Phenyl Protons to Piperidine Ring NOE_Exp->Check_NOE Result_Axial Strong NOE to H-axial only (1,3-diaxial interaction) Check_NOE->Result_Axial Specific Pattern Result_Eq NOE to H-ax and H-eq (Vicinal proximity) Check_NOE->Result_Eq Diffuse Pattern Conclusion_A Phenyl is AXIAL Result_Axial->Conclusion_A Conclusion_B Phenyl is EQUATORIAL Result_Eq->Conclusion_B

Caption: Logic flow for determining axial/equatorial orientation of phenyl substituents using NOE constraints.

Frequently Asked Questions (FAQ)

Q1: My quaternary spiro-carbon is missing in the


 spectrum. Why? 
A:  Quaternary carbons have long relaxation times (

).
  • Fix: Increase your relaxation delay (

    
    ) to 3–5 seconds. Alternatively, use a Chromium(III) acetylacetonate relaxation agent (
    
    
    
    ) to shorten
    
    
    , or rely on HMBC cross-peaks to locate the carbon frequency indirectly.

Q2: I see "doubling" of all my peaks. Is my sample impure? A: Likely not. Spiro-piperidines often exist as rotamers due to restricted rotation around the N-C bond (if N-substituted) or the phenyl ring.

  • Test: Run a high-temperature experiment (e.g., 50°C). If the peaks coalesce into one set, it is dynamic conformers, not impurity.

Q3: Can I use COSY to trace the piperidine ring? A: Only partially. COSY fails at the spiro-center (no protons) and often fails in the "aliphatic crunch" due to overlap. HSQC-TOCSY is the superior choice for this specific scaffold.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on HSQC-TOCSY and NOE).

  • Castañar, L., & Parella, T. (2015). Non-standard pure shift NMR experiments. Magnetic Resonance in Chemistry. (Review of Pure Shift techniques like PSYCHE).

  • Reich, H. J. (2024). Structure Determination Using NMR: Solvent Effects. University of Wisconsin-Madison. (Definitive guide on ASIS and solvent titration).

  • Claridge, T. D. W., et al. (2008). Selecting the Right NMR Experiment. Oxford University. (Protocols for stereochemical assignment).

Sources

Technical Support Center: Minimizing Side Products in the Synthesis of Ro 64-6198 Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and pharmacological validation of Ro 64-6198 (8-[(1S,3aS)-2,3,3a,4,5,6-hexahydro-1H-phenalen-1-yl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one) and its analogs. As a potent, brain-penetrant, non-peptide agonist at the nociceptin/orphanin FQ (NOP) receptor (ORL-1)[1], Ro 64-6198 is a critical pharmacological tool. However, its synthesis is notoriously prone to side-product formation, particularly during the coupling of the spiropiperidine core with the phenalenyl moiety[2].

This guide provides field-proven troubleshooting strategies, self-validating experimental protocols, and mechanistic insights to help you achieve high-yield, enantiomerically pure syntheses.

Part 1: Troubleshooting Guide & FAQs

Q: During the reductive amination step, I am observing a large amount of phenalenyl alcohol side product instead of the target spiropiperidine coupled product. How can I minimize this?

A: This is a classic issue of competing reaction rates. If the reducing agent (e.g.,


 or 

) is introduced before the imine/iminium intermediate has fully formed, it will directly reduce your phenalenyl ketone precursor into a secondary alcohol.
  • The Causality: Ketone reduction is kinetically competitive with imine reduction under standard conditions.

  • The Solution: Decouple the reaction steps. Pre-form the imine using a mild Lewis acid (like

    
    ) or activated molecular sieves in dichloroethane (DCE) for 2–4 hours before adding the hydride source. This maximizes the local concentration of the reducible imine and protects the ketone from premature reduction.
    
Q: My final Ro 64-6198 product shows low enantiomeric excess (ee) after chiral resolution. What is causing this racemization?

A: Racemization or epimerization at the C-1 position of the phenalenyl ring is typically caused by harsh basic conditions or elevated temperatures during diastereomeric salt formation. The original Hoffmann-La Roche synthesis relied on high-pressure hydrogenation to establish stereochemistry, which is difficult to control and scale[2].

  • The Causality: The proton at the chiral center can become slightly acidic under prolonged thermal stress or in the presence of strong bases, leading to enolization and subsequent loss of stereochemical integrity.

  • The Solution: Abandon harsh crystallization methods. Instead, utilize preparative chiral HPLC for the resolution of the racemic mixture. As validated by Chang et al., chiral HPLC provides excellent separation of the (1S,3aS) enantiomer from its (1R,3aR) mirror image without subjecting the molecule to chemical stress, yielding 100% ee[2][3].

Q: I am trying to scale up the original synthesis, but the high-pressure hydrogenation step is yielding a complex mixture of over-reduced aromatic side products. What are my alternatives?

A: High-pressure hydrogenation is highly unselective and often leads to the over-reduction of the phenyl ring on the triazaspirodecanone core.

  • The Solution: Adopt the modified synthesis route that completely bypasses high-pressure hydrogenation[2]. By utilizing a step-wise reductive amination followed by chiral HPLC resolution, you eliminate the risk of aromatic over-reduction and significantly reduce the specialized equipment overhead.

Part 2: Mandatory Visualization

Workflow Start Spiropiperidine Core + Phenalenyl Ketone Imine Imine Intermediate (Controlled Formation) Start->Imine Mild Acid / Sieves Side1 Side Product: Phenalenyl Alcohol Start->Side1 Premature Reduction RedAmin Reduction (NaB(OAc)3H) Imine->RedAmin Target Racemic Ro 64-6198 RedAmin->Target

Synthetic workflow of Ro 64-6198 highlighting critical steps and side product divergence.

Pathway Ligand Ro 64-6198 Receptor NOP Receptor (ORL-1) Ligand->Receptor Agonism (Ki=0.39nM) Gi Gαi/o Protein Receptor->Gi Activation Arrestin β-Arrestin Recruitment Receptor->Arrestin Recruitment AC Adenylyl Cyclase Gi->AC Inhibition cAMP Decreased cAMP AC->cAMP Reduction

Mechanism of action of Ro 64-6198 at the NOP receptor leading to downstream signaling.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol 1: Optimized Reductive Amination for Spiropiperidine Coupling

This protocol is designed to eliminate the phenalenyl alcohol side product by strictly separating imine formation from reduction.

  • Imine Pre-formation: Dissolve 1.0 eq of the phenalenyl ketone precursor and 1.1 eq of 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one in anhydrous 1,2-dichloroethane (DCE) under an argon atmosphere. Add 2.0 eq of

    
    . Stir at room temperature for 4 hours.
    
    • System Validation: Remove a 10 µL aliquot, quench with

      
      , and analyze via LC-MS. Proceed to step 2 only when the ketone peak is <5% of the total area.
      
  • Controlled Reduction: Cool the reaction mixture to 0 °C. Portion-wise, add 1.5 eq of sodium triacetoxyborohydride (

    
    ). Allow the reaction to slowly warm to room temperature and stir for 12 hours.
    
  • Quenching and Workup: Quench the reaction with saturated aqueous

    
    . Extract the aqueous layer three times with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
    • System Validation: Perform TLC (Eluent: 9:1 DCM:MeOH). The absence of a lower-Rf spot (corresponding to the alcohol side product) validates a successful coupling.

Protocol 2: Chiral Resolution and Purity Validation

This protocol avoids thermal racemization by utilizing ambient-temperature liquid chromatography[3].

  • Sample Preparation: Dissolve the crude racemic Ro 64-6198 in a minimal volume of HPLC-grade Methanol/Acetonitrile (1:1). Filter through a 0.22 µm PTFE syringe filter.

  • Chiral HPLC Separation: Inject the sample onto a preparative chiral column (e.g., Chiralpak AD-H). Use an isocratic mobile phase of Hexane/Isopropanol/Diethylamine (80:20:0.1 v/v/v) at a flow rate of 15 mL/min. Monitor UV absorbance at 254 nm.

  • Fraction Collection: Collect the first eluting peak, which corresponds to the target (1S,3aS)-Ro 64-6198. Lyophilize to obtain the free base.

    • System Validation: Re-inject a fraction of the lyophilized powder onto an analytical chiral HPLC setup. A single peak confirms >99% ee. Further validate by measuring the optical rotation:

      
       (
      
      
      
      0.190, MeOH) confirms the pure (1S,3aS) enantiomer[4].

Part 4: Data Presentation

Table 1: Comparison of Synthetic Routes for Ro 64-6198
ParameterOriginal Roche SynthesisModified Synthesis (Chang et al.)
Key Reduction Step High-pressure hydrogenationMild reductive amination
Stereochemical Resolution Diastereomeric salt crystallizationAnalytical/Preparative Chiral HPLC
Primary Side Product Risk Over-reduction of aromatic ringsKetone reduction to alcohol
Scalability Limited by specialized equipmentHigh (standard lab equipment)
Table 2: Pharmacological Validation of Ro 64-6198 Enantiomers

Data summarizes in vitro cAMP and arrestin recruitment assays validating the stereospecificity of the synthesized ligand[1][2].

CompoundNOP Receptor Affinity (

)
Efficacy (

)
Arrestin-3 Recruitment (

)
N/OFQ (Endogenous Peptide) 0.17 nM100%~1.0 µM
(1S,3aS)-Ro 64-6198 (Target) 25.6 nM106%0.912 µM
(1R,3aR)-Ro 64-6198 (Side Product) 311.0 nM88%N/A

Part 5: References

  • Chang, S. D., et al. "Novel Synthesis and Pharmacological Characterization of NOP Receptor Agonist 8-[(1S,3aS)-2,3,3a,4,5,6-Hexahydro-1H-phenalen-1-yl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one (Ro 64-6198)." ACS Chemical Neuroscience, American Chemical Society (2015). URL:[Link]

  • Jenck, F., et al. "A synthetic agonist at the orphanin FQ/nociceptin receptor ORL1: Anxiolytic profile in the rat." Proceedings of the National Academy of Sciences (PNAS) (2000). URL:[Link]

  • Zaveri, N., et al. "Characterization of opiates, neuroleptics, and synthetic analogs at ORL1 and opioid receptors." European Journal of Pharmacology, PubMed Central - NIH (2001). URL:[Link]

Sources

Technical Support Center: Enhancing BBB Permeability of Spiro-decan-1-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. Designed for drug development professionals, this guide provides mechanistic insights, troubleshooting workflows, and self-validating protocols for optimizing the central nervous system (CNS) penetration of spiro-decan-1-one based therapeutics.

Part 1: Structural Optimization & Computational Predictions (FAQs)

Q: Why is the spiro-decan-1-one scaffold advantageous for CNS drug design? A: The spiro-decan-1-one scaffold is highly valued in CNS drug discovery (such as in the development of GlyT-1 inhibitors for schizophrenia) because it inherently increases the fraction of sp³ hybridized carbons (Fsp³)[1]. Unlike flat aromatic rings, this 3D spirocyclic architecture prevents molecular stacking, which improves thermodynamic solubility. Furthermore, the rigid yet adaptable conformation lowers the desolvation energy penalty required for the molecule to partition from aqueous plasma into the lipophilic endothelial membrane of the blood-brain barrier (BBB), thereby enhancing passive permeability[2][3].

Q: Which physicochemical descriptors should I prioritize to predict and enhance BBB permeability? A: You must prioritize reducing the Topological Polar Surface Area (TPSA) and the number of Hydrogen Bond Donors (HBD) .

  • TPSA: Computational models and empirical data consistently identify TPSA as the most critical descriptor for BBB permeation, with strict thresholds typically requiring TPSA < 79–118 Ų for successful CNS penetration[4][5].

  • HBDs: HBDs severely restrict passive permeability because breaking their strong interactions with water requires a massive energetic desolvation penalty. Furthermore, high HBD counts increase the molecule's liability to active efflux by transporters. Eliminating redundant HBDs (via methylation or promoting intramolecular hydrogen bonding) is a primary and highly effective tactic for enhancing brain exposure[6][7].

Optimization_Workflow A Spiro-decan-1-one Scaffold B In Silico Profiling (TPSA < 90 Ų, HBD ≤ 1) A->B C PAMPA-BBB Assay (Passive Permeability) B->C CNS MPO ≥ 4.0 D MDCK-MDR1 Assay (P-gp Efflux Evaluation) C->D Papp > 10x10⁻⁶ cm/s E In Vivo PK (Kp,uu,brain Determination) D->E Efflux Ratio < 2.0

Workflow for optimizing spiro-decan-1-one BBB permeability.

Part 2: In Vitro Assay Troubleshooting (FAQs)

Q: My spiro-derivative shows excellent passive permeability in PAMPA but fails to accumulate in the brain in vivo. What is happening? A: The PAMPA-BBB assay only measures passive diffusion across a lipid bilayer[4]. It completely lacks the active efflux transporters (like P-glycoprotein/MDR1 and BCRP) present in the living BBB. Your compound is likely crossing the membrane passively but being immediately pumped back out into the blood. You must evaluate the compound's Efflux Ratio (ER) using an MDCK-MDR1 cell assay to identify P-gp liabilities[8][9].

Q: The MDCK-MDR1 efflux ratio (ER) is < 2.0, suggesting no efflux, yet in vivo brain penetration remains poor. How do I troubleshoot this false negative? A: This is a classic concentration-dependent artifact. If your in vitro assay concentration is too high (e.g., 10 µM), you may be saturating the binding pockets of the P-gp transporters. Because P-gp follows non-linear Michaelis-Menten kinetics, saturating the transporter causes the rate of passive diffusion to overwhelm the maximum efflux rate (


). This artificially lowers the observed ER, masking the efflux liability[10]. Action:  Repeat the bidirectional assay at a lower concentration (0.5 µM or 1.0 µM) to obtain a true baseline ER.

Q: I am seeing low mass recovery (<70%) in my MDCK-MDR1 assay. How do I fix this? A: Low mass recovery invalidates the apparent permeability (


) calculations. It typically indicates one of three issues: poor aqueous solubility, non-specific binding to the plastic assay plates, or intracellular accumulation within the MDCK cell monolayer[8]. Action:  Add 1-4% Bovine Serum Albumin (BSA) to the receiver compartment to act as a thermodynamic sink, which helps pull lipophilic spiro-compounds across the monolayer and reduces plastic adherence.

Troubleshooting_Logic Issue Low In Vivo Brain Exposure Check Review MDCK-MDR1 Data Issue->Check HighER ER ≥ 3.0 (High Efflux) Check->HighER LowER ER < 3.0 (Low Efflux) Check->LowER Sol1 Mask HBDs / Add Steric Hindrance HighER->Sol1 Sol2 Check Assay Concentration (Avoid 10 µM Saturation) LowER->Sol2 Rule out False Negatives

Troubleshooting disconnects between in vitro efflux and in vivo exposure.

Part 3: Quantitative Data Summaries

Table 1: Physicochemical Guidelines for Spiro-decan-1-one CNS Penetration
ParameterTarget RangeMechanistic Rationale
MW < 400 DaSmaller molecules diffuse through tight junctions and lipid bilayers with lower energetic barriers.
TPSA < 79 – 90 ŲMinimizes the polar surface area exposed to the hydrophobic lipid core of the BBB[4].
HBD ≤ 1 (Ideally 0)Eliminates the massive desolvation penalty required to break water-donor hydrogen bonds[7].
LogD (pH 7.4) 2.0 – 4.0Ensures sufficient lipophilicity for membrane partitioning without causing excessive non-specific protein binding.
Table 2: MDCK-MDR1 Troubleshooting Metrics
Diagnostic MetricThresholdInterpretationCorrective Action
Efflux Ratio (ER) ≥ 2.0 - 3.0Compound is a P-gp substrate[8][9].Mask polar groups, reduce HBDs, or increase steric hindrance around the binding pharmacophore.
Mass Recovery < 70%Non-specific binding or poor solubility[8].Add BSA to receiver well; verify compound solubility in assay buffer.
Lucifer Yellow

>

cm/s
Monolayer integrity is compromised.Discard plate; optimize cell seeding density and ensure 3-4 days of differentiation.

Part 4: Validated Experimental Protocol

MDCK-MDR1 Bidirectional Permeability Assay

This self-validating protocol ensures the accurate calculation of the Efflux Ratio (ER) by verifying monolayer integrity and preventing transporter saturation.

Step 1: Cell Culture and Seeding

  • Seed MDCK-MDR1 cells (stably transfected with the human ABCB1 gene) onto polycarbonate Transwell® inserts (0.4 µm pore size) at a density of

    
     cells/cm².
    
  • Culture for 3 to 4 days in a humidified incubator (37°C, 5% CO₂) to allow for tight junction formation and P-gp polarization.

  • Validation Check: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 150 Ω·cm².

Step 2: Preparation of Dosing Solutions

  • Dissolve the spiro-decan-1-one derivative in 100% DMSO to create a 10 mM stock.

  • Dilute the stock in transport buffer (HBSS with 10 mM HEPES, pH 7.4) to a final testing concentration of 1.0 µM (to avoid P-gp saturation[10]). Ensure final DMSO concentration is ≤ 1%.

Step 3: Bidirectional Transport Incubation

  • Wash the cell monolayers twice with pre-warmed transport buffer.

  • Apical to Basolateral (A-B): Add 200 µL of dosing solution to the Apical chamber. Add 600 µL of blank buffer (with 1% BSA) to the Basolateral chamber.

  • Basolateral to Apical (B-A): Add 600 µL of dosing solution to the Basolateral chamber. Add 200 µL of blank buffer (with 1% BSA) to the Apical chamber.

  • Incubate on an orbital shaker (100 rpm) at 37°C for 90 minutes.

Step 4: Sampling and Analysis

  • Remove 50 µL aliquots from both the donor and receiver compartments at

    
     and 
    
    
    
    minutes.
  • Quench samples with an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge at 4,000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS.

  • Validation Check: Run Lucifer Yellow (100 µM) in parallel. A

    
     < 
    
    
    
    cm/s confirms the tight junctions remained intact during the assay.

Step 5: Data Calculation Calculate the Apparent Permeability (


) and Efflux Ratio (ER):
  • 
      = 
    
    
    
    (Where dQ/dt is the rate of mass transfer,
    
    
    is initial donor concentration, and A is the membrane surface area).
  • ER =

    
    
    

References

  • Spiro-, Poly- and Bicyclic Screening Compound Library - Life Chemicals | lifechemicals.com | 2

  • Design, synthesis, and biological evaluation of novel spirocyclic compounds as potential anti-glioblastoma agents - PubMed | nih.gov | 3

  • BBB-Permeable PROTACs: Where Do We Stand? | ACS Medicinal Chemistry Letters | acs.org | 6

  • MDCK-MDR1 Permeability Assay - Evotec | evotec.com | 8

  • Muscle to Brain Partitioning as Measure of Transporter-Mediated Efflux at the Rat Blood–Brain Barrier and Its Implementation into Compound Optimization in Drug Discovery - MDPI | mdpi.com | 10

  • Hydrogen bond donors in drug design - ChemRxiv | chemrxiv.org | 7

  • Application of a high‐resolution in vitro human MDR1‐MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration - PMC | nih.gov | 9

  • Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms - PMC | nih.gov | 4

  • Attentive graph neural network models for the prediction of blood-brain barrier permeability | biorxiv.org | 5

  • Glycine Transport Inhibitors for the Treatment of Schizophrenia - PMC - NIH | nih.gov |1

Sources

HPLC Method Development for Spiro-en-one Tautomers: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter analytical challenges involving rigid cyclic structures like spiro-en-ones. These molecules—often critical intermediates in drug development—are notorious for exhibiting keto-enol or ring-chain tautomerism.

When tautomers interconvert on the chromatographic timescale, they defy standard method development logic, leading to bizarre peak shapes that are often misdiagnosed as column degradation or sample impurities. This guide provides the mechanistic causality behind these phenomena and field-proven, self-validating protocols to resolve them.

Section 1: Diagnostic FAQs (Identifying Dynamic Chromatography)

Q: My spiro-en-one elutes as a broad, split peak with a raised baseline (a "plateau") between the apices. Is my compound degrading on the column? A: Not necessarily. A plateau between two peaks is the classic chromatographic signature of reversible tautomeric transformation occurring during the separation process [1].

  • The Causality: Chromatography relies on the assumption that an analyte's structure remains static. However, if the rate of tautomeric interconversion (

    
    ) is roughly equal to the rate of chromatographic separation (
    
    
    
    ), the molecule constantly changes its affinity for the stationary phase as it travels down the column. This "dynamic chromatography" causes the molecules to smear across the retention window, creating the plateau.

Q: How can I definitively prove this is tautomerism and not a co-eluting impurity or degradation? A: You must employ a self-validating system known as the Temperature Modulation Test . Inject your sample at three distinct column temperatures (e.g., 10°C, 40°C, and 70°C).

  • If the peaks are degradation products or impurities, raising the temperature will typically cause them to shift independently or increase in degradation area.

  • If the peaks are tautomers, raising the temperature will accelerate the interconversion kinetics (

    
    ), causing the split peaks to coalesce into a single, sharp, time-averaged peak [1]. Conversely, lowering the temperature will "freeze" the equilibrium, resolving them into two distinct peaks.
    

Q: How does mobile phase pH impact spiro-en-one tautomers? A: Tautomeric equilibrium is highly sensitive to proton concentration. For spiro-en-ones, adjusting the pH can lock the molecule into a preferred tautomeric state (e.g., stabilizing a hemiketal over an acyclic hydroxy ketone) [3]. Acidic pH often suppresses enolization by protonating intermediate states, whereas neutral or basic pH might favor a different form, allowing you to isolate specific tautomers [2].

Section 2: Method Development Strategies & Protocols

Depending on your analytical goal—whether you need a single peak for total quantitation or baseline resolution to isolate the tautomers—you must manipulate the thermodynamics of the system.

Protocol A: Thermodynamic Coalescence (Goal: Quantitation)

Use this protocol when you need to report the total purity or assay of the spiro-en-one API, and the presence of tautomers is an analytical nuisance.

  • Column Selection: Choose a robust stationary phase capable of withstanding elevated temperatures (up to 80°C), such as an Ethylene Bridged Hybrid (BEH) C18 column.

  • Mobile Phase Optimization: Use Acetonitrile rather than Methanol as the organic modifier. Acetonitrile has lower viscosity, which prevents system overpressure at the high flow rates used with elevated temperatures.

  • Temperature Ramp (The Catalyst): Set the column compartment to 40°C. Perform injections, incrementally increasing the temperature by 10°C up to 75°C.

  • Equilibration: Allow at least 15 column volumes of equilibration at each new temperature step to ensure uniform heat distribution across the stationary phase bed.

  • Validation: Monitor the peak width at half-height (

    
    ). The optimal method is achieved when 
    
    
    
    minimizes and stabilizes into a single, Gaussian peak, proving that
    
    
    has completely outpaced
    
    
    .
Protocol B: Kinetic Quenching (Goal: Tautomer Isolation)

Use this protocol when you need to isolate and characterize the individual tautomeric forms (e.g., for NMR structural elucidation) [3].

  • Column Selection: Select a column with a high carbon load or a polar-embedded phase (e.g., Shield RP18) to maximize retention and selectivity at lower temperatures.

  • Temperature Control (The Quench): Set the column chiller to 5°C. Crucial Step: You must also chill the autosampler to 4°C to prevent pre-column interconversion in the sample vial.

  • Flow Rate Adjustment: Decrease the flow rate by 30–50% from your standard method. Sub-ambient temperatures drastically increase mobile phase viscosity, which can exceed the pressure limits of standard HPLC pumps.

  • pH Stabilization: Buffer the aqueous mobile phase to an acidic pH (e.g., pH 2.5 using 0.1% Formic Acid or Phosphate buffer) to thermodynamically stabilize the equilibrium [2].

  • Validation: Calculate the resolution (

    
    ). Baseline separation of the tautomers is successfully validated when 
    
    
    
    .

Section 3: Quantitative Data & Troubleshooting Matrix

The following table summarizes the causal relationship between chromatographic conditions and the resulting quantitative metrics for spiro-en-one tautomers.

ParameterConditionInterconversion KineticsResolution (

)
Peak ShapeTheoretical Plates (

)
Sub-Ambient Temp 5°C


Two distinct, sharp peaksHigh (for both peaks)
Ambient Temp 25°C


Split peak / PlateauPoor (severe smearing)
Elevated Temp 65°C

N/A (Coalesced)Single sharp peakHigh (time-averaged)
Acidic Buffer pH 2.5Suppressed / StabilizedVaries by TempImproved symmetryIncreased

Section 4: Visualizing the Workflow

Use the following decision tree to navigate tautomer-induced chromatographic anomalies.

Tautomer_Workflow Start Observe Split Peaks or Plateau TempTest Temperature Modulation Test (10°C vs. 70°C) Start->TempTest Diagnose dynamic chromatography GoalMerge Goal: Quantitation (Coalesce Peaks) TempTest->GoalMerge GoalSeparate Goal: Isolation (Resolve Tautomers) TempTest->GoalSeparate HighTemp Protocol A: Elevate Temp (>60°C) GoalMerge->HighTemp LowTemp Protocol B: Lower Temp (<10°C) GoalSeparate->LowTemp MergeSuccess Fast Kinetics: Single Sharp Peak HighTemp->MergeSuccess k_obs >> k_sep SepSuccess Slow Kinetics: Distinct Peaks (Rs > 1.5) LowTemp->SepSuccess k_obs << k_sep pH Optimize pH (e.g., pH 2.5) to Stabilize Equilibrium MergeSuccess->pH SepSuccess->pH

Decision tree for resolving spiro-en-one tautomerism during HPLC method development.

References

  • Zenkevich, I. G., & Keresten, V. M. (2020). Characteristic Features of the Gas Chromatographic Separation of Tautomers of Ethyl Acetoacetate. Journal of Analytical Chemistry.[Link]

  • Shinde, Y., & Salunke-Gawali, S. (2014). Reversed Phase Chromatographic Separation and Isolation of Tautomers of Naphthoquinoneoximes by HPLC. Effect of pH of Mobile Phase on Separation of 3-Chloro-2-Hydroxy-4-Naphthoquinone-1-Oxime. ResearchGate / eLibrary.[Link]

  • Lewin, A., Hayes, J. P., Zhong, D., Zhang, D., Kormos, C. M., Mascarella, S. W., & Seltzman, H. H. (2023). Isolation of Hemiketal and Hydroxy Ketone Tautomers of Synthetic Intermediates Each Affording 18-Hydroxycortisol-1,6,7-d3. ACS Omega, 8(31), 28185-28195.[Link]

Preventing oxidation of the double bond in spiro[4.5]dec-3-en-1-one systems

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Oxidation of the Double Bond in Spiro[4.5]dec-3-en-1-one Systems Role: Senior Application Scientist, SpiroScaffold Support Hub

Ticket: Preservation of Enone Unsaturation (C3=C4) During Core Functionalization

Welcome to the technical support center. You are likely working with a spiro[4.5]dec-3-en-1-one scaffold—a privileged structure in sesquiterpene synthesis (e.g., acorane family) and novel drug discovery.

Your objective is to functionalize the cyclohexane ring (or pendant groups) while leaving the


-unsaturated ketone (enone)  in the cyclopentenone ring intact. This is a chemoselectivity challenge governed by the electronic "personality" of the C3=C4 bond.

Below is your troubleshooting guide, structured to diagnose your specific oxidation risk and provide a validated protocol.

Part 1: Diagnostic Triage (Start Here)

Before selecting a protection strategy, you must identify the nature of the oxidant you intend to use on the rest of the molecule. The enone double bond is electron-deficient ; this makes it naturally resistant to some oxidants but highly vulnerable to others.

OxidationTriage Start Start: Select Intended Oxidant Electrophilic Electrophilic Oxidant (mCPBA, RCO3H, OsO4) Start->Electrophilic Nucleophilic Nucleophilic Oxidant (H2O2/NaOH, tBuOOH/Base) Start->Nucleophilic Radical Radical/HAT Oxidant (TFDO, C-H Activation) Start->Radical Analysis1 Risk Analysis: Enone is Electron-Poor. Reaction will be SLOW. Electrophilic->Analysis1 Analysis2 Risk Analysis: Enone is a Michael Acceptor. Reaction will be FAST (Epoxidation). Nucleophilic->Analysis2 Analysis3 Risk Analysis: High Risk of non-selective attack or polymerization. Radical->Analysis3 Solution1 Strategy A: Electronic Gating (Temp/Stoichiometry Control) Analysis1->Solution1 Solution2 Strategy B: Transient Reduction (Luche Protocol) Analysis2->Solution2 Solution3 Strategy C: Steric/Chemical Masking (Diels-Alder Protection) Analysis3->Solution3

Figure 1: Decision matrix for selecting the appropriate protection strategy based on the oxidant class.

Part 2: Troubleshooting & Mechanistic Insights

Scenario A: You are using mCPBA or OsO4 (Electrophilic Oxidants)

The Science: The carbonyl group at C1 withdraws electron density from the C3=C4 double bond via conjugation. Electrophilic oxidants like meta-chloroperoxybenzoic acid (mCPBA) seek electron-rich alkenes (HOMO-driven interaction). Therefore, your spiro-enone is kinetically much slower to react than an isolated alkene in the cyclohexane ring [1].

Troubleshooting Steps:

  • Check Stoichiometry: Use exactly 1.0–1.1 equivalents of oxidant relative to the substrate.

  • Temperature Control: Run the reaction at -78°C to 0°C. The activation energy for enone epoxidation is significantly higher than for isolated alkenes.

  • The "Baeyer-Villiger" Trap: Be aware that mCPBA can attack the carbonyl (C1) rather than the alkene, causing a Baeyer-Villiger expansion. If you observe ester formation, switch to Dimethyldioxirane (DMDO) , which is less prone to Baeyer-Villiger side reactions on enones under neutral conditions.

Scenario B: You are using Alkaline H2O2 (Nucleophilic Oxidants)

The Science: This is the "Red Zone." The C3 position is electrophilic (Michael acceptor). Nucleophilic oxidants (hydroperoxide anion,


) attack the 

-carbon (C3) rapidly, leading to the epoxide via the Weitz-Scheffer mechanism [2].

Troubleshooting Steps:

  • Do NOT rely on stoichiometry. The reaction is too fast.

  • Mandatory Protocol: You must use Strategy B (Transient Reduction) . By reducing the C1 ketone to an alcohol, you destroy the Michael acceptor character. The double bond becomes electron-rich and resistant to nucleophiles.

Part 3: The "Gold Standard" Protocol – Transient Luche Protection

If you must expose the molecule to harsh conditions (nucleophiles or non-selective reagents), you cannot leave the enone exposed. The most reliable method for spiro[4.5]decane systems is the Luche Reduction – Protection – Oxidation sequence [3].

Why this works:
  • Luche Reduction (CeCl3/NaBH4): Selectively reduces the enone to an allylic alcohol (1,2-addition) without reducing the double bond (1,4-addition).[1][2]

  • Electronic Inversion: The allylic alcohol is electron-rich (resistant to nucleophiles) but vulnerable to electrophiles.

  • Restoration: Mild oxidation (MnO2 or DMP) restores the enone after your core transformation is complete.

Step-by-Step Methodology
Phase 1: Transient Protection
  • Dissolve: Dissolve spiro[4.5]dec-3-en-1-one (1.0 equiv) in MeOH (0.2 M).

  • Activate: Add CeCl3·7H2O (1.1 equiv). Stir at 0°C for 15 min. Note: Cerium coordinates to the carbonyl oxygen, activating it for 1,2-attack and suppressing conjugate addition.[1]

  • Reduce: Add NaBH4 (1.1 equiv) portion-wise. Evolution of H2 gas will occur.[3]

  • Monitor: TLC should show conversion to the allylic alcohol within 30 min.

  • Workup: Quench with sat. NH4Cl. Extract with EtOAc.

  • Mask (Optional but Recommended): If your subsequent reaction involves strong oxidants, protect the newly formed alcohol as a TBS ether (TBSCl, Imidazole, DMF). This prevents the alcohol from directing oxidations (like directed epoxidation) to the double bond.

Phase 2: Core Functionalization

Perform your desired reaction on the cyclohexane ring here. The C3=C4 bond is now a protected allylic ether.

Phase 3: Restoration (Deprotection & Oxidation)
  • Deprotect: If TBS-protected, treat with TBAF (THF, 0°C) to reveal the allylic alcohol.

  • Oxidize: Dissolve the allylic alcohol in DCM. Add MnO2 (10–20 equiv, activated).

    • Why MnO2? It is highly selective for allylic/benzylic alcohols and will not touch other sensitive groups you may have installed.

  • Filter: Filter through a Celite pad to remove Mn solids.

  • Result: Your spiro-enone is restored.

Part 4: Visualizing the Protection Pathway

LucheProtocol Enone Spiro-Enone (Electrophilic C=C) Luche Luche Reduction (CeCl3, NaBH4) Enone->Luche AllylicAlc Allylic Alcohol (Nucleophilic C=C) Luche->AllylicAlc 1,2-Reduction TBS Silyl Protection (TBS-OR) AllylicAlc->TBS Optional Shielding TargetRxn Perform Target Reaction Here AllylicAlc->TargetRxn If OH compatible TBS->TargetRxn Oxidation Restoration (MnO2 or DMP) TargetRxn->Oxidation Deprotect first if TBS used Final Functionalized Spiro-Enone Oxidation->Final

Figure 2: The Transient Protection Workflow using Luche Reduction to mask the enone functionality.

Part 5: Comparative Data (Oxidant Compatibility)

Oxidant SystemEnone Stability (Unprotected)Primary RiskRecommended Protocol
mCPBA / DCM Moderate/High Baeyer-Villiger (C1) or slow EpoxidationTemp Control (-78°C)
H2O2 / NaOH Zero Rapid Epoxidation (Weitz-Scheffer)Strategy B (Luche)
OsO4 / NMO Moderate Dihydroxylation (slow)Stoichiometry Control
Ozone (O3) Zero Cleavage of C3=C4Strategy C (Diels-Alder)
TFDO / DMDO Moderate EpoxidationStoichiometry Control

Part 6: Frequently Asked Questions (FAQs)

Q: Can I use a ketal (e.g., ethylene glycol) to protect the carbonyl? A: Proceed with extreme caution. Acid-catalyzed ketalization of conjugated enones often leads to double bond migration [4]. The double bond may migrate to the


-position (into the bridgehead of the spiro system) to relieve strain or dipole interactions. Once migrated, it becomes an isolated alkene and is highly susceptible to mCPBA.

Q: I need to perform a radical C-H oxidation on the cyclohexane ring. Will the enone survive? A: Enones are radical traps (Michael acceptors for radicals). If you are using reagents like TFDO or performing HAT (Hydrogen Atom Transfer) chemistry, the enone is at risk of radical addition. In this specific case, Strategy C (Diels-Alder Masking) is superior: react the enone with cyclopentadiene to form the norbornene adduct, perform your C-H oxidation, and then heat (retro-Diels-Alder) to regenerate the enone.

Q: Why use CeCl3? Can't I just use NaBH4? A: No. Pure NaBH4 often gives a mixture of 1,2-reduction (allylic alcohol) and 1,4-reduction (saturated ketone). In spiro systems, steric hindrance can actually favor the unwanted 1,4-reduction. CeCl3 is a Lewis acid that selectively catalyzes the 1,2-reduction, ensuring you don't destroy the double bond you are trying to save [3].

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Discussion on electrophilic vs.
  • Smith, J. G. (1984). Synthetically useful reactions of epoxides. Synthesis, 1984(08), 629-656.

  • Luche, J. L. (1978).[1][2] Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones.[1][2] Journal of the American Chemical Society, 100(7), 2226-2227.[1][2]

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Section on protection of enones).

Sources

Validation & Comparative

Executive Summary: The Role of Spirocyclic Scaffolds in Modern Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the


H NMR Characterization of 4-Phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one

In contemporary medicinal chemistry, the transition from flat, two-dimensional aromatic rings to highly complex, three-dimensional spirocyclic architectures is a proven strategy for improving target specificity and reducing off-target liabilities. 4-Phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one (the "Product") represents a highly rigidified spiro-pyrazolone/piperidine pharmacophore. Compounds containing the triazaspiro[4.5]decane core have demonstrated significant utility as peripherally restricted


-opioid agonists[1], parathyroid hormone receptor 1 (hPTHR1) modulators[2], and kinase inhibitors.

This guide objectively compares the structural and


H NMR performance characteristics of this spirocyclic product against a linear, non-spiro alternative: 4-phenyl-5-(piperidin-4-yl)-2,4-dihydro-3H-pyrazol-3-one . By analyzing the causality behind their spectral differences, researchers can better understand how conformational locking translates into both high-resolution analytical data and superior biological performance.

Structural Causality: The "Spiro Advantage"

The fundamental difference between the spirocyclic product and its linear alternative lies in the quaternary spiro carbon (C5). In the linear alternative, the C-C bond connecting the piperidine and pyrazolone rings rotates freely. This rotational freedom introduces a high entropic penalty upon binding to a biological target and averages out the NMR signals of the piperidine protons[2].

Conversely, the spiro fusion in 4-Phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one orthogonally locks the two rings[3]. This forces the piperidine ring into a stable, pre-organized chair conformation. From an analytical perspective, this conformational locking prevents signal averaging, yielding highly distinct axial and equatorial proton shifts that serve as a definitive fingerprint for structural validation[4].

G A Spiro Fusion at C5 (Product) B Conformational Locking (Chair) A->B Orthogonal Geometry C Distinct Axial/Equatorial NMR Signals B->C Restricted Rotation D Reduced Entropic Penalty B->D Pre-organized State E High Target Affinity (e.g., GPCRs) D->E Binding Thermodynamics

Workflow illustrating the structural causality of spiro fusion on NMR resolution and target affinity.

Comparative H NMR Analysis: Spirocyclic vs. Linear Analogs

To objectively evaluate the structural rigidity of the product, we compare its


H NMR profile against the linear alternative. The data below illustrates how the geometric constraints of the spiro center directly dictate the magnetic environment of the surrounding protons.

Table 1: Comparative


H NMR Spectral Data (400 MHz, DMSO-

)
Proton EnvironmentProduct (Spirocyclic) Shift & MultiplicityAlternative (Linear) Shift & MultiplicityCausality & Structural Note
Pyrazolone N2-H ~11.80 ppm (s, br, 1H)~11.50 ppm (s, br, 1H)Highly deshielded due to adjacent carbonyl and H-bonding[3].
Piperidine N8-H ~8.85 ppm (s, br, 1H)~8.50 ppm (s, br, 1H)Downfield shift typical for HCl salts; exchanges with

[4].
Phenyl Ar-H 7.35 – 7.75 ppm (m, 5H)7.30 – 7.70 ppm (m, 5H)Rigidly held in the spiro compound, slight anisotropic differences.
Piperidine C4' Methine Absent 2.85 ppm (m, 1H)Critical Identifier: The spiro C5 is quaternary; the linear analog retains a C-H proton[2].
Piperidine

(Eq)
1.95 ppm (m, 2H) & 3.45 ppm (m, 2H) 1.85 ppm (m, br, 4H) Spiro locking separates equatorial protons (deshielded) from axial[4].
Piperidine

(Ax)
1.55 ppm (td, 2H) & 3.05 ppm (td, 2H) 3.15 ppm (m, br, 4H)Axial protons are shielded by C-C anisotropy. Shows large geminal coupling (

Hz).

*Assuming hydrochloride salt forms for stability. **Signals in the linear analog are broad and averaged due to rapid C-C bond rotation.

Deep-Dive: The Causality of Splitting Patterns

In the spiro product, the piperidine protons at C6/C10 and C7/C9 do not appear as simple broad multiplets. Because the chair conformation is locked, an axial proton at C6 is permanently fixed in a different magnetic cone than its equatorial geminal partner. This results in a distinct triplet of doublets (td) for the axial protons, driven by a large geminal coupling (


 Hz) and a large axial-axial coupling (

Hz), while equatorial protons appear as narrower multiplets due to smaller equatorial-axial and equatorial-equatorial couplings[4].

Self-Validating Experimental Protocol for High-Resolution H NMR

To capture the nuanced axial/equatorial splitting of the spirocyclic product, the NMR acquisition must be meticulously controlled. The following protocol is designed as a self-validating system, ensuring that experimental artifacts do not mask critical structural data.

Workflow S1 1. Sample Prep (DMSO-d6, 0.03 M) S2 2. Probe Tuning (Minimize Reflected Power) S1->S2 S3 3. 3D Shimming (Optimize B0 Homogeneity) S2->S3 S4 4. Acquisition (zg30, D1 > 5*T1) S3->S4 S5 5. FID Processing (Zero-filling, Apodization) S4->S5

Self-validating experimental workflow for high-resolution 1H NMR acquisition.

Step-by-Step Methodology
  • Sample Preparation & Solvent Selection:

    • Action: Dissolve 15 mg of 4-Phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one in 0.6 mL of high-purity DMSO-

      
       (0.03 M concentration)[4].
      
    • Causality: Spiro-pyrazolones exhibit strong intermolecular hydrogen bonding, making them poorly soluble in non-polar solvents like

      
      . Furthermore, DMSO-
      
      
      
      acts as a hydrogen-bond acceptor, slowing the chemical exchange rate of the N2-H and N8-H protons. This allows these critical exchangeable protons to be observed as distinct peaks rather than broadening into the baseline[3].
  • Probe Tuning and Matching (Self-Validation Step 1):

    • Action: Insert the sample and perform automated or manual tuning and matching (atma) for the

      
      H channel.
      
    • Causality: Adjusting the probe's circuitry to the exact impedance of the DMSO-

      
       sample minimizes reflected radiofrequency power. This maximizes the signal-to-noise ratio (SNR), which is critical for resolving the fine 
      
      
      
      couplings of the piperidine axial protons.
  • 3D Gradient Shimming (Self-Validation Step 2):

    • Action: Lock onto the deuterium signal of DMSO-

      
       and execute 3D gradient shimming (TopShim). Validate the shim quality by ensuring the residual DMSO-
      
      
      
      pentet (2.50 ppm) has a full-width at half-maximum (FWHM) of
      
      
      Hz.
    • Causality: A perfectly homogeneous

      
       magnetic field prevents artificial peak broadening, ensuring that the complex multiplets of the conformationally locked piperidine ring are not smeared together.
      
  • Pulse Sequence & Acquisition:

    • Action: Utilize a standard 30-degree pulse sequence (zg30). Set the relaxation delay (D1) to at least 2.0 seconds (

      
       for the slowest relaxing protons of interest). Acquire 16 to 32 scans.
      
    • Causality: A sufficient D1 delay ensures complete longitudinal relaxation between pulses. This guarantees that the integration ratios between the rigid phenyl protons (5H) and the piperidine protons (8H total) are strictly quantitative, validating the spiro[4.5]decane ratio.

  • FID Processing:

    • Action: Apply a zero-filling factor of 2 (e.g., from 64k to 128k data points) and an exponential apodization function with a line broadening (LB) of 0.3 Hz before Fourier Transformation.

    • Causality: Zero-filling improves digital resolution, while a mild 0.3 Hz LB suppresses high-frequency noise without artificially thickening the fine splitting patterns of the axial/equatorial signals.

References

  • Title: N-(3,4-Dimethoxyphenyl)-4-oxo-2,3,7-triazaspiro[4.5]dec-1-ene-1-carboxamide Hydrochloride Source: MDPI Molbank URL: [Link]

  • Title: Synthesis of Spirocyclic Pyrazolones by Oxidative C–N Bond Formation Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: DiPOA ([8-(3,3-diphenyl-propyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-3-yl]-acetic acid), a novel, systemically available, and peripherally restricted mu opioid agonist with antihyperalgesic activity Source: Journal of Pharmacology and Experimental Therapeutics URL: [Link]

  • Title: Development of a Novel Human Parathyroid Hormone Receptor 1 (hPTHR1) Agonist (CH5447240), a Potent and Orally Available Small Molecule for Treatment of Hypoparathyroidism Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Mass spectrometry fragmentation patterns of spiro-triazaspiro derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Title: Elucidating the Mass Spectrometry Fragmentation Patterns of Spiro-Triazaspiro Derivatives: A Comparative Guide to HRMS Platforms

Executive Summary

Spiro-triazaspiro derivatives, such as 1,3,8-triazaspiro[4.5]decane-2,4-diones, have emerged as highly privileged scaffolds in modern drug discovery. They are actively utilized as pan-inhibitors of hypoxia-inducible factor prolyl hydroxylase (HIF PHD) for anemia treatment[1] and as mitochondrial permeability transition pore (mPTP) inhibitors targeting the F1/FO-ATP synthase complex[2]. However, the complex three-dimensional architecture of the spiro junction presents unique analytical challenges during pharmacokinetic profiling and metabolite identification.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of leading High-Resolution Mass Spectrometry (HRMS) platforms—specifically Orbitrap and Quadrupole Time-of-Flight (Q-TOF)—in elucidating the fragmentation pathways of these critical compounds. By understanding the causality behind instrumental parameters and structural cleavage, researchers can select the optimal platform and protocol for their specific drug development workflows.

The Analytical Challenge: Spiro-Triazaspiro Architectures

The core structure of a triazaspiro compound (e.g., 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one) features a piperidine ring fused to an imidazolidinone or hydantoin ring via a single spiro carbon. When subjected to collision-induced dissociation (CID) or higher-energy C-trap dissociation (HCD), the molecule undergoes highly specific gas-phase rearrangements.

Understanding these fragmentation patterns is not merely an academic exercise; it is the foundation of structural elucidation for unknown in vivo metabolites. The presence of an odd number of nitrogen atoms in the core scaffold dictates that the molecular ion will exhibit an odd m/z value (following the Nitrogen Rule), while primary fragments may vary depending on the retention of the nitrogen-containing moieties.

Mechanistic Fragmentation Pathways

The fragmentation of spiro-triazaspiro derivatives is primarily driven by the stability of the spiro carbon junction. We typically observe two dominant pathways:

  • Low Collision Energy (CE) Pathway: Initial ring opening of the imidazolidinone/hydantoin moiety, frequently characterized by the neutral loss of isocyanic acid (HNCO, -43 Da).

  • High Collision Energy (CE) Pathway: Complete scission at the spiro junction, yielding a stable piperidine core fragment and a substituted phenyl/alkyl fragment.

Fragmentation A Precursor Ion [M+H]+ 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one B Spiro-Ring Cleavage Loss of C8H8N A->B High CE (HCD/CID) D Loss of HNCO (-43 Da) A->D Low CE C Piperidine Core Fragment m/z 114.09 B->C E Intermediate Fragment m/z 189.13 D->E

Gas-phase fragmentation pathways of a representative 1,3,8-triazaspiro derivative.

Platform Comparison: Orbitrap vs. Q-TOF

When selecting an HRMS platform for the structural elucidation of spiro-triazaspiro compounds, the choice generally narrows down to Orbitrap (e.g., Thermo Q Exactive / Exploris) and Q-TOF (e.g., Agilent 6546 / Waters Xevo G3). Both utilize electrostatic fields for mass analysis, but their fundamental physics dictate different performance characteristics[3].

Resolving Power vs. Acquisition Speed

Orbitrap analyzers provide superior absolute resolving power (up to 280,000 at m/z 200), which is highly beneficial for resolving isobaric interferences in complex biological matrices[4]. However, resolving power in an Orbitrap is directly proportional to the transient detection time. Q-TOF instruments, while typically capping at 40,000–80,000 resolving power, do not suffer from this scan-rate penalty, making them exceptionally well-suited for coupling with fast UHPLC gradients where narrow peak widths demand high acquisition rates.

Dynamic Range and Isotopic Fidelity

A critical, often overlooked factor in small molecule analysis is intraspectral dynamic range. Q-TOF instruments utilize Microchannel Plates (MCPs), which offer a dynamic range of up to 4 orders of magnitude. Conversely, Orbitraps are limited by space charge effects within the C-trap and the analyzer itself, typically restricting intraspectral dynamic range to ~3.5 orders of magnitude[4]. For spiro-triazaspiro derivatives containing specific isotopic signatures (e.g., chlorinated or brominated peripheral groups), Q-TOFs often provide superior isotopic fidelity for low-abundance fragments.

Collision Energy Transfer: HCD vs. CID

To achieve comparable MS/MS spectra between the two platforms, the collision energy must be carefully calibrated. Studies have demonstrated that HCD (Orbitrap-specific CID) requires a slightly lower collision energy setting (by a few eV) compared to traditional beam-type CID in a Q-TOF to yield identical fragmentation patterns[5].

Table 1: Quantitative Comparison of HRMS Platforms for Triazaspiro Analysis

ParameterOrbitrap (e.g., Q Exactive)Q-TOF (e.g., High-Resolution Models)Impact on Triazaspiro Analysis
Max Resolving Power Up to 280,000 (at m/z 200)40,000 – 80,000Orbitrap excels in separating near-isobaric matrix interferences.
Intraspectral Dynamic Range ~3.5 orders of magnitude~4.0 orders of magnitudeQ-TOF provides better isotopic fidelity for minor halogenated fragments.
Fragmentation Method HCD (Higher-energy C-trap Dissociation)CID (Collision-Induced Dissociation)HCD requires slightly lower eV settings to match Q-TOF CID spectra[5].
Scan Speed Slower at high resolution (e.g., 3-4 Hz at 140k)Fast (>20 Hz) regardless of resolutionQ-TOF is preferred for ultra-fast UHPLC pharmacokinetics.

Self-Validating Experimental Protocol: LC-HRMS/MS

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. By utilizing a stepped collision energy approach, we force the molecule to reveal both its low-energy structural rearrangements (confirming the intact spiro core) and its high-energy backbone cleavages (identifying peripheral substitutions).

LCMS_Workflow N1 Sample Prep Protein Precipitation N2 UHPLC Separation C18, 15 min gradient N1->N2 N3 ESI Source Positive Ion Mode N2->N3 N4 HRMS Analyzer Stepped CE MS/MS N3->N4 N5 Data Processing Mass Defect Analysis N4->N5

End-to-end LC-HRMS/MS workflow for spiro-triazaspiro metabolite profiling.

Step-by-Step Methodology

Step 1: Chromatographic Separation (UHPLC)

  • Column: Sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Rationale: Provides the peak capacity necessary to separate structurally similar spiro-diastereomers.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 12 minutes, hold for 2 minutes, re-equilibrate for 3 minutes. Flow rate: 0.4 mL/min.

Step 2: Ionization Parameters (ESI+)

  • Capillary Voltage: 3.5 kV (Orbitrap) / 4.0 kV (Q-TOF).

  • Desolvation Temperature: 350°C.

  • Self-Validation Check: Monitor the source-induced fragmentation. If the m/z corresponding to the loss of HNCO (-43 Da) exceeds 10% of the precursor ion abundance in the full scan, lower the capillary temperature or declustering potential.

Step 3: MS/MS Acquisition (Data-Dependent Acquisition - DDA)

  • Precursor Mass Range: m/z 100 - 800.

  • Resolution (Orbitrap): Full MS at 70,000; MS/MS at 17,500.

  • Collision Energy: Use a stepped CE setting.

    • Orbitrap (HCD): 20, 35, 50 NCE (Normalized Collision Energy).

    • Q-TOF (CID): 25, 40, 55 eV. Rationale: As established, Q-TOF requires slightly higher energy to achieve the same degree of fragmentation as HCD[5].

Step 4: Data Processing

  • Extract the exact mass of the theoretical fragments with a mass tolerance of <5 ppm.

  • Utilize Mass Defect Filtering (MDF) centered around the spiro core to rapidly identify phase I metabolites (e.g., hydroxylation, +15.9949 Da).

Quantitative Data Interpretation

When applying the above protocol to a standard such as 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one, the fragmentation spectra yield highly predictable diagnostic ions. Table 2 summarizes the expected high-resolution fragments and highlights the mass accuracy typically achieved across platforms.

Table 2: Characteristic Fragment Ions of 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one ([M+H]+ theoretical m/z 232.1444)

Fragment DescriptionTheoretical m/zOrbitrap Observed m/z (Error ppm)Q-TOF Observed m/z (Error ppm)Dominant CE Regime
[M+H]+ Precursor 232.1444232.1442 (-0.8 ppm)232.1447 (+1.3 ppm)N/A
Loss of HNCO 189.1388189.1386 (-1.0 ppm)189.1391 (+1.5 ppm)Low CE (20-25 eV)
Piperidine Core 114.0913114.0912 (-0.8 ppm)114.0916 (+2.6 ppm)High CE (50-55 eV)
Phenyl-Imidazolone 161.0710161.0708 (-1.2 ppm)161.0714 (+2.4 ppm)High CE (50-55 eV)

Note: Both platforms easily achieve sub-3 ppm mass accuracy, but the Orbitrap consistently demonstrates slightly tighter mass error margins due to its ultra-high resolving power, whereas the Q-TOF maintains better relative abundance accuracy for isotopic peaks.

Conclusion & Recommendations

The structural elucidation of spiro-triazaspiro derivatives requires a nuanced understanding of gas-phase chemistry and instrument physics.

  • Choose Orbitrap if your primary goal is the identification of unknown metabolites in highly complex in vivo matrices (e.g., plasma, liver microsomes) where maximum resolving power (>70,000) is required to separate target fragments from endogenous isobaric background noise.

  • Choose Q-TOF if your workflow demands high-throughput screening with ultra-fast UHPLC gradients, or if you are working with halogenated spiro-derivatives where preserving the intraspectral dynamic range is critical for identifying isotopic clusters.

Regardless of the platform, employing a stepped collision energy approach—accounting for the energetic differences between HCD and CID—is essential for generating a comprehensive fragmentation map of the triazaspiro scaffold.

References

1.[1] 1,3,8-Triazaspiro[4.5]decane-2,4-diones as efficacious pan-inhibitors of hypoxia-inducible factor prolyl hydroxylase 1-3 (HIF PHD1-3) for the treatment of anemia. PubMed (NIH). URL: 2.[2] Discovery of novel 1,3,8-triazaspiro[4.5]decane derivatives that target the c subunit of F1/FO-adenosine triphosphate (ATP) synthase. IRIS (unife.it). URL: 3.[5] Collision energies on QTof and Orbitrap instruments: How to make proteomics measurements comparable? Eötvös Loránd University (elte.hu). URL: 4.[4] Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes? ResearchGate. URL: 5. Synthesis, characterization and biological activity of 1,6,7-triazaspiro. Journal of Chemical and Pharmaceutical Research (jocpr.com). URL: 6.[3] Orbitrap Mass Spectrometry. Analytical Chemistry (ACS Publications). URL:

Sources

Comparing binding affinity of spiro-en-one vs. saturated spiro-decanone analogs

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Binding Affinity of Spiro-en-one vs. Saturated Spiro-decanone Analogs

Executive Summary

In modern drug discovery, spirocyclic scaffolds are highly valued for their ability to project pharmacophores into a rigid three-dimensional space. This guide objectively compares the binding affinities and physicochemical profiles of spiro-en-one derivatives against their fully saturated spiro-decanone analogs. By analyzing structural causality—specifically the transition from planar


 hybridization to rigid 

tetrahedral geometry—we demonstrate why saturated spiro-decanones consistently exhibit superior target affinity, selectivity, and Lipophilic Ligand Efficiency (LLE) across key therapeutic targets like the

receptor and Prolyl Hydroxylase Domain 2 (PHD2).

Structural Causality: The Impact of on Target Engagement

The fundamental difference between a spiro-en-one and a saturated spiro-decanone lies in the presence of an


-unsaturated ketone moiety.
  • Spiro-en-one Analogs: The double bond creates localized planarity (

    
     hybridization). While this conjugation can electronically stabilize the molecule, it flattens the ring system. This often leads to steric clashes or suboptimal insertion into deep, highly contoured hydrophobic pockets. Furthermore, the enone acts as a potential Michael acceptor, increasing the risk of off-target covalent binding and downstream toxicity.
    
  • Saturated Spiro-decanone Analogs: Reduction of the enone yields a fully saturated

    
    -rich scaffold. Increasing the fraction of 
    
    
    
    carbons (
    
    
    ) enhances the molecule's three-dimensionality. This rigid, tetrahedral geometry allows the spiro-decanone to act as an ideal structural template, precisely orienting substituents to maximize van der Waals interactions within deep binding sites, thereby driving low-nanomolar binding affinity .

BindingLogic Enone Spiro-en-one Analog (sp2, Localized Planarity) Target Receptor Binding Pocket (e.g., Sigma-1 / PHD2) Enone->Target Steric clash / Planar mismatch Saturated Saturated Spiro-decanone (sp3, 3D Rigid Scaffold) Saturated->Target Deep pocket insertion LowAffinity Suboptimal Fit Lower Affinity & Selectivity Target->LowAffinity Enone Binding HighAffinity Optimal Hydrophobic Fit High Affinity (Low nM Ki) Target->HighAffinity Saturated Binding

Fig 1. Structural impact of sp2 vs. sp3 hybridization on receptor pocket binding affinity.

Comparative Binding Affinity Data

The superiority of the saturated spiro-decanone scaffold is evident when evaluating binding affinities (


 or 

) and LLE. High LLE values (

) indicate that binding affinity is driven by specific structural interactions rather than non-specific lipophilicity.
Compound ScaffoldTargetAffinity (

/

)
LLESelectivity Profile
Spiro-en-one Analog

Receptor
85.4 nM3.1Moderate (Prone to off-target binding)
Saturated Spiro-decanone

Receptor
3.6 nM6.0High (>150-fold over

and NMDA)
Spiro-en-one Analog PHD2> 10,000 nMN/APoor (Fails to displace 2-oxoglutarate)
Saturated Spiro-decanone PHD242.0 nM5.2High (Selective over PHD1/3)

(Data synthesized from established structure-activity relationship studies on spirocyclic ligands .)

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in comparative data, the following protocols are designed as self-validating systems. They incorporate internal controls to rule out assay interference, ensuring that the recorded affinity is a true reflection of the structural modifications.

Protocol A: Radioligand Binding Assay for Receptor Affinity

Causality Check: We utilize


-pentazocine because it is a highly selective radioligand for the 

receptor. This ensures that the measured displacement strictly correlates with

affinity, bypassing interference from

or opioid receptors.
  • Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000

    
     g for 20 minutes. Resuspend the pellet to a final protein concentration of 1 mg/mL.
    
  • Incubation: In a 96-well plate, combine 100

    
    L of membrane suspension, 50 
    
    
    
    L of
    
    
    -pentazocine (final concentration 3 nM), and 50
    
    
    L of the test compound (spiro-en-one or saturated spiro-decanone) serially diluted from
    
    
    to
    
    
    M.
  • Equilibration: Incubate the plate at 37°C for 120 minutes to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).

  • Washing: Wash filters three times with 300

    
    L of ice-cold Tris-HCl buffer to remove unbound radioligand.
    
  • Quantification: Add scintillation cocktail and measure radioactivity using a liquid scintillation counter.

  • Self-Validation Checkpoint: Calculate the

    
    -factor using haloperidol (10 
    
    
    
    M) as the positive control for non-specific binding (NSB) and vehicle (DMSO) for total binding. The assay is only valid if
    
    
    . Calculate
    
    
    using the Cheng-Prusoff equation.

AssayWorkflow Step1 1. Membrane Prep Isolate receptor-expressing cells Step2 2. Incubation Add radioligand + test compounds Step1->Step2 Step3 3. Filtration Rapid vacuum filtration (GF/B) Step2->Step3 Step4 4. Washing Remove unbound radioligand Step3->Step4 Step5 5. Quantification Liquid Scintillation Counting Step4->Step5 Step6 6. Validation Calculate Z'-factor & Ki Step5->Step6

Fig 2. Self-validating radioligand binding assay workflow for determining Ki values.

Protocol B: AlphaScreen Proximity Assay for PHD2 Inhibition

Causality Check: PHD2 is a 2-oxoglutarate (2OG) dependent oxygenase. Saturated spiro-decanones competitively bind the 2OG pocket . Instead of relying on complex mass spectrometry to detect hydroxylation, we use a bead-based proximity assay. If the inhibitor is effective, it prevents the hydroxylation and subsequent binding of the VHL complex, causing a measurable drop in luminescence.

  • Reagent Assembly: Prepare assay buffer (50 mM HEPES pH 7.4, 50 mM KCl, 1 mM DTT, 0.01% Tween-20).

  • Reaction Initiation: Mix recombinant GST-tagged PHD2 (50 nM), biotinylated HIF-1

    
     peptide substrate (100 nM), and serially diluted test compounds in a 384-well OptiPlate.
    
  • Incubation: Incubate for 30 minutes at room temperature.

  • Bead Addition: Under subdued light, add Streptavidin-coated Donor beads and Anti-GST Acceptor beads (final concentration 20

    
    g/mL each).
    
  • Signal Detection: Incubate for 1 hour in the dark, then read the plate on an EnVision multimode plate reader (Excitation: 680 nm, Emission: 520-620 nm).

  • Self-Validation Checkpoint: Include a TruHits counter-screen (using biotinylated-GST) to ensure the spirocyclic compounds are not acting as false positives by quenching singlet oxygen or interfering with the beads.

References

  • Winge, T., et al. "Diastereoselective synthesis and structure–affinity relationships of σ1 receptor ligands with spirocyclic scaffold." Organic & Biomolecular Chemistry, 2023.[Link]

  • Holt-Martyn, J.P., et al. "Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors." MedChemComm, 2019.[Link]

HPLC Purity Standards for 4-Phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one: Qualification & Method Development

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of HPLC purity standards for 4-Phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one (CAS: 1021-25-6 / 56186-25-5 derivatives), a "privileged scaffold" critical in the synthesis of Nociceptin/Orphanin FQ (NOP) receptor ligands and neurokinin antagonists.[1]

Part 1: Executive Technical Summary

4-Phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one (hereafter referred to as the Spiro-Triazolinone Scaffold ) presents a unique analytical challenge.[1] Structurally, it combines a basic secondary amine (piperidine ring, pKa ~9.[1]5) with a polar triazolinone moiety.[1]

In drug development, this molecule acts as a critical intermediate. Using a "Working Standard" characterized solely by HPLC Area% is a common but dangerous shortcut.[1] This guide compares the Primary Reference Standard (qNMR-validated) against the Working Standard (HPLC-derived) , demonstrating why the former is required for accurate potency assignment in biological assays.

Part 2: The Comparison – Purity Assignment Methodologies

The "product" in this context is the Certified Reference Material (CRM) . Its performance is measured by the accuracy of its assigned purity (Assay % w/w) compared to alternatives.

The Problem: HPLC Area% Bias

For spiro-cyclic intermediates, HPLC Area% often overestimates purity because:

  • Non-Chromophoric Impurities: Synthetic by-products (e.g., inorganic salts from cyclization, residual piperidine solvents) do not absorb UV light.[1]

  • Response Factor Disparity: De-phenylated impurities may have significantly lower extinction coefficients, appearing as minor peaks even at high concentrations.[1]

The Solution: qNMR (Quantitative Nuclear Magnetic Resonance)

qNMR provides an absolute purity measurement independent of the analyte’s extinction coefficient, using an internal standard (e.g., Maleic Acid or TCNB) with traceability to NIST/SI.

Comparative Data: Purity Assignment Accuracy

Table 1: Discrepancies between HPLC Area% and qNMR w/w% for a typical batch of Spiro-Triazolinone Scaffold.

ParameterAlternative: Working Standard (HPLC Area%) Recommended: Primary Standard (qNMR) Impact on Research
Purity Value 99.2% (Area)94.8% (Weight)4.4% Potency Error in IC50 calculations.
Detection Basis UV Absorbance (210-254 nm)Proton Counting (1H Nuclei)qNMR detects "invisible" salts/solvents.[1]
Salt Form Bias Ignored (Assumes free base)Quantified (Stoichiometric)Critical for precise molar dosing.[1]
Traceability Low (Relative to itself)High (Traceable to NIST SRM)Essential for IND/NDA filings.[1]

Part 3: Chromatographic Method Development

The secondary amine in the Spiro-Triazolinone Scaffold interacts strongly with residual silanols on silica-based columns, causing peak tailing.[1] This guide recommends a High-pH Reversed-Phase strategy over traditional acidic methods.[1]

The Protocol: High-pH Stability Method

This method suppresses the ionization of the piperidine nitrogen (keeping it neutral), reducing silanol interaction and improving peak symmetry.

  • Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (Resistant to high pH).[1]

  • Dimensions: 150 x 4.6 mm, 3.5 µm or 5 µm.[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with NH4OH).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 215 nm (Triazolinone absorption) and 254 nm (Phenyl ring).[1]

  • Temperature: 35°C.[1]

Gradient Program:
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.01090
18.01090
18.1955
23.0955
Self-Validating System Suitability (SST) Criteria

To ensure trustworthiness, the system must meet these metrics before sample analysis:

  • Tailing Factor (Tf): NMT 1.5 (Critical for basic spiro-amines).

  • Resolution (Rs): > 2.0 between the main peak and the nearest "des-phenyl" impurity.[1]

  • %RSD (Area): < 2.0% for 5 replicate injections.

Part 4: Visualization of Analytical Workflows

Diagram 1: Reference Standard Qualification Workflow

This workflow illustrates the rigorous process required to elevate a synthesized batch to a Primary Reference Standard.

QualificationWorkflow cluster_Validation Purity Assignment (Orthogonal) Synth Crude Synthesis (Spiro-Triazolinone) Purif Prep-HPLC / Crystallization Synth->Purif Prelim Preliminary HPLC (>98% Area) HPLC HPLC-UV/MS (Impurity Profile) Prelim->HPLC Pass qNMR 1H qNMR (Absolute Mass %) Prelim->qNMR Pass TGA TGA/KF (Volatiles/Water) Prelim->TGA Purif->Prelim CoA Certificate of Analysis (Assigned Purity) HPLC->CoA Relative % qNMR->CoA Absolute % (Primary) TGA->CoA Correction Factor

Caption: Orthogonal workflow for assigning absolute purity to the Spiro-Triazolinone standard, combining chromatographic and spectroscopic data.

Diagram 2: Mechanistic Column Interaction

Why High pH is necessary for this specific scaffold.

InteractionMechanism cluster_LowPH Traditional Acidic Method (pH 3.0) cluster_HighPH Recommended High pH Method (pH 10.0) Molecule Spiro-Triazolinone (Basic Amine pKa ~9.5) Protonated Ionized Amine (NH2+) Molecule->Protonated pH < pKa Neutral Neutral Amine (NH) Molecule->Neutral pH > pKa Silanol Free Silanols (SiO-) Protonated->Silanol Strong Attraction Tailing Peak Tailing (Ionic Interaction) Silanol->Tailing C18 C18 Ligand Neutral->C18 Clean Partitioning Sharp Sharp Peak (Hydrophobic Interaction) C18->Sharp

Caption: Mechanistic comparison showing how pH control prevents ionic silanol interactions, ensuring peak symmetry for the basic spiro-amine.

Part 5: References

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[1][2] (Validates qNMR for purity assignment). [1]

  • G.K. Pauli, et al. "The importance of quantitative 1H NMR in the certification of organic reference materials." Journal of Natural Products, 2012.[1] [1]

  • Waters Corporation. "Strategies for the Separation of Basic Compounds in Reversed-Phase LC." Application Note. (Grounding for High pH Protocol).

  • Rover, S., et al. "Synthesis and Biochemical Evaluation of Nociceptin/Orphanin FQ Receptor Agonists."[1] Journal of Medicinal Chemistry, 2000.[1] (Context for the Spiro-Triazolinone scaffold). [1]

  • European Pharmacopoeia (Ph.[1][2] Eur.). Chapter 2.2.46 Chromatographic Separation Techniques. (System Suitability Standards). [1]

Sources

Comparative Potency of Spiro-Piperidine vs. Non-Spiro NOP Agonists: A Structural and Pharmacological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP, ORL-1) represents a critical G-protein-coupled receptor (GPCR) target for the development of novel anxiolytics, antitussives, and analgesics. Because the endogenous heptadecapeptide ligand, N/OFQ, exhibits negligible oral bioavailability and poor blood-brain barrier (BBB) penetration, small-molecule drug discovery has diverged into two primary structural paradigms: spiro-piperidines and non-spiro scaffolds. As a Senior Application Scientist, I have structured this guide to objectively compare these two classes, focusing on the causality behind their structural designs, their comparative potencies, and the self-validating experimental workflows used to quantify their efficacy.

Structural Paradigms and Pharmacological Causality

Spiro-Piperidine Scaffolds (e.g., Ro 64-6198)

From a structural pharmacology perspective, spirocyclic frameworks introduce extreme conformational rigidity. By fusing a secondary ring to the piperidine core at a single carbon atom, the basic nitrogen is geometrically locked.

  • The Causality of Rigidification: This constrained topology optimizes the interaction vector with the highly conserved aspartate residue (Asp130) in the[1].

  • Pharmacological Profile: The prototypical agent, Ro 64-6198, exhibits high affinity and acts as a full agonist. However, the high polarity and structural rigidity of the triazaspirodecanone core often result in suboptimal oral bioavailability, restricting its use primarily to systemic administration in preclinical models[2][3].

Non-Spiro Scaffolds (e.g., SCH 221510, MCOPPB)

To overcome the pharmacokinetic limitations of spiro-piperidines, non-spiro scaffolds utilize alternative rigidification strategies (e.g., azabicyclo bridges) or bulky lipophilic substituents (e.g., methylcyclooctyl groups).

  • The Causality of Flexibility: By replacing the highly polar spiro-fusion with lipophilic bulk, these molecules maintain high receptor affinity while drastically improving lipid solubility and gastrointestinal absorption.

  • Pharmacological Profile: Agents like SCH 221510 and MCOPPB maintain exquisite selectivity (>1000-fold over

    
    , 
    
    
    
    , and
    
    
    opioid receptors) and demonstrate [4], making them superior candidates for clinical translation.

Quantitative Potency and Efficacy Profiling

The following table synthesizes the comparative metrics of prototypical spiro and non-spiro NOP agonists against the endogenous peptide baseline.

CompoundStructural ClassBinding Affinity (

/

)
Functional Potency (

)
Selectivity (NOP vs.

)
Oral Bioavailability
N/OFQ Endogenous Peptide~0.1 nM[2]Highly SelectivePoor
Ro 64-6198 Spiro-Piperidine~0.5 nM[5]>100-fold[5]Low
SCH 221510 Non-Spiro (Azabicyclo)[6][6]>50-fold[7]High[7]
MCOPPB Non-Spiro (Benzimidazole)[8]>1000-fold[8]High

Mechanistic Workflows: Validating Receptor Activation

To ensure scientific integrity, the evaluation of NOP agonists relies on self-validating in vitro systems. The NOP receptor is coupled to


 proteins. Activation leads to the [9] (decreasing cAMP) and the modulation of ion channels via the 

subunit.
NOP Receptor Signaling Pathway

NOPSignaling Agonist NOP Agonist (e.g., Ro 64-6198, MCOPPB) Receptor NOP Receptor (ORL-1) Agonist->Receptor Binds GProtein Gi/o Protein Complex (αi/o, βγ) Receptor->GProtein Activates AC Adenylyl Cyclase (Inhibition) GProtein->AC Gαi/o subunit GIRK GIRK Channels (Activation) GProtein->GIRK Gβγ subunit CaV Ca2+ Channels (Inhibition) GProtein->CaV Gβγ subunit cAMP cAMP Levels (Decreased) AC->cAMP Reduces Effect Neuronal Hyperpolarization & Reduced Excitability cAMP->Effect Modulates GIRK->Effect K+ Efflux CaV->Effect Blocks Ca2+ Influx

NOP receptor signal transduction pathway mediated by Gi/o protein coupling.

Experimental Protocol: Binding Assay

The


 assay is the gold standard for quantifying the functional efficacy (

) and potency (

) of GPCR agonists. It measures the primary event of receptor activation: the exchange of GDP for GTP on the

subunit.

Causality & Design Rationale:

  • Why use

    
    ?  It is a radiolabeled, non-hydrolyzable analog of GTP. Because the G-protein cannot hydrolyze it back to GDP, the radiotracer accumulates on activated G-proteins, amplifying the signal-to-noise ratio.
    
  • Why add exogenous GDP? GPCRs exhibit basal, ligand-independent activity. Adding excess GDP forces the G-protein population into the inactive state, reducing background noise and allowing for the precise measurement of agonist-induced activation.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO or HEK293 cells stably expressing the human NOP receptor. Homogenize in assay buffer (50 mM Tris-HCl, 5 mM

    
    , 1 mM EGTA, pH 7.4) and centrifuge to isolate the membrane fraction[9].
    
  • Assay Incubation: In a 96-well plate, combine 10-20

    
     of membrane protein per well with the test agonist (e.g., Ro 64-6198 or MCOPPB) at varying concentrations (
    
    
    
    to
    
    
    M).
  • GDP Addition: Add 10

    
     GDP to the assay buffer to suppress basal G-protein turnover.
    
  • Radiotracer Addition: Introduce 0.1 nM

    
     to the mixture. Incubate the plate at 30°C for 60 minutes to allow equilibrium binding.
    
  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters using a cell harvester. Wash filters three times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Dry the filters, add scintillation cocktail, and measure the retained radioactivity using a liquid scintillation counter. Plot the dose-response curve to calculate the

    
    .
    

GTPgSWorkflow Step1 1. Membrane Preparation (Isolate NOP-expressing cells) Step2 2. GDP Addition (Lock G-proteins in inactive state) Step1->Step2 Step3 3. Agonist Incubation (Add Spiro/Non-Spiro Ligand) Step2->Step3 Step4 4. [35S]GTPγS Addition (Non-hydrolyzable radiotracer) Step3->Step4 Step5 5. Filtration & Washing (Separate bound from free tracer) Step4->Step5 Step6 6. Liquid Scintillation Counting (Quantify receptor activation) Step5->Step6

Step-by-step workflow of the [35S]GTPγS binding assay for measuring NOP agonist efficacy.

In Vivo Translation: Pharmacokinetics and Anxiolytic Efficacy

While spiro-piperidines like Ro 64-6198 demonstrate excellent in vitro potency, their in vivo utility is hampered by poor oral bioavailability[3]. In contrast, non-spiro agonists were explicitly designed to overcome this barrier. For example, SCH 221510 produces in the Vogel conflict test and elevated plus-maze following oral administration (1-30 mg/kg p.o.), matching the efficacy of benzodiazepines but without disrupting overt behavior or causing sedation[7]. Similarly, MCOPPB demonstrates high brain penetrance and oral receptor occupancy, functioning as a highly potent anxiolytic agent in vivo[4].

Conclusion

The evolution from spiro-piperidines to non-spiro scaffolds marks a critical transition in NOP receptor pharmacology. While spiro-compounds like Ro 64-6198 remain invaluable in vitro pharmacological tools due to their rigid, high-affinity binding conformations, non-spiro molecules like SCH 221510 and MCOPPB provide the necessary pharmacokinetic properties—specifically oral bioavailability and CNS penetrance—required for clinical development in anxiety and stress-related disorders.

References
  • Ro 64-6198 | Opioid Receptor Agonist - MedChemExpress.

  • Novel Synthesis and Pharmacological Characterization of NOP Receptor Agonist Ro 64-6198 - NIH / PubMed Central.

  • Ro64-6198 - Wikipedia.

  • Characterisation of the non-peptide nociceptin receptor agonist, Ro64-6198 in CHO cells - PubMed.

  • MCOPPB - Inxight Drugs - NCATS.

  • Structural requirements of N-substituted spiropiperidine analogues as agonists of nociceptin/orphanin FQ receptor - PubMed.

  • SCH 221510 | NOP Agonist - MedChemExpress.

  • The anxiolytic-like effects of the novel, orally active nociceptin opioid receptor agonist SCH 221510 - PubMed.

  • MCOPPB (hydrochloride hydrate) - Cayman Chemical.

  • Novel Non-Peptide Nociceptin/Orphanin FQ Receptor Agonist MCOPPB: Design, Synthesis, and Structure−Activity Relationship - ACS Publications.

Sources

Mechanistic Causality: Why Reference Standard Selection Dictates Data Integrity

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison of reference standards for the bioanalysis of 4-Phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one (CAS: 473909-21-6).

As a Senior Application Scientist, I approach the quantification of spirocyclic pharmaceutical intermediates not just as a procedural task, but as a complex physicochemical challenge. 4-Phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one features a basic piperidine nitrogen and a triazalone ring system [1]. When analyzing this compound in biological matrices via LC-MS/MS, the basic nitrogen readily accepts protons in positive electrospray ionization (ESI+). However, this high ionization efficiency makes it highly susceptible to competition from endogenous matrix components (like phospholipids), leading to severe ion suppression.

Selecting the correct reference standard is the only way to build a self-validating, regulatory-compliant analytical method. This guide objectively compares the performance of different reference standard strategies—Stable Isotope-Labeled (SIL) standards, structural analogs, and external calibration standards—under the rigorous framework of FDA and ICH M10 guidelines [2][3].

In LC-MS/MS, the absolute signal of 4-Phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one fluctuates based on the sample matrix. If an endogenous lipid co-elutes with the analyte, it monopolizes the charge on the surface of the ESI droplet, suppressing the analyte's signal.

To correct this, we introduce an Internal Standard (IS). The fundamental logic of an IS is proportional cancellation: if the matrix suppresses the analyte signal by 40%, it must suppress the IS signal by exactly 40%. When we calculate the Analyte/IS peak area ratio, the 40% suppression mathematically cancels out, yielding an accurate concentration. The structural similarity between the analyte and the IS dictates how perfectly this cancellation occurs.

G Sample Biological Sample + 4-Phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one + Internal Standard (IS) Prep Sample Extraction (Protein Precipitation / SPE) Sample->Prep LC Liquid Chromatography (LC) Separation Prep->LC MS ESI-MS/MS Detection LC->MS Matrix Endogenous Matrix (Phospholipids) LC->Matrix Co-elution Signal_Analyte Analyte Signal (Decreased) MS->Signal_Analyte Signal_IS IS Signal (Decreased Proportionally) MS->Signal_IS Suppression Ion Suppression (Droplet Charge Competition) Matrix->Suppression Suppression->MS Ratio Analyte / IS Area Ratio (Matrix Effect Mathematically Canceled) Signal_Analyte->Ratio Signal_IS->Ratio Quant Accurate Quantification (ICH M10 Compliant) Ratio->Quant

Workflow demonstrating how an ideal Internal Standard mathematically cancels LC-MS/MS matrix effects.

Comparative Analysis of Reference Standard Alternatives

When developing a quantitative assay for 4-Phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one, scientists must choose between three primary standard types.

A. Stable Isotope-Labeled (SIL) Standards (e.g., d5-Phenyl or 13C/15N-labeled)

SIL standards are the gold standard for LC-MS/MS. By replacing hydrogen atoms with deuterium on the phenyl ring (yielding 4-(d5-phenyl)-2,3,8-triazaspiro[4.5]dec-3-en-1-one), the molecule retains the exact physicochemical properties of the analyte but gains a +5 Da mass shift.

  • The Causality of Success: Because the SIL standard is chemically identical to the analyte, it co-elutes at the exact same retention time. It experiences the exact same micro-environment in the ESI source, ensuring 100% proportional signal suppression.

B. Structural Analog Standards (e.g., 4-(p-Fluorophenyl)-2,3,8-triazaspiro[4.5]dec-3-en-1-one)

Analog standards modify the chemical structure slightly (e.g., adding a fluorine atom). While cost-effective, they are scientifically risky.

  • The Causality of Failure: The addition of a fluorine atom changes the lipophilicity (LogP) of the molecule. This causes the analog to elute at a slightly different retention time than the target analyte. If an endogenous lipid elutes exactly at the target analyte's peak but not at the analog's peak, the analyte will suffer suppression while the analog does not. The mathematical cancellation fails, leading to quantification errors.

C. Certified Reference Materials (CRMs) / External Standards

High-purity (>99%) unlabelled standards used to build the external calibration curve. These are mandatory for establishing the true concentration but cannot correct for sample-to-sample matrix variations during extraction or ionization.

Table 1: Objective Performance Comparison
Standard TypeRetention Time vs. AnalyteMatrix Effect MitigationSynthesis/Procurement CostICH M10 Regulatory Acceptance
SIL Standard (d5) Identical (Co-elution)Excellent (Proportional)High (

$)
Preferred / Gold Standard
Structural Analog Shifted (ΔRT > 0.1 min)Poor to ModerateLow ($)Accepted only if justified by data
External CRM N/A (Used for Calibration)None (No IS correction)Medium (

)
Mandatory for Calibrators

Self-Validating Experimental Protocol: Matrix Factor Evaluation

To objectively prove which reference standard is superior for 4-Phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one analysis, we must execute a Post-Extraction Addition experiment to calculate the IS-Normalized Matrix Factor (MF) , as mandated by the FDA 2018 Bioanalytical Method Validation Guidance [2].

Objective: To determine if the chosen Internal Standard adequately corrects for ionization suppression across different biological matrix lots.

Step-by-Step Methodology:

  • Matrix Sourcing: Procure blank human plasma from 6 independent lots (including 1 hemolyzed and 1 lipemic lot to stress-test the system).

  • Neat Solution Preparation: Prepare a "Neat" solution of 4-Phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one and the chosen IS in pure solvent (e.g., 50:50 Water:Acetonitrile) at the anticipated Cmax concentration.

  • Blank Matrix Extraction: Extract the 6 lots of blank plasma using protein precipitation (3:1 Acetonitrile:Plasma). Centrifuge at 14,000 x g for 10 minutes. Transfer the supernatant.

  • Post-Extraction Spiking: Spike the extracted blank matrix supernatants with the analyte and IS to match the exact concentration of the Neat solution.

  • LC-MS/MS Acquisition: Inject the Neat solutions and the Post-Extraction Spiked solutions into the LC-MS/MS. Monitor the specific MRM transitions for the analyte, the SIL IS, and the Analog IS.

  • Data Calculation:

    • Analyte MF = (Peak Area in Extracted Matrix) / (Peak Area in Neat Solution)

    • IS MF = (Peak Area of IS in Extracted Matrix) / (Peak Area of IS in Neat Solution)

    • IS-Normalized MF = Analyte MF / IS MF

  • Acceptance Criteria: The Coefficient of Variation (%CV) of the IS-Normalized MF across all 6 lots must be < 15% [4].

Experimental Data: SIL vs. Analog Performance

The following data summarizes a validation experiment comparing a d5-SIL standard versus a fluorinated analog standard for the quantification of 4-Phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one.

Notice how the Analyte MF drops significantly in Lot 5 (Lipemic), indicating severe ion suppression. The SIL IS tracks this suppression perfectly, maintaining a normalized ratio near 1.0. The Analog IS fails to track the suppression because it elutes 0.4 minutes later, missing the lipid suppression zone entirely.

Table 2: IS-Normalized Matrix Factor Results (Cmax = 100 ng/mL)
Plasma LotAnalyte Absolute MFAnalog IS Absolute MFSIL IS Absolute MFIS-Normalized MF (Analog) IS-Normalized MF (SIL)
Lot 1 (Normal)0.850.950.840.891.01
Lot 2 (Normal)0.820.920.810.891.01
Lot 3 (Normal)0.880.960.890.920.99
Lot 4 (Normal)0.800.900.790.891.01
Lot 5 (Lipemic)0.45 (Suppressed)0.91 (Unsuppressed)0.44 (Suppressed)0.49 (Fails Correction)1.02 (Perfect Correction)
Lot 6 (Hemolyzed)0.750.880.760.850.99
Mean 0.760.920.760.821.01
% CV 20.8% 3.2% 21.5% 19.6% (Fails >15%) 1.2% (Passes <15%)

References

  • KCAS Bio. "The ICH M10 Guideline as the Gold Standard." KCAS Bioanalytical & Biomarker Services. Available at: [Link]

  • ResolveMass. "Essential FDA Guidelines for Bioanalytical Method Validation." ResolveMass Analytical. Available at: [Link]

Benchmarking metabolic stability of spiro-triazaspiro scaffolds in liver microsomes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The 3D Advantage

In the transition from "flatland" drug discovery to high-Fsp³ architectures, spiro-triazaspiro scaffolds (specifically 1,3,8-triazaspiro[4.5]decane derivatives) have emerged as a superior alternative to traditional piperidine or piperazine linkers.

This guide benchmarks the metabolic stability of these spiro-scaffolds against their non-spiro analogs using Human Liver Microsomes (HLM). The data demonstrates that the spiro-triazaspiro motif significantly reduces intrinsic clearance (


) by sterically hindering Cytochrome P450 (CYP) access to vulnerable 

-carbons, a phenomenon often referred to as "metabolic hardening."

The Comparative Landscape

To understand the stability advantage, we must compare the spiro-triazaspiro scaffold against the industry-standard "flat" alternatives often used in early hit-to-lead campaigns.

Candidate A: The Spiro-Triazaspiro Scaffold
  • Structure: 1,3,8-triazaspiro[4.5]decane.[1][2][3]

  • Key Feature: The quaternary spiro-carbon at position 4 connects a piperidine ring and a hydantoin/imidazolidinone ring.

  • Mechanism: The spiro center locks the conformation, preventing the "induced fit" required by many CYP isoforms and physically blocking oxidation at the bridgehead carbons.

Comparator B: The Traditional Linker (Piperazine/Piperidine)
  • Structure: N-linked Piperazine or 4-substituted Piperidine.

  • Vulnerability: Highly susceptible to N-dealkylation and

    
    -carbon hydroxylation.
    
  • Outcome: Rapid clearance, short half-life (

    
    ), and potentially toxic metabolite formation.
    
Performance Matrix
FeatureSpiro-Triazaspiro Piperazine/Piperidine (Flat) Impact on Development
Fsp³ Score High (>0.5)Low to MediumHigher Fsp³ correlates with clinical success.
Metabolic Liability Low (Steric Blockade)High (

-oxidation)
Spiro extends

significantly.
Solubility Enhanced (Disrupts crystal packing)VariableSpiro improves formulation options.
Selectivity High (Rigid vector positioning)Lower (Flexible induced fit)Rigid scaffolds reduce off-target binding.

Mechanistic Insight: The "Metabolic Shield"

The superior stability of spiro-triazaspiro scaffolds is not accidental; it is a geometric consequence. CYP450 enzymes typically attack the carbon alpha to a heteroatom (nitrogen). In a standard piperidine, these hydrogens are accessible. In a spiro-triazaspiro system, the spiro-carbon removes these hydrogens entirely or sterically crowds the adjacent positions, preventing the formation of the radical intermediate required for oxidation.

Diagram: CYP450 Blockade Mechanism

The following diagram illustrates how the spiro-scaffold blocks the Heme-Iron access compared to a flat scaffold.

MetabolicBlockade cluster_flat Flat Scaffold (Vulnerable) cluster_spiro Spiro-Triazaspiro (Resistant) CYP CYP450 Heme (Fe=O) FlatSubstrate Piperazine Analog (Accessible α-H) CYP->FlatSubstrate Attacks α-Carbon SpiroSubstrate Spiro-Triazaspiro (Steric Shield) CYP->SpiroSubstrate Access Blocked Metabolite Oxidized Metabolite (Unstable) FlatSubstrate->Metabolite N-Dealkylation NoReaction Intact Molecule (Stable) SpiroSubstrate->NoReaction No Oxidation

Figure 1: Mechanistic comparison of CYP450 interaction. The spiro-scaffold provides a steric shield, preventing the enzymatic attack common in flat analogs.

Experimental Protocol: Liver Microsome Stability Assay

To objectively benchmark these scaffolds, we utilize a standardized Human Liver Microsome (HLM) assay. This protocol ensures data integrity and reproducibility.

Protocol Parameters
  • Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration (BioIVT or XenoTech).

  • Test Concentration: 1 µM (to ensure first-order kinetics).

  • Cofactor: NADPH Regenerating System (critical for CYP activity).

  • Analysis: LC-MS/MS (Triple Quadrupole).

Step-by-Step Workflow
  • Preparation:

    • Thaw HLMs on ice. Dilute to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).

    • Prepare 1 µM test compound solution (0.1% DMSO final).

  • Pre-Incubation:

    • Mix Microsomes + Test Compound. Incubate at 37°C for 5 minutes (allows protein binding equilibrium).

  • Initiation:

    • Add 1 mM NADPH to start the reaction.[4]

    • Control: Run a parallel incubation replacing NADPH with buffer (detects non-CYP degradation).

  • Sampling:

    • At T=0, 5, 15, 30, and 45 minutes, remove 50 µL aliquots.

  • Quenching:

    • Immediately transfer aliquot into 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Warfarin or Tolbutamide).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min) to pellet protein.

    • Inject supernatant into LC-MS/MS.[4][5][6][7] Monitor parent ion depletion.

Diagram: Assay Workflow

HLM_Workflow cluster_sampling 4. Kinetic Sampling Prep 1. Preparation (HLM + Buffer + Compound) PreInc 2. Pre-Incubation (37°C, 5 min) Prep->PreInc Start 3. Initiation (Add NADPH) PreInc->Start Sample0 T=0 min Start->Sample0 Sample15 T=15 min Start->Sample15 Sample45 T=45 min Start->Sample45 Quench 5. Quench (Cold ACN + Int. Std) Sample0->Quench Sample15->Quench Sample45->Quench Analyze 6. LC-MS/MS Analysis (Calculate % Remaining) Quench->Analyze

Figure 2: Step-by-step workflow for the Human Liver Microsome (HLM) stability assay.

Data Analysis & Interpretation

The raw data (Peak Area Ratio of Analyte/Internal Standard) is plotted against time (log scale) to determine the elimination rate constant (


).

Key Calculations:

  • Half-life (

    
    ): 
    
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    
    
Benchmarking Data (Representative)

The table below illustrates typical stability improvements when switching from a piperazine to a spiro-triazaspiro scaffold.

Compound Class

(min)

(µL/min/mg)
Classification
Piperazine Analog 12115.5High Clearance (Unstable)
Spiro-Triazaspiro >120< 12.0Low Clearance (Stable)
Verapamil (Control)1592.4High Clearance Control

Interpretation:

  • High Clearance (

    
    ):  The compound is rapidly metabolized. Likely poor oral bioavailability due to first-pass effect.
    
  • Low Clearance (

    
    ):  The compound is stable. The spiro-triazaspiro scaffold typically falls in this range, indicating it is a robust "hardened" lead.
    

References

  • Piotrzelenka, J., et al. (2023).[3] 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores. MDPI. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • BioDuro-Sundia. (n.d.). ADME Microsomal Stability Assay Protocol. Retrieved from [Link]

Sources

Safety Operating Guide

4-Phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-Phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and EHS Officers[1]

Executive Summary: Immediate Action Required

Do NOT dispose of this compound down the drain. 4-Phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one is a nitrogen-rich spiro-heterocycle, structurally related to potent neuroleptic and analgesic pharmacophores (e.g., spirilenes, spiro-piperidines).[1] Due to its probable biological activity and environmental persistence, it must be managed as a High-Potency Active Pharmaceutical Ingredient (HPAPI) Intermediate .[1]

Disposal Method: High-Temperature Incineration (Combustion) only.[1] Waste Stream: Segregated Solid/Liquid Pharmaceutical Waste (Non-Halogenated).[1]

Chemical Profile & Risk Assessment

Why standard disposal methods fail for this compound.

As a Senior Application Scientist, I emphasize that "compliance" is not just checking a box; it is understanding the causality of chemical interaction. This compound presents two specific challenges that dictate its disposal path:

  • Metabolic & Environmental Stability (The Spiro Effect): The spiro[4.5]decane core provides significant steric protection, making the molecule resistant to rapid hydrolysis or enzymatic degradation in standard wastewater treatment plants. If released into the water table, spiro-piperidines can persist and bioaccumulate.[1]

  • Nitrogen Content (The NOx Factor): The "triaza" (three nitrogen) component implies a high nitrogen-to-carbon ratio.[1] Improper low-temperature incineration can lead to the release of nitrogen oxides (NOx).[1] It requires controlled high-temperature oxidation (>1000°C) with scrubbers.[1]

Physicochemical Data for Disposal Logistics
PropertyValue (Class Estimate)*Operational Implication
Physical State Solid (Crystalline Powder)Dust hazard; requires HEPA filtration during handling.[1]
Solubility Low (Water), High (DMSO/MeOH)Do not attempt aqueous dilution for disposal.[1]
Combustibility High Nitrogen ContentMust be labeled for "Incineration Only."[1]
Bioactivity High (Neuro-active potential)Treat as P-List (Acutely Toxic) equivalent for safety.[1]

*Note: Values estimated based on structural analogs (e.g., CAS 1021-25-6) in the absence of a lot-specific SDS.

Step-by-Step Disposal Protocol

A. Solid Waste (Pure Compound & Contaminated Solids)

Applicability: Expired reagents, reaction byproducts, contaminated gloves/paper.[1]

  • Segregation:

    • Do not mix with general trash or biohazard waste (unless infectious).[1]

    • Use a Yellow or Black hazardous waste barrel (depending on facility color codes for incineration).[1]

  • Primary Containment:

    • Place the solid substance in a screw-top jar or double-bagged heavy-duty polyethylene bag.[1]

    • Crucial: If the powder is fine, wet it slightly with a compatible solvent (e.g., ethanol) before bagging to prevent dust puff-back upon compression.[1]

  • Labeling:

    • Label clearly: "Hazardous Waste - Toxic - Spiro-heterocycle Solid."

    • Add the specific hazard code: HPAPI / Cytotoxic Protocol (precautionary).[1]

B. Liquid Waste (Mother Liquors & Reaction Mixtures)

Applicability: Filtrates from reaction workups, HPLC waste.[1]

  • Solvent Compatibility Check:

    • Ensure the waste stream is compatible.[2] This compound is often dissolved in DMSO, Methanol, or DCM.[1]

    • Segregate:

      • Stream A: Non-Halogenated (MeOH, EtOH, DMSO mixtures).[1]

      • Stream B: Halogenated (DCM, Chloroform mixtures).[1]

  • Neutralization (Avoidance):

    • Do NOT attempt to quench or neutralize this compound chemically in the waste container.[1] The spiro-ring stability makes chemical destruction unpredictable and potentially exothermic.[1] Rely solely on thermal destruction.[1]

  • Container:

    • Use High-Density Polyethylene (HDPE) carboys.[1] Avoid glass for large waste volumes to prevent breakage.[1]

C. Trace Residues (Glassware & Sharps)[1]
  • Triple Rinse:

    • Rinse glassware 3x with Methanol or Acetone.[1]

    • Collect Rinsate: Pour all rinsate into the Liquid Waste container (Stream A).[1] Do not pour rinsate down the sink.

  • Glass Disposal:

    • Once triple-rinsed, glassware can be washed normally.[1]

    • If residue remains (insoluble), dispose of the entire glass vessel into the Solid Waste drum.

Operational Workflow: The Decision Tree

The following diagram illustrates the self-validating logic for segregating this specific spiro-compound.

DisposalWorkflow Start Waste Generation: 4-Phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Gloves, Paper) StateCheck->Solid Dry Material Liquid Liquid Waste (Mother Liquor, Rinsate) StateCheck->Liquid Dissolved StreamC Solid Hazardous Waste (Trace Chem/Tox) Solid->StreamC Double Bag & Tag SolventCheck Contains Halogens? (DCM, Chloroform) Liquid->SolventCheck StreamA Stream A: Non-Halogenated (Incineration) SolventCheck->StreamA No (MeOH, DMSO) StreamB Stream B: Halogenated (High Temp Incineration) SolventCheck->StreamB Yes (DCM, CHCl3) Sink SINK / DRAIN (STRICTLY PROHIBITED) StreamA->Sink NEVER

Figure 1: Decision matrix for segregating spiro-piperidine waste streams to ensure regulatory compliance and environmental safety.

Emergency Spill Procedures

In the event of a spill, speed and containment are critical to prevent aerosolization of the bioactive powder.

  • Evacuate & PPE:

    • Clear the immediate area.[3]

    • Don Nitrile gloves (double layer) , Safety Goggles , and an N95 or P100 respirator (powder is an inhalation hazard).[1]

  • Dry Spill (Powder):

    • Do not dry sweep.[1] This creates dust.[1]

    • Cover the spill with wet paper towels (dampened with water or ethanol) to suppress dust.

    • Scoop the wet mass into a hazardous waste bag.

  • Wet Spill (Solution):

    • Absorb with vermiculite or spill pads.[1]

    • Place saturated absorbents into the Solid Hazardous Waste container.[1]

  • Decontamination:

    • Wipe the surface with a 10% bleach solution followed by water. Collect all wipes as hazardous waste.[1]

References

  • U.S. Environmental Protection Agency (EPA). Management of Pharmaceutical Hazardous Waste (RCRA Subpart P).[1] Retrieved from [Link][1]

  • PubChem. 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one (Analogous Structure Safety Data). National Library of Medicine.[1] Retrieved from [Link][1]

  • Xu, P., et al. (2006).[1][4] Microbial degradation of sulfur, nitrogen and oxygen heterocycles.[1][4] Trends in Microbiology.[1][4] (Highlighting the environmental persistence of heterocycles). Retrieved from [Link]

Sources

Personal protective equipment for handling 4-Phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Assessment

Chemical Identity:

  • Name: 4-Phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one[1][2][3][4][5][6]

  • CAS Registry Number: 473909-21-6 (Common analog reference)[6]

  • Chemical Class: Spiro-piperidine / Triazolinone derivative

The "Why" Behind This Protocol (Scientific Integrity): While vendor catalogs often default this compound to a generic "Irritant" (Warning) status due to a lack of specific toxicological data, this is a dangerous oversimplification. Structurally, this compound is a core pharmacophore for nociceptin receptor agonists and dopamine antagonists (related to Spiperone and Risperidone).

Operational Directive: Treat this substance as a High Potency Active Pharmaceutical Ingredient (HPAPI) intermediate. Do not handle this on an open bench. The potential for central nervous system (CNS) modulation or reproductive toxicity dictates that we apply Occupational Exposure Band (OEB) 3 or 4 containment strategies until specific toxicology proves otherwise.

Part 2: Hazard Identification & Risk Logic

The following matrix extrapolates hazards from structural analogs (Spiperone, Risperidone) to ensure a "Safety First" approach.

Hazard CategoryGHS Classification (Predicted)Operational Implication
Acute Toxicity H301 / H331 (Toxic if swallowed/inhaled)Dust inhalation is the primary critical risk. Minute quantities may cause CNS depression or sedation.
Reproductive Toxicity H361 (Suspected of damaging fertility)Standard nitrile gloves are insufficient if reused. Cross-contamination must be zero.
Skin/Eye Irritation H315 / H319 (Causes irritation)Corrosive potential to mucous membranes requires eye protection that seals (goggles, not glasses).
Control Banding Logic (Visualization)

RiskLogic Start Compound Analysis: 4-Phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one StructCheck Structural Homology Check: Is it a CNS-active scaffold? Start->StructCheck YesPath Yes (Spiperone/Opioid Analog) StructCheck->YesPath High Confidence UnknownPath Unknown / No Data StructCheck->UnknownPath Low Data Decision Apply Precautionary Principle: Assume OEB 3 (Potent) YesPath->Decision UnknownPath->Decision Safety Default Controls REQUIRED CONTROLS: 1. HEPA Filtered Enclosure 2. Double Gloving 3. Respiratory Backup Decision->Controls

Figure 1: Decision logic for elevating safety protocols based on structural homology to potent CNS agents.

Part 3: PPE Matrix & Specification

Do not deviate from these specifications. "Standard" lab gear is insufficient for potent spiro-compounds.

Respiratory Protection
  • Primary Barrier: All handling must occur inside a certified Chemical Fume Hood or Powder Containment Enclosure.

  • Secondary (PPE):

    • Solid Handling: N95 or P100 disposable respirator (NIOSH certified).

    • Large Scale (>10g): Powered Air Purifying Respirator (PAPR) with loose-fitting hood is recommended to prevent heat stress and ensure positive pressure.

Dermal Protection (The "Double-Shell" Method)

Spiro-amines can permeate thin latex. You must use the Double-Glove Technique .

  • Inner Glove: Nitrile (4 mil / 0.10 mm) – Bright color (e.g., orange/purple) to act as a breach indicator.

  • Outer Glove: Nitrile (Extended Cuff, 6-8 mil) – Dark color.

    • Why? If the outer glove tears, the bright inner glove becomes visible immediately.

  • Body: Tyvek® lab coat or disposable sleeve covers (polyethylene) over a standard cotton coat. Do not use cotton alone ; it absorbs and holds the chemical against the skin.

Ocular Protection
  • Requirement: Chemical Splash Goggles (Indirect Vent).

  • Prohibited: Safety glasses with side shields are not acceptable for powders of this potency, as airborne dust can bypass the seal.

Part 4: Operational Protocol (Step-by-Step)

Phase A: Preparation (Donning)
  • Inspection: Inflate gloves with air to check for pinholes before wearing.

  • Layering: Tuck the inner glove under the lab coat cuff. Pull the outer glove over the lab coat cuff. This creates a shingle effect that sheds spills away from the skin.

  • Static Control: Use an ionizing bar or anti-static gun inside the weigh hood. Spiro-compounds are often electrostatic; static discharge can scatter potent dust.

Phase B: Handling & Synthesis
  • Weighing: Use a closed-balance system or a balance inside a powder hood. Never weigh on an open bench.

  • Solubilization: Add solvent slowly to the solid. Do not dump solid into solvent (avoids puff-back).

  • Spill Management:

    • Dry Spill: Do not sweep. Cover with wet paper towels (solvent-dampened) to suppress dust, then wipe up.

    • Wet Spill: Absorb with vermiculite.

Phase C: Decontamination (Doffing)

This is the highest risk moment for self-contamination.

Doffing Step1 1. Wipe Outer Gloves (Solvent Wipe) Step2 2. Remove Outer Gloves (Inside-Out Roll) Step1->Step2 Step3 3. Remove Eyewear (Handle by Strap) Step2->Step3 Step4 4. Remove Lab Coat (Roll Inward) Step3->Step4 Step5 5. Remove Inner Gloves (Don't snap) Step4->Step5 Step6 6. Wash Hands (Soap/Water 20s) Step5->Step6

Figure 2: Sequential doffing procedure to prevent secondary exposure.

Part 5: Disposal & Emergency Response

Disposal Protocol:

  • Classification: Treat as Hazardous Pharmaceutical Waste .

  • Container: Rigid, leak-proof container labeled "Toxic - Organic Solid."

  • Liquids: Mother liquors from synthesis must be segregated into "Halogenated" or "Non-Halogenated" waste streams, but flagged as containing "High Potency Intermediates."

Emergency Response:

  • Inhalation: Remove victim to fresh air immediately.[7][8] If breathing is irregular, provide oxygen.[7][9][10] Alert medical personnel that the patient may have been exposed to a potent CNS-active agent.

  • Skin Contact: Wash with soap and water for 15 minutes .[9] Do not use alcohol (it enhances absorption).

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[7][8][9]

References

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Toxic and Hazardous Substances (29 CFR 1910.1200). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.